Omphalotin A
Descripción
Propiedades
Fórmula molecular |
C69H115N13O12 |
|---|---|
Peso molecular |
1318.7 g/mol |
Nombre IUPAC |
(3S,6S,9S,12S,15S,21S,24S,30S,33S)-9,21,30-tris[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-1,4,7,13,19,22,28,31,34-nonamethyl-3,6,12,24,33-penta(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31,34-dodecazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |
InChI |
InChI=1S/C69H115N13O12/c1-26-43(14)54-64(89)79(22)58(42(12)13)69(94)80(23)56(40(8)9)65(90)76(19)37-52(85)77(20)57(41(10)11)68(93)82(25)60(45(16)28-3)67(92)75(18)36-51(84)72-53(38(4)5)63(88)81(24)59(44(15)27-2)66(91)74(17)35-50(83)71-49(33-46-34-70-48-32-30-29-31-47(46)48)62(87)78(21)55(39(6)7)61(86)73-54/h29-32,34,38-45,49,53-60,70H,26-28,33,35-37H2,1-25H3,(H,71,83)(H,72,84)(H,73,86)/t43-,44-,45-,49-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |
Clave InChI |
RPRXGEAIZUOLRT-SNXGSGAFSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N(CC(=O)N([C@H](C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C(C)C)C)CC2=CNC3=CC=CC=C32)C)[C@@H](C)CC)C)C(C)C)C)[C@@H](C)CC)C)C(C)C)C)C)C(C)C)C)C(C)C)C |
SMILES canónico |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)N(CC(=O)N(C(C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N(C(C(=O)N1)C(C)C)C)CC2=CNC3=CC=CC=C32)C)C(C)CC)C)C(C)C)C)C(C)CC)C)C(C)C)C)C)C(C)C)C)C(C)C)C |
Origen del producto |
United States |
Foundational & Exploratory
Omphalotin A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omphalotin A is a potent and selective nematicidal cyclic dodecapeptide isolated from the basidiomycete fungus Omphalotus olearius. Its unique structure, featuring nine N-methylated amino acids, contributes to its remarkable biological activity against plant-parasitic nematodes, particularly Meloidogyne incognita. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of its biosynthetic pathway and experimental workflow. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and agricultural biotechnology.
Discovery and Biological Activity
This compound was discovered in the early 1990s during a screening of fungal metabolites for nematicidal activity.[1][2] Extracts from the mycelium of Omphalotus olearius exhibited potent and selective toxicity against the root-knot nematode Meloidogyne incognita. Further investigation led to the isolation of this compound as the primary active constituent.[1]
Nematicidal Activity
This compound demonstrates highly selective and potent activity against the plant-parasitic nematode M. incognita.[1] It is notably more active than some commercial nematicides.[1] Its activity against the free-living nematode Caenorhabditis elegans is significantly weaker, highlighting its specificity.[1] this compound exhibits no significant antibacterial, antifungal, or phytotoxic activities.[1]
Table 1: Nematicidal and Cytotoxic Activity of this compound
| Organism/Cell Line | Activity Metric | Concentration | Reference |
| Meloidogyne incognita | LD90 | 2-5 µg/mL | [1] |
| Meloidogyne incognita | LC50 | < 1.0 µM | [3] |
| Caenorhabditis elegans | Weakly active | Not specified | [1] |
| Mammalian Cells | Weakly cytotoxic | 100 µg/mL | [1] |
Physicochemical and Structural Properties
This compound is a cyclic dodecapeptide with the molecular formula C71H111N13O12. Its structure is characterized by a high degree of N-methylation, with nine of the twelve amino acid residues being N-methylated. The amino acid sequence of this compound is cyclo(-L-Val-N-Me-L-Val-N-Me-L-Ile-N-Me-L-Val-N-Me-L-Val-N-Me-L-Trp-N-Me-L-Ile-N-Me-Gly-N-Me-L-Val-L-Ile-N-Me-Gly-Gly-).
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C71H111N13O12 | |
| Molecular Weight | 1366.7 g/mol | |
| Appearance | Colorless solid | |
| Solubility | Soluble in methanol, ethyl acetate |
Experimental Protocols
Fungal Fermentation
Omphalotus olearius is cultured in a suitable liquid medium to promote mycelial growth and the production of this compound.
Protocol 1: Fermentation of Omphalotus olearius
-
Strain: Omphalotus olearius (strain TA 90170).
-
Media: A suitable nutrient-rich liquid medium (e.g., yeast extract, malt extract, glucose broth). One study on lovastatin production by the same fungus utilized a medium containing glucose (10 g/L) and peptone (5 g/L).[4]
-
Culture Conditions: The fungus is grown in submerged fermentation in shake flasks or a bioreactor.
-
Incubation: Cultures are incubated at room temperature for several days in the dark to allow for sufficient mycelial growth and secondary metabolite production.
-
Harvesting: The mycelium is harvested by filtration or centrifugation.
Isolation and Purification of this compound
This compound is extracted from the fungal mycelium and purified using chromatographic techniques.
Protocol 2: Extraction and Purification
-
Extraction: The harvested mycelium is extracted with a suitable organic solvent such as methanol or ethyl acetate. The crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, a partition between ethyl acetate and water can be performed.
-
Chromatography: The organic phase containing this compound is subjected to multiple rounds of chromatography for purification.
-
Initial Chromatography: A preliminary separation can be performed using silica gel chromatography.
-
Further Purification: High-performance liquid chromatography (HPLC) is used for final purification to obtain pure this compound. A reversed-phase column (e.g., C18) with a gradient of acetonitrile in water is a common method for peptide purification.[5]
-
Structure Elucidation
The structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 3: Spectroscopic Analysis
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule and obtain information about the amino acid sequence.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: 1H and 13C NMR spectra are acquired to identify the types of protons and carbons present in the molecule.
-
2D NMR: A suite of 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms and determine the amino acid sequence and the positions of the N-methyl groups. NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine through-space proximities of protons, which helps in defining the three-dimensional structure.
-
Nematicidal Activity Assay
The biological activity of this compound is assessed against Meloidogyne incognita.
Protocol 4: In Vitro Nematicidal Assay
-
Nematode Culture: Meloidogyne incognita second-stage juveniles (J2) are used for the assay.
-
Assay Setup: The assay is typically performed in multi-well plates. A suspension of J2 nematodes is added to each well.
-
Treatment: this compound, dissolved in a suitable solvent (e.g., methanol or DMSO) and diluted to various concentrations, is added to the wells. Control wells receive the solvent only.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C).
-
Mortality Assessment: Nematode mortality is assessed at specific time points (e.g., 24, 48, 72 hours) under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LD90 or LC50 values are determined.
Biosynthesis of this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[2] Its biosynthesis involves a precursor protein, OphMA, and a dedicated processing enzyme, OphP.[6][7]
The precursor protein, OphMA , contains an N-terminal methyltransferase domain and a C-terminal region that includes the this compound core peptide sequence.[5] The methyltransferase domain of one OphMA molecule acts in trans to N-methylate the core peptide of another OphMA molecule in a homodimeric complex. This process is iterative. Following methylation, the precursor peptide is proteolytically cleaved. The enzyme OphP , a prolyl oligopeptidase, is responsible for the final macrocyclization of the linear, N-methylated dodecapeptide to yield this compound.[6]
Caption: Biosynthetic pathway of this compound.
Experimental Workflow: From Fungus to Pure Compound
The overall workflow for obtaining pure this compound from Omphalotus olearius involves a series of sequential steps, from cultivation of the fungus to the final purification and characterization of the target molecule.
Caption: Experimental workflow for this compound isolation.
Conclusion
This compound stands out as a promising natural product with significant potential for development as a biopesticide for the control of plant-parasitic nematodes. Its unique, heavily N-methylated cyclic peptide structure presents an interesting scaffold for medicinal chemistry and drug development. The elucidation of its ribosomal biosynthetic pathway opens up possibilities for synthetic biology approaches to produce novel analogs with improved properties. This technical guide provides a comprehensive foundation for researchers and professionals seeking to work with this compound, from its production and isolation to the assessment of its biological activity. Further research into its precise mode of action and optimization of its production will be crucial for its future applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of bac… [ouci.dntb.gov.ua]
- 5. Substrate Plasticity of a Fungal Peptide α-N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Peptaibiotics and a Cyclodepsipeptide from Ijuhya vitellina: Isolation, Identification, Cytotoxic and Nematicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Omphalotin A: A Deep Dive into its Nematicidal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotin A, a cyclic dodecapeptide produced by the fungus Omphalotus olearius, has demonstrated potent and selective nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating available data, outlining experimental methodologies, and visualizing putative pathways. While the precise molecular target remains to be definitively elucidated, evidence strongly suggests that this compound disrupts neuromuscular function in nematodes, leading to paralysis and death.
Core Mechanism of Action: Neuromuscular Disruption
The primary observable effect of this compound on susceptible nematodes is a rapid and irreversible paralysis.[3] This phenotype is characteristic of compounds that interfere with the neuromuscular junction, the critical synapse for motor control in nematodes.[3][4] The specificity of this compound for certain nematode species, with significantly lower activity against the free-living nematode Caenorhabditis elegans and other non-target organisms, suggests a highly specific molecular interaction.[1][2]
While direct binding studies of this compound to a specific nematode receptor are not yet published, the paralytic effect strongly points towards an interaction with ion channels or receptors that regulate muscle contraction. In nematodes, the primary excitatory neurotransmitter at the neuromuscular junction is acetylcholine (ACh).[5] Cholinergic anthelmintics, such as levamisole and pyrantel, act by targeting nicotinic acetylcholine receptors (nAChRs), leading to spastic paralysis.[6][7] It is plausible that this compound exerts its effect through a similar, albeit distinct, mechanism involving the modulation of ion channels crucial for neuromuscular transmission.
The current hypothesis is that this compound acts as a potent modulator of a nematode-specific ion channel or receptor at the neuromuscular junction, leading to a disruption of downstream signaling pathways that control muscle contraction. The irreversible nature of the paralysis induced by this compound suggests a very high-affinity interaction with its target or a mechanism that leads to permanent damage to the neuromuscular apparatus.
Quantitative Data on Nematicidal Activity
The nematicidal potency of this compound and its analogs has been quantified in several studies. The following tables summarize the available data, primarily focusing on the lethal concentration 50 (LC50), the concentration of the compound that causes death in 50% of the test nematode population.
Table 1: Nematicidal Activity of this compound and its Analogs against Meloidogyne incognita
| Compound | Exposure Time | LC50 (µM) | Source |
| This compound | 16 hours | 0.57 | [8] |
| This compound | 24 hours | 0.840 | [8] |
| Lentinulin A | 24 hours | 0.341 | [8] |
| Dendrothelin A | 24 hours | >3.0 | [8] |
| Omphalotins E-I | Not Specified | 0.38 - 3.8 | [2] |
Table 2: Nematicidal Activity of Omphalotins E-I against Meloidogyne incognita
| Compound | LD90 (µg/mL) | Source |
| Omphalotins E-I | 2 - 5 | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the nematicidal activity of this compound.
Nematicidal Motility/Viability Assay
This assay is fundamental for determining the direct toxic effect of a compound on nematodes.
Objective: To determine the concentration-dependent effect of this compound on the motility and viability of Meloidogyne incognita second-stage juveniles (J2).
Materials:
-
Meloidogyne incognita J2s
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile water or M9 buffer
-
24- or 96-well microtiter plates
-
Inverted microscope
Procedure:
-
Nematode Preparation: Collect freshly hatched M. incognita J2s and suspend them in sterile water or M9 buffer at a known density (e.g., 100 J2s per 50 µL).
-
Compound Dilution: Prepare a serial dilution of this compound in sterile water or M9 buffer. Include a solvent control (if applicable) and a negative control (water/buffer only).
-
Assay Setup: Add 50 µL of the nematode suspension to each well of the microtiter plate.
-
Treatment: Add 50 µL of the appropriate this compound dilution or control solution to each well. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).
-
Assessment of Motility/Viability: At each time point, observe the nematodes under an inverted microscope. Nematodes are considered dead or immobile if they do not move when gently prodded with a fine needle or after a slight agitation of the plate.
-
Data Analysis: For each concentration, calculate the percentage of dead or immobile nematodes. Determine the LC50 value using probit analysis or other suitable statistical methods.
Egg Hatching Assay
This assay assesses the effect of a compound on the embryonic development and hatching of nematode eggs.
Objective: To determine the effect of this compound on the hatching of Meloidogyne incognita eggs.
Materials:
-
Meloidogyne incognita egg masses
-
This compound stock solution
-
Sterile water
-
Small petri dishes or multi-well plates
-
Stereomicroscope
Procedure:
-
Egg Collection: Collect egg masses from infected plant roots and surface sterilize them (e.g., with a dilute sodium hypochlorite solution) to prevent microbial growth.[9]
-
Compound Dilution: Prepare serial dilutions of this compound in sterile water.
-
Assay Setup: Place a known number of egg masses or a suspension of a known number of eggs into each well or petri dish containing the different concentrations of this compound or a water control.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period that allows for hatching in the control group (typically 7-14 days).
-
Hatching Assessment: At regular intervals, count the number of hatched J2s in each well using a stereomicroscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration compared to the control. Determine the EC50 (effective concentration to inhibit 50% of hatching).
Electrophysiology Assay (Hypothetical for this compound)
While not yet reported for this compound, electrophysiological techniques are crucial for investigating the effects of a compound on the neuromuscular system.[10]
Objective: To investigate the direct effects of this compound on the membrane potential and ion channel currents of nematode muscle cells.
Materials:
-
Isolated nematode muscle preparations (e.g., from Ascaris suum) or whole-worm preparations of smaller nematodes like C. elegans.
-
Electrophysiology rig with microelectrode amplifiers, data acquisition system, and perfusion system.
-
Glass microelectrodes.
-
Nematode saline solution.
-
This compound solution.
Procedure:
-
Preparation: Dissect and prepare the nematode muscle tissue or secure the whole worm for recording.
-
Recording: Impale a muscle cell with a microelectrode to record the resting membrane potential.
-
Perfusion: Perfuse the preparation with nematode saline (control) and then with saline containing different concentrations of this compound.
-
Data Acquisition: Record any changes in the membrane potential (depolarization or hyperpolarization) in response to this compound.
-
Voltage-Clamp (Optional): For more detailed analysis, use a two-electrode voltage-clamp to measure the specific ion currents affected by this compound.
-
Data Analysis: Analyze the changes in membrane potential and ion currents to determine the nature of the interaction of this compound with the muscle cell membrane.
Visualizing the Mechanism and Workflows
Signaling Pathway and Experimental Workflows
Caption: Workflow for assessing nematicidal activity and the hypothesized signaling pathway of this compound.
Caption: Simplified workflows for the nematode motility and egg hatching assays.
Conclusion and Future Directions
This compound is a promising nematicidal agent with a potent and selective mode of action. While the current body of evidence strongly implicates the disruption of neuromuscular function as the cause of its lethal effects, the precise molecular target remains an area of active investigation. Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, photoaffinity labeling, or genetic approaches with model organisms like C. elegans to identify the specific receptor or ion channel that this compound binds to.
-
Electrophysiological Studies: Performing detailed electrophysiological experiments on nematode muscle cells to characterize the specific effects of this compound on ion channel activity and membrane potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of this compound analogs to understand the structural features crucial for its nematicidal activity, which can guide the development of more potent and selective synthetic derivatives.
A definitive understanding of this compound's mechanism of action will be instrumental in its potential development as a novel and effective tool for the management of plant-parasitic nematodes.
References
- 1. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The physiology and pharmacology of neuromuscular transmission in the nematode parasite, Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Electrophysiology of Ascaris muscle and anti-nematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Machinery: A Technical Guide to the Identification and Characterization of the Omphalotin A Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification, characterization, and heterologous expression of the Omphalotin A biosynthetic gene cluster. This compound, a cyclic dodecapeptide with potent nematicidal activity, is a ribosomally synthesized and post-translationally modified peptide (RiPP) originating from the fungus Omphalotus olearius. Its unique structure, featuring multiple backbone N-methylations, makes it a compelling target for drug discovery and development. This guide offers detailed methodologies, quantitative data, and visual representations of the key pathways and workflows involved in studying this fascinating natural product.
The this compound Biosynthetic Gene Cluster: A Genetic Blueprint
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been identified and characterized in Omphalotus olearius.[1] Homologous clusters have also been discovered in other basidiomycetes like Lentinula edodes and Dendrothele bispora, suggesting a conserved pathway for this class of compounds.[1] The core of this biosynthetic machinery consists of two key genes: ophMA and ophP.[2]
-
ophMA : This gene encodes a remarkable bifunctional protein. It contains an N-terminal S-adenosylmethionine (SAM)-dependent methyltransferase domain and a C-terminal precursor peptide sequence that includes the core this compound peptide.[3] OphMA functions as a "self-sacrificing" enzyme, methylating its own C-terminal region.[3]
-
ophP : This gene encodes a prolyl oligopeptidase responsible for the final steps of biosynthesis: the cleavage of the methylated precursor peptide from OphMA and its subsequent macrocyclization to form the mature this compound.[4]
Beyond these core components, the cluster also contains other putative genes, including those encoding monooxygenases (ophB1, ophB2) and an O-acyltransferase (ophD), which are likely involved in further modifications of the Omphalotin scaffold, leading to the diversity of Omphalotin analogs observed in nature.[5][6]
Table 1: Core Genes of the this compound Biosynthetic Gene Cluster
| Gene | Encoded Protein | Function |
| ophMA | Precursor peptide with N-terminal methyltransferase | Provides the peptide backbone and catalyzes its own N-methylation. |
| ophP | Prolyl oligopeptidase | Cleaves the methylated precursor and catalyzes the head-to-tail cyclization to form this compound. |
| ophB1 | Cytochrome P450 monooxygenase | Putatively involved in oxidative modifications of the Omphalotin scaffold. |
| ophB2 | Cytochrome P450 monooxygenase | Putatively involved in oxidative modifications of the Omphalotin scaffold. |
| ophD | O-acyltransferase | Putatively involved in acylation modifications of the Omphalotin scaffold. |
The Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of this compound is a fascinating process that combines ribosomal synthesis with a series of post-translational modifications. The proposed pathway is a linear progression of enzymatic reactions culminating in the mature cyclic peptide.
The process begins with the ribosomal synthesis of the OphMA precursor protein. Following translation, OphMA dimerizes, which is crucial for its methyltransferase activity. The methyltransferase domain of one OphMA monomer then acts in trans to iteratively methylate the C-terminal core peptide of the other monomer, using S-adenosylmethionine (SAM) as the methyl donor.[3] Once the N-methylation is complete, the prolyl oligopeptidase OphP recognizes and cleaves the modified peptide from the OphMA backbone. Finally, OphP catalyzes a head-to-tail intramolecular cyclization of the linear peptide to yield the final product, this compound.[4] The exact mechanism of how the fully methylated precursor is handed over to OphP is still under investigation.
Quantitative Analysis of this compound Production
Heterologous expression in microbial hosts is a powerful strategy for producing this compound and its analogs for research and development. The methylotrophic yeast Pichia pastoris has emerged as a particularly effective expression system.[2] While comprehensive data on production yields in standardized units (e.g., mg/L) is still emerging in the literature, several studies have reported the successful production and purification of this compound and related compounds.
Table 2: Reported Production of this compound and Analogs in Pichia pastoris
| Compound | Expression System | Production Details | Reported Yield (Purified) | Reference |
| This compound | Pichia pastoris | Co-expression of ophMA and ophP. | 1200 µg | [1] |
| Lentinulin A | Pichia pastoris | Co-expression of a hybrid OphMA (with Lentinulin A core) and ophP. | 800 µg | [1] |
| Dendrothelin A | Pichia pastoris | Co-expression of a hybrid OphMA (with Dendrothelin A core) and ophP. | 400 µg | [1] |
| Margatoxin | Pichia pastoris | Optimized expression of a different recombinant peptide. | 36 ± 4 mg/L | [7] |
| BoNT/A(Hc) | Pichia pastoris | Optimized fed-batch fermentation of a recombinant protein. | 0.77 g/L | [8] |
Note: The yields for Lentinulin A and Dendrothelin A were obtained from cultures of the same scale as the this compound production. The yields for Margatoxin and BoNT/A(Hc) are provided as examples of the production capabilities of the Pichia pastoris system for other recombinant proteins and are not directly comparable to this compound production.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and production of this compound.
Gene Cluster Identification and Analysis
A common and effective method for identifying biosynthetic gene clusters is through genome mining using bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
Workflow for Gene Cluster Identification:
Protocol for antiSMASH Analysis:
-
Obtain Genomic Sequence: Acquire the fungal genomic DNA sequence in FASTA format.
-
Access antiSMASH: Navigate to the antiSMASH web server or use a local installation.
-
Submit Sequence: Upload the genomic sequence file.
-
Select Analysis Options: Choose the appropriate taxonomic classification (Fungi) and enable relevant analysis modules.
-
Run Analysis: Initiate the antiSMASH pipeline.
-
Interpret Results: Analyze the output to identify putative biosynthetic gene clusters. Look for clusters containing genes with homology to methyltransferases and prolyl oligopeptidases, characteristic of the this compound cluster.
Heterologous Expression in Pichia pastoris
The following protocol outlines the general steps for the heterologous expression of the this compound biosynthetic genes in P. pastoris.
Protocol for Cloning and Expression:
-
Gene Amplification: Amplify the full-length cDNAs of ophMA and ophP from O. olearius using PCR with primers containing appropriate restriction sites for cloning into the Pichia expression vector.
-
Vector Selection: Choose a suitable Pichia expression vector, such as pPICZα A, which contains the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter and a C-terminal His-tag for purification.[9][10]
-
Cloning:
-
Digest the pPICZα A vector and the PCR products with the corresponding restriction enzymes.
-
Ligate the digested ophMA and ophP genes into the linearized pPICZα A vector to create the expression constructs pPICZα-OphMA and pPICZα-OphP.
-
Transform the ligation products into competent E. coli cells (e.g., DH5α) for plasmid amplification.
-
Select positive clones on Low Salt LB agar plates containing Zeocin™ (25 µg/mL).
-
Verify the correct insertion and orientation of the genes by restriction analysis and DNA sequencing.
-
-
Linearization of Plasmids: Linearize the pPICZα-OphMA and pPICZα-OphP plasmids with a restriction enzyme that cuts within the AOX1 promoter region (e.g., SacI) to facilitate homologous recombination into the P. pastoris genome.
-
Transformation of Pichia pastoris :
-
Prepare competent P. pastoris cells (e.g., strain GS115).
-
Transform the linearized plasmids into the competent cells using electroporation.
-
Plate the transformed cells on YPDS plates containing Zeocin™ (100 µg/mL) to select for successful integrants.
-
-
Screening for High-Producing Clones:
-
Inoculate individual colonies into small-scale cultures in BMGY medium.
-
Induce protein expression by switching to BMMY medium containing methanol.
-
Analyze the culture supernatant and cell lysates for the presence of the expressed proteins (OphMA and OphP) and the production of this compound by SDS-PAGE and LC-MS/MS, respectively.
-
-
Large-Scale Production:
-
Inoculate a high-producing clone into a larger volume of BMGY medium and grow to a high cell density.
-
Induce expression by switching to BMMY medium and continue cultivation for 48-72 hours, adding methanol periodically to maintain induction.
-
Purification and Analysis of this compound
Protocol for Purification and Analysis:
-
Cell Lysis: Harvest the P. pastoris cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells using methods such as glass bead beating or a French press.
-
Extraction: Extract the cell lysate with an organic solvent such as ethyl acetate to partition the hydrophobic this compound.
-
Purification:
-
Concentrate the organic extract.
-
Perform reversed-phase chromatography (e.g., using a C18 column) to purify this compound from the crude extract.
-
-
Analysis by HPLC-MS/MS:
-
Column: Phenomenex Kinetex C18 column (or equivalent).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute this compound.
-
Detection: Mass spectrometry in positive ion mode, monitoring for the expected m/z of this compound and its fragments.
-
Enzyme Kinetics: A Frontier for Future Research
A thorough understanding of the enzymatic activity of OphMA and OphP is crucial for optimizing this compound production and for engineering novel derivatives. However, to date, detailed kinetic parameters (Km, Vmax, kcat) for these enzymes have not been extensively reported in the literature in a consolidated format. Future research should focus on the detailed kinetic characterization of these key biosynthetic enzymes.
Proposed Experimental Approaches for Enzyme Kinetic Analysis:
-
OphMA (Methyltransferase) Assay:
-
A continuous, coupled-enzyme assay can be employed to monitor the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
-
Alternatively, a discontinuous assay can be used where the reaction is stopped at different time points, and the extent of methylation is quantified by HPLC-MS/MS analysis of the precursor peptide.
-
-
OphP (Prolyl Oligopeptidase) Assay:
-
A fluorogenic substrate, such as Z-Gly-Pro-AMC, can be used to continuously monitor the peptidase activity of OphP by measuring the release of the fluorescent aminomethylcoumarin (AMC) group.[11]
-
The macrocyclization activity can be assessed by incubating a linear, N-methylated peptide substrate with OphP and monitoring the formation of the cyclic product by HPLC-MS/MS.
-
Conclusion and Future Outlook
The identification and characterization of the this compound biosynthetic gene cluster have opened up exciting avenues for the production and engineering of this potent nematicidal peptide. The heterologous expression system in Pichia pastoris has proven to be a viable platform for producing this compound and its analogs. While significant progress has been made, further research is needed to fully elucidate the kinetic parameters of the biosynthetic enzymes and to optimize production yields. The detailed protocols and information provided in this guide serve as a valuable resource for researchers aiming to explore the fascinating world of this compound biosynthesis and to harness its potential for the development of novel pharmaceuticals and agrochemicals. The promiscuity of the biosynthetic enzymes also suggests the potential for generating libraries of novel, N-methylated cyclic peptides with diverse biological activities.[12]
References
- 1. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. pPICZα A vector map and sequence [novoprolabs.com]
- 11. Purification, characterization and the use of recombinant prolyl oligopeptidase from Myxococcus xanthus for gluten hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Nematicidal Activity of Omphalotin A against Caenorhabditis elegans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omphalotin A, a cyclic dodecapeptide produced by the fungus Omphalotus olearius, has demonstrated nematicidal properties. While its activity is most pronounced against plant-parasitic nematodes such as Meloidogyne incognita, it also exhibits a biological effect on the free-living model organism Caenorhabditis elegans. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity against C. elegans, including available quantitative data, detailed experimental protocols for assessing its nematicidal effects, and a discussion of its proposed, though not fully elucidated, mechanism of action. Visualizations of the biosynthetic pathway and a hypothetical signaling pathway are provided to facilitate a deeper understanding of this natural product's biological context.
Introduction
This compound is a fascinating member of the borosin family of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] Its structure is characterized by a macrocyclic backbone of 12 amino acids, nine of which are N-methylated.[1] This high degree of N-methylation contributes to its stability and membrane permeability, properties that are often desirable for pharmacologically active compounds.[1] While initially identified for its potent and selective activity against the plant-parasitic root-knot nematode Meloidogyne incognita, studies have also shown that this compound affects the viability of Caenorhabditis elegans, albeit at significantly higher concentrations.[2][3] The precise molecular target and mechanism of action in any nematode species remain unknown, making it an intriguing subject for further investigation in the development of novel nematicides.[1]
Quantitative Data on Nematicidal Activity
Quantitative data on the nematicidal activity of this compound against C. elegans is limited in the current literature. Most studies focus on its high potency against M. incognita. However, the available information is summarized below for comparative purposes.
| Compound | Organism | Metric | Value | Exposure Time | Reference |
| This compound | Meloidogyne incognita | LC50 | 0.57 µM | 16 hours | [2] |
| This compound | Meloidogyne incognita | LC50 | 0.38 - 3.8 µM | Not Specified | [3] |
| This compound | Caenorhabditis elegans | Activity | Weakly active; requires significantly higher concentrations than for M. incognita | Not Specified | [2][3] |
| Omphalotins E-I | Meloidogyne incognita | LD90 | 2 - 5 µg/mL | Not Specified | [3] |
Table 1: Nematicidal Activity of this compound and its Analogs.
Experimental Protocols
This section details a standardized protocol for assessing the nematicidal activity of this compound against C. elegans, based on common methodologies in the field.
C. elegans Culture and Synchronization
-
Maintenance: Maintain wild-type C. elegans (N2 strain) on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source at 20°C.
-
Synchronization: To obtain a population of age-synchronized worms, wash gravid hermaphrodites from plates with M9 buffer. Treat the worm suspension with a bleach solution (e.g., 1% sodium hypochlorite, 0.5 M NaOH) to dissolve the adults, leaving the eggs intact. Wash the eggs several times with M9 buffer and allow them to hatch in the absence of food. The resulting L1 larvae will be synchronized.
Nematicidal Assay (Liquid-Based)
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare serial dilutions of the stock solution in M9 buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the worms (typically ≤ 1%).
-
Assay Setup:
-
Dispense the prepared this compound dilutions into the wells of a 96-well microtiter plate.
-
Include a positive control (e.g., a known nematicide like levamisole or ivermectin) and a negative control (M9 buffer with the same concentration of DMSO as the treatment wells).
-
Add a suspension of synchronized L4 stage C. elegans to each well, aiming for approximately 20-30 worms per well.
-
-
Incubation: Incubate the plates at 20°C for a defined period, typically 24 to 72 hours.
-
Data Collection (Mortality/Motility):
-
Mortality Assessment: Following incubation, observe the worms under a dissecting microscope. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead. Count the number of live and dead worms in each well.
-
Motility Assessment: Alternatively, motility can be quantified using an automated system that tracks worm movement. This provides a more objective measure of the compound's effect on worm health.
-
-
Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 (lethal concentration 50%) value using a suitable statistical software package (e.g., by fitting a dose-response curve).
Biosynthesis and Mechanism of Action
Biosynthesis of this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves two key enzymes encoded by a gene cluster: OphMA and OphP.
-
OphMA: This large protein contains a methyltransferase domain and the precursor peptide sequence for this compound at its C-terminus. OphMA automethylates its own C-terminal peptide at nine positions.
-
OphP: A prolyl oligopeptidase that recognizes and cleaves the methylated precursor peptide from OphMA and subsequently catalyzes its macrocyclization to form the final this compound product.
References
An In-depth Technical Guide to Omphalotin A and its Natural Variants: Lentinulin A and Dendrothelin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omphalotin A, a cyclic dodecapeptide produced by the fungus Omphalotus olearius, has garnered significant attention for its potent and selective nematocidal activity. This technical guide provides a comprehensive overview of this compound and its recently discovered natural variants, lentinulin A and dendrothelin A, produced by Lentinula edodes and Dendrothele bispora, respectively. This document details their discovery, chemical structures, comparative biological activities, and biosynthetic pathways. Furthermore, it provides detailed experimental protocols for their heterologous production, purification, and bioactivity assessment, aiming to facilitate further research and development of these promising natural products as potential biopesticides or anthelmintic drugs. While the precise mechanism of action remains an active area of investigation, this guide summarizes the current understanding and future perspectives.
Introduction
The increasing prevalence of resistance to conventional anthelmintics necessitates the discovery of novel nematocidal agents with unique mechanisms of action. Fungi have proven to be a rich source of bioactive secondary metabolites, among which the cyclic peptides represent a structurally diverse and biologically significant class. This compound, first isolated from the jack-o'-lantern mushroom Omphalotus olearius, is a fascinating example of a ribosomally synthesized and post-translationally modified peptide (RiPP) with potent activity against plant-parasitic nematodes, particularly Meloidogyne incognita[1]. Its unique structure, featuring a high degree of N-methylation, contributes to its stability and biological activity[2].
Recent genome mining studies have led to the identification of homologous biosynthetic gene clusters in other fungi, resulting in the discovery of natural variants of this compound: lentinulin A from the shiitake mushroom (Lentinula edodes) and dendrothelin A from the corticioid fungus Dendrothele bispora[3][4]. These discoveries have opened new avenues for structure-activity relationship studies and the development of novel nematicides. This guide aims to consolidate the current knowledge on these promising compounds to support ongoing research efforts.
Chemical Structures
This compound, lentinulin A, and dendrothelin A are all cyclic dodecapeptides with a significant number of N-methylated amino acids. The core peptide sequence and the positions of N-methylation are highly conserved among the three compounds. The primary structural differences lie in specific amino acid substitutions, which have been shown to influence their biological activity.
Table 1: Comparison of the Amino Acid Sequences of this compound, Lentinulin A, and Dendrothelin A. The table highlights the amino acid substitutions among the three natural variants. N-methylated residues are denoted with (Me).
| Position | This compound | Lentinulin A | Dendrothelin A |
| 1 | L-(Me)Val | L-(Me)Val | L-(Me)Val |
| 2 | L-(Me)Ile | L-(Me)Ile | L-(Me)Ile |
| 3 | L-(Me)Val | L-(Me)Val | L-(Me)Val |
| 4 | L-(Me)Leu | L-(Me)Leu | L-(Me)Leu |
| 5 | L-(Me)Trp | L-(Me)Trp | L-(Me)Trp |
| 6 | L-Ile | L-Ile | L-Ile |
| 7 | L-(Me)Ala | L-(Me)Ala | L-(Me)Ala |
| 8 | L-(Me)Gly | L-(Me)Gly | L-(Me)Gly |
| 9 | L-(Me)Val | L-(Me)Leu | L-(Me)Val |
| 10 | L-Ile | L-Ile | L-Ile |
| 11 | L-Gly | L-Gly | L-Gly |
| 12 | L-(Me)Val | L-(Me)Val | L-(Me)Thr |
Comparative Biological Activity
The primary biological activity of this compound and its analogues is their potent and selective toxicity towards nematodes. The most comprehensive comparative data available is against the root-knot nematode Meloidogyne incognita.
Table 2: Nematicidal Activity of this compound, Lentinulin A, and Dendrothelin A against Meloidogyne incognita J2 larvae. Data presented as LC50 (Lethal Concentration 50%) values.
| Compound | LC50 (µM) | Reference |
| This compound | 0.57 | [3] |
| Lentinulin A | 0.86 | [3] |
| Dendrothelin A | 7.9 | [3] |
The data indicates that this compound and lentinulin A exhibit comparable and potent nematocidal activity, while dendrothelin A is significantly less active[3]. This suggests that the amino acid substitutions at positions 9 and 12 play a crucial role in the molecule's efficacy. Specifically, the substitution of Valine with Threonine at position 12 in dendrothelin A appears to be detrimental to its activity against M. incognita[3].
Mechanism of Action: An Unresolved Puzzle
Despite the potent biological activity of the omphalotin family, their precise molecular target and mechanism of action in nematodes remain unknown[5]. It is hypothesized that their high degree of N-methylation enhances their membrane permeability, allowing them to reach an intracellular target[3]. The strong and selective nature of their toxicity suggests a specific molecular interaction rather than a general disruption of cellular processes[1]. The current research focus is on identifying the molecular target of this compound, which will be instrumental in understanding its mode of action and for the rational design of more potent analogues[5]. One early study suggested that these compounds may inhibit the nervous system of nematodes, though this has not been further elucidated[6].
Biosynthesis
This compound, lentinulin A, and dendrothelin A are ribosomally synthesized and post-translationally modified peptides (RiPPs). Their biosynthesis is governed by a conserved gene cluster that includes a precursor protein and a processing enzyme.
The key steps in the biosynthetic pathway are:
-
Ribosomal Synthesis of a Precursor Protein: A precursor protein (OphMA, LedMA, or DbiMA1) is synthesized by the ribosome. This protein contains an N-terminal methyltransferase domain and a C-terminal region that includes the core peptide sequence.
-
N-methylation: The methyltransferase domain of the precursor protein catalyzes the multiple N-methylation of the core peptide region.
-
Proteolytic Cleavage and Cyclization: A separate enzyme, a prolyl oligopeptidase (OphP, LedP, or DbiP), recognizes a specific cleavage site, excises the modified core peptide, and catalyzes its head-to-tail cyclization to form the mature cyclic peptide[3][7].
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
An In-depth Technical Guide to the Omphalotin A Precursor Protein OphMA: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Omphalotin A precursor protein, OphMA, a key enzyme in the biosynthesis of the nematicidal cyclic peptide this compound. This document details its unique structure, catalytic function, and the experimental methodologies employed to elucidate its characteristics, offering a valuable resource for researchers in natural product biosynthesis, enzymology, and peptide-based drug discovery.
Introduction to OphMA
OphMA is a fascinating fusion protein found in the Jack O'Lantern mushroom, Omphalotus olearius. It is a central component of the biosynthetic gene cluster responsible for producing this compound, a cyclic dodecapeptide with notable nematicidal properties.[1][2] What makes OphMA particularly interesting is its dual role as both the precursor peptide and the modifying enzyme. It is a self-sacrificing N-methyltransferase that autocatalytically methylates its own C-terminal region, which then serves as the substrate for cyclization into this compound.[1][3] This unique mechanism places OphMA at the forefront of research into ribosomally synthesized and post-translationally modified peptides (RiPPs).
Molecular Structure of OphMA
OphMA is a homodimeric protein with a complex and intriguing architecture.[1][4][5] Each monomer is composed of three distinct domains: an N-terminal α-N-methyltransferase (NMT) domain, a central "clasp" domain, and a C-terminal substrate peptide.[5] The two monomers interlock in a "head-to-tail" arrangement, forming a pseudo-catenane structure where the NMT domain of one monomer catalyzes the methylation of the C-terminal substrate peptide of the other monomer in trans.[1][5]
The C-terminal substrate peptide itself is further subdivided into a leader sequence, the core peptide that ultimately becomes this compound, and a C-terminal recognition sequence (CRS) or follower peptide.[5] The core peptide is rich in hydrophobic residues, a feature that is recognized by the subsequent processing enzyme, OphP.[6]
The following table summarizes key quantitative data related to the structure of OphMA and its homologs.
| Feature | Value/Description | Reference(s) |
| Organism | Omphalotus olearius | [1] |
| Full-Length Protein | 417 amino acids | [1] |
| Domains | N-terminal α-N-methyltransferase (NMT), Clasp domain, C-terminal substrate peptide (leader, core, follower) | [5] |
| Quaternary Structure | Homodimer (interlocked pseudo-catenane) | [1][5] |
| PDB ID (dbOphMA) | 6TSC (I407P mutant with SAH) | [7] |
| Resolution (6TSC) | 2.19 Å | [7] |
| Total Structure Weight (6TSC) | 47.26 kDa | [7] |
| Atom Count (6TSC) | 2,989 | [7] |
| Modeled Residues (6TSC) | 381 | [7] |
Function and Catalytic Mechanism
OphMA's primary function is the iterative N-methylation of its C-terminal core peptide.[4][5] This process is S-adenosyl-L-methionine (SAM)-dependent and proceeds in a processive manner from the N-terminus to the C-terminus of the peptide substrate.[5] The enzyme demonstrates a degree of promiscuity, capable of methylating various hydrophobic and even some polar and charged residues introduced into the core peptide sequence.[5] Proline residues, depending on their position, can act as a stop signal for the methylation process.[5]
The proposed catalytic mechanism involves key residues within the active site of the NMT domain. Tyr76 is thought to act as a general base, deprotonating the amide nitrogen of the peptide backbone. Tyr66 and Tyr76 then stabilize the resulting negative charge on the carbonyl oxygen. This allows the now nucleophilic nitrogen to attack the methyl group of SAM, completing the methylation reaction.[4]
The biosynthesis of this compound is a multi-step process initiated by the ribosomal synthesis of the OphMA precursor protein.
Experimental Protocols
The study of OphMA involves a range of molecular biology, biochemical, and analytical techniques. Below are detailed protocols for key experiments.
This protocol is adapted from methodologies described for the expression and purification of OphMA variants.[3]
-
Transformation: Transform chemically competent E. coli BL21(DE3) cells with a suitable expression vector (e.g., pET vector) containing the ophMA gene. Plate on LB agar with the appropriate antibiotic (e.g., kanamycin 50 µg/mL) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of Terrific Broth (TB) medium containing the selection antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Dilute the overnight culture 1:100 into fresh TB medium with the antibiotic in a baffled flask. Grow at 37°C with continuous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture overnight at 16°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol) and lyse by sonication or using a French press.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the His-tagged OphMA protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
This assay is used to assess the methyltransferase activity of purified OphMA.
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Purified OphMA (final concentration 1-5 µM)
-
S-adenosyl-L-methionine (SAM) (final concentration 1 mM)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM DTT)
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time course (e.g., 1, 2, 4, 8 hours).
-
Quenching: Stop the reaction by adding an equal volume of 0.2% formic acid.
-
Analysis: Analyze the reaction products by LC-MS/MS to determine the extent of methylation.
This protocol outlines the general steps for analyzing the methylation status of OphMA's C-terminal peptide.
-
Sample Preparation: For intact protein analysis, dilute the quenched reaction mixture in a suitable buffer (e.g., 0.1% formic acid in water). For analysis of the C-terminal peptide, perform in-solution or in-gel tryptic digestion of the OphMA protein.
-
LC Separation: Inject the sample onto a reverse-phase C18 column. Separate the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
MS/MS Analysis: Analyze the eluting peptides using an electrospray ionization tandem mass spectrometer. Acquire full MS scans followed by data-dependent MS/MS fragmentation of the most abundant precursor ions.
-
Data Analysis: Process the raw data using appropriate software to identify the peptides and localize the N-methylation sites. The addition of a methyl group results in a mass shift of 14.01565 Da.
This technique is used to create specific mutations in the ophMA gene to study the function of individual amino acid residues.
-
Primer Design: Design a pair of complementary primers containing the desired mutation. The primers should be 25-45 nucleotides in length with a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type ophMA gene as the template and the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA.
-
Transformation: Transform the DpnI-treated, nicked plasmid into competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the ophMA gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
Experimental Workflow and Logical Relationships
The investigation of OphMA's structure and function typically follows a logical workflow, starting from gene identification and culminating in detailed biochemical and structural characterization.
Conclusion
The this compound precursor protein, OphMA, represents a remarkable example of enzymatic self-modification in natural product biosynthesis. Its unique homodimeric structure and in-trans catalytic mechanism provide a fascinating system for studying the principles of RiPP biosynthesis. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for researchers aiming to further explore the intricacies of OphMA, with potential applications in the biotechnological production of novel, backbone-N-methylated peptide macrocycles for therapeutic development. The continued investigation of OphMA and its homologs will undoubtedly unveil new insights into the evolution of enzymatic function and provide novel tools for peptide engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Applying promiscuous RiPP enzymes to peptide backbone N-methylation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis for Autocatalytic Backbone N-Methylation in RiPP Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Plasticity of a Fungal Peptide α-N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 7. rcsb.org [rcsb.org]
The Role of the Serine Protease OphP in the Biosynthesis of the Nematicidal Cyclopeptide Omphalotin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omphalotin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) with potent and selective nematocidal activity, making it a promising candidate for the development of novel biopesticides.[1] This technical guide provides an in-depth overview of the crucial role of the S9A family serine peptidase, OphP, in the biosynthesis of this compound. It details the current understanding of the biosynthetic pathway, the enzymatic function of OphP, its substrate promiscuity, and the methodologies employed in its study. This document is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.
Introduction to this compound and its Biosynthesis
This compound is a cyclic dodecapeptide produced by the fungus Omphalotus olearius.[1] A defining characteristic of this compound is the extensive N-methylation of its peptide backbone, with nine out of twelve residues being methylated.[1] This feature, typically associated with non-ribosomal peptide synthesis, contributes to its proteolytic stability and bioactivity.[2] The biosynthesis of this compound is governed by a gene cluster that includes two key enzymes: OphMA and OphP.[1]
OphMA is a large precursor protein containing a methyltransferase domain that autocatalytically installs the nine N-methylations onto its own C-terminal core peptide.[1] The protease OphP is then responsible for the final maturation step: the excision and macrocyclization of the modified core peptide to yield the final this compound product.[1]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a fascinating example of a ribosomal peptide natural product pathway. The proposed sequence of events is as follows:
-
Gene Expression and Translation: The ophMA gene is transcribed and translated to produce the precursor protein OphMA.
-
N-methylation: The methyltransferase domain of OphMA iteratively methylates nine specific residues on its own C-terminal core peptide sequence, using S-adenosylmethionine (SAM) as the methyl donor.[1]
-
Precursor Processing: It is hypothesized that an as-yet-unidentified host protease cleaves the now heavily methylated peptide intermediate from the OphMA precursor protein.[3][4] Initial hypotheses suggested OphP might be responsible for this cleavage, but in vitro studies have shown that OphP is unable to process the full-length OphMA protein.[3]
-
Macrocyclization by OphP: The released, methylated linear peptide is the substrate for OphP. OphP, a member of the prolyl oligopeptidase (POP) family, catalyzes the head-to-tail macrocyclization of the core peptide.[3][4] This reaction involves the formation of a covalent acyl-enzyme intermediate, followed by an intramolecular nucleophilic attack by the N-terminus of the peptide, leading to the formation of the cyclic product and the release of a short C-terminal follower peptide.[5][6]
The Role and Characteristics of OphP
OphP is a serine peptidase belonging to the S9A family of prolyl oligopeptidases.[3] Its primary role in the biosynthesis of this compound is to catalyze the final macrocyclization step.
Enzymatic Function: A Macrocyclase
OphP functions as a peptide macrocyclase. It recognizes and binds the methylated linear peptide precursor. The catalytic mechanism involves the formation of a covalent acyl-enzyme intermediate between a serine residue in the active site of OphP and the C-terminus of the core peptide. This is followed by the release of a C-terminal follower sequence. The free N-terminus of the core peptide then performs a nucleophilic attack on the acyl-enzyme intermediate, resulting in the formation of a cyclic peptide and the regeneration of the free enzyme.
Substrate Specificity and Promiscuity
OphP exhibits a degree of substrate promiscuity, which has been exploited for the production of novel, non-natural cyclic peptides.[1] While it efficiently processes the native this compound precursor, it can also recognize and cyclize related peptide sequences.[1] Studies have shown that OphP tolerates single amino acid substitutions in the core peptide, including polar, aromatic, and even some charged residues.[1] However, substitutions with proline or arginine have been shown to be incompatible with macrocycle production.[1]
OphP shows a preference for substrates with a high degree of N-methylation and recognizes an N-methylated glycine residue at the P1 position for cleavage and cyclization.[3][4] The enzyme appears to be less sensitive to the sequence of the follower peptide and more reliant on the hydrophobic and multiply N-methylated nature of the core peptide for substrate recognition.[4]
Quantitative Data
Nematicidal Activity of this compound and its Variants
The nematocidal activity of this compound and its natural variants, Lentinulin A and Dendrothelin A, has been quantified against the root-knot nematode Meloidogyne incognita. The following table summarizes the reported 50% lethal concentration (LC50) values.
| Compound | Target Organism | LC50 (µM) | 95% Confidence Interval (µM) |
| This compound | M. incognita J2 | 0.38 - 3.8 | Not Reported |
| Recombinant this compound | M. incognita J2 | 0.73 | 0.65 - 0.82 |
| Lentinulin A | M. incognita J2 | 0.81 | 0.72 - 0.91 |
| Dendrothelin A | M. incognita J2 | 1.83 | 1.62 - 2.06 |
| Fluopyram (Control) | M. incognita J2 | 0.38 | 0.32 - 0.45 |
Data sourced from Liermann et al., 2009 and Matabaro et al., 2021.
Experimental Protocols
Detailed, step-by-step experimental protocols for the purification and in vitro characterization of OphP are not fully described in the primary literature. However, the general methodologies employed are outlined below.
Heterologous Expression of OphP and OphMA in Pichia pastoris
The co-expression of ophMA and ophP in the yeast Pichia pastoris has been successfully used to produce this compound and its analogues.[1]
-
Gene Synthesis and Cloning: The cDNA sequences for ophMA and ophP are synthesized and cloned into P. pastoris expression vectors, such as pPICZA and pPIC3.5K, respectively. These vectors typically place the genes under the control of the alcohol oxidase 1 (AOX1) promoter, which is inducible by methanol.
-
Transformation: The expression vectors are linearized and transformed into a suitable P. pastoris strain (e.g., GS115) by electroporation. Transformants are selected on appropriate media.
-
Expression: Selected clones are grown in buffered glycerol-complex medium (BMGY) to generate biomass, followed by induction in buffered methanol-complex medium (BMMY) for several days.
-
Extraction of Peptides: The yeast cells are harvested, lysed (e.g., with glass beads), and the cyclic peptides are extracted from the cell lysate using an organic solvent such as ethyl acetate.[2]
-
Analysis: The extracted peptides are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[1]
In Vitro Macrocyclization Assay
While a detailed protocol is not available, a general approach for an in vitro assay to confirm the macrocyclase activity of purified OphP would involve the following steps:
-
Purification of OphP: OphP can be expressed in P. pastoris with an N-terminal affinity tag (e.g., Strep-tag) to facilitate purification by affinity chromatography.
-
Substrate Preparation: The linear, N-methylated peptide substrate would need to be produced, either by expression and purification of a tagged OphMA C-terminal fragment followed by cleavage of the tag, or by solid-phase peptide synthesis.
-
Enzymatic Reaction: Purified OphP would be incubated with the linear peptide substrate in a suitable buffer at an optimized temperature and pH.
-
Reaction Quenching and Analysis: The reaction would be stopped at various time points, and the products analyzed by HPLC-MS/MS to monitor the conversion of the linear substrate to the cyclic product.
Conclusion and Future Perspectives
The serine protease OphP plays an indispensable role in the biosynthesis of this compound, acting as a specific macrocyclase for the final maturation step. The promiscuity of OphP opens up exciting possibilities for the bio-engineering of novel cyclic peptides with potentially enhanced or new biological activities. Future research in this area would benefit from a more detailed biochemical characterization of OphP, including the determination of its kinetic parameters and a more comprehensive, quantitative analysis of its substrate scope. The identification of the putative host protease responsible for the initial cleavage of the OphMA precursor will also be crucial for a complete understanding of this fascinating biosynthetic pathway. Such knowledge will be invaluable for the development of this compound and its analogues as next-generation biopesticides and potentially as therapeutic agents.
References
The Evolutionary Odyssey of a Fungal Nematicide: A Technical Guide to the Omphalotin A Biosynthetic Pathway
For Immediate Release
A deep dive into the evolutionary origins and biosynthetic mechanisms of Omphalotin A, a potent anti-nematode compound, reveals a fascinating tale of horizontal gene transfer and functional adaptation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the this compound biosynthetic pathway, from its genetic architecture to detailed experimental protocols for its study and exploitation.
The fungal natural product this compound, a cyclododecapeptide from the mushroom Omphalotus olearius, has garnered significant interest for its potent and selective nematicidal activity.[1][2] Its unique structure, featuring multiple backbone N-methylations, was initially thought to be the product of non-ribosomal peptide synthesis. However, groundbreaking research has since revealed that this compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), belonging to the growing class of borosins.[3] This discovery has opened new avenues for the biotechnological production of this compound and its analogs as potential biopesticides and therapeutic agents.[1]
This guide elucidates the evolutionary history of the this compound biosynthetic gene cluster, details the functions of its core enzymatic machinery, and provides a comparative analysis with its known homologs. Furthermore, it offers detailed experimental protocols for the heterologous expression, purification, and analysis of this compound, serving as a valuable resource for researchers in the field.
A Tale of Two Domains: The Evolutionary Origins of the this compound Pathway
The biosynthesis of this compound is orchestrated by a remarkably compact gene cluster, the core of which consists of two key genes: ophMA and ophP.[3][4] OphMA is a fascinating bifunctional enzyme, acting as both the precursor peptide and the N-methyltransferase responsible for installing the nine backbone methylations.[3] OphP, a prolyl oligopeptidase, is then responsible for the final macrocyclization of the modified peptide.[4]
Recent large-scale bioinformatic studies of over 2,500 putative borosin biosynthetic gene clusters (BGCs) have shed light on the evolutionary origins of this pathway.[1] These studies strongly suggest that the borosin methyltransferases evolved a single time and subsequently diverged into two main lineages.[1] The fungal borosins, including this compound, are characterized by a "fused" architecture, where the methyltransferase and precursor peptide are part of the same polypeptide (e.g., OphMA).[4][5] In contrast, the vast majority of bacterial borosins exhibit a "split" architecture, with the methyltransferase and precursor peptide encoded by separate genes.[4][6]
This distribution, with fused systems being predominant in fungi and split systems in bacteria, strongly points towards an ancient horizontal gene transfer (HGT) event from bacteria to fungi as the likely origin of the fungal borosin pathways.[7] It is hypothesized that an ancestral fungus acquired a bacterial split-type borosin system, which then underwent a gene fusion event to create the fused architecture seen in this compound and its homologs. This evolutionary trajectory is a recurring theme in the evolution of fungal secondary metabolite BGCs, where HGT plays a pivotal role in expanding the chemical diversity of fungi.[8][9][10]
Visualizing the Proposed Evolutionary Pathway
Caption: Proposed evolutionary origin of the fungal fused borosin system via horizontal gene transfer of a bacterial split-type system followed by gene fusion.
Comparative Genomics of Fungal Borosin Clusters
Homologous gene clusters for this compound biosynthesis have been identified in other basidiomycete fungi, notably Lentinula edodes (the shiitake mushroom) and Dendrothele bispora.[4][11] These clusters produce the related compounds Lentinulin A and Dendrothelin A, respectively.[11] A comparative analysis of these gene clusters reveals a high degree of conservation in their core components, OphMA and OphP, while showing some divergence in the ancillary genes.
| Gene Cluster | Host Organism | Precursor Protein | Cyclase | Core Peptide Sequence | Nematicidal Activity (vs. M. incognita) | Reference |
| oph | Omphalotus olearius | OphMA | OphP | I-L-V-V-I-G-I-I-V-I-G-V | High | [4][11] |
| led | Lentinula edodes | LedMA | LedP | I-L-V-V-I-G-I-L-V-I-G-V | High | [11] |
| dbi | Dendrothele bispora | DbiMA1 | DbiP | I-L-V-I-I-G-I-I-V-I-G-V | Lower | [11] |
Table 1: Comparison of Characterized Fungal Borosin Gene Clusters.
The variations in the core peptide sequences directly translate to differences in the final natural products and their biological activities. For instance, Lentinulin A shows comparable nematicidal activity to this compound, while Dendrothelin A is less active.[11] This highlights how subtle changes in the genetically encoded precursor peptide can lead to functional diversification of the resulting secondary metabolite.
Visualizing the this compound Biosynthetic Gene Cluster
Caption: Simplified representation of the core this compound biosynthetic gene cluster.
Experimental Protocols
Heterologous Expression of this compound in Pichia pastoris
The co-expression of ophMA and ophP in the yeast Pichia pastoris has been successfully used to produce recombinant this compound.[11] The following is a generalized protocol based on published methods.
1. Gene Synthesis and Vector Construction:
-
Codon-optimize the ophMA and ophP genes for expression in P. pastoris.
-
Synthesize the genes and clone them into a suitable P. pastoris expression vector (e.g., pPICZ A, B, or C) under the control of the AOX1 promoter. It is common to place each gene on a separate vector with a different selectable marker or to create a co-expression vector.
2. P. pastoris Transformation:
-
Linearize the expression vectors by restriction digest to facilitate integration into the yeast genome.
-
Transform a suitable P. pastoris strain (e.g., X-33, GS115) by electroporation.
-
Select for positive transformants on YPDS plates containing the appropriate antibiotic (e.g., Zeocin).
3. Expression Screening and Optimization:
-
Screen individual colonies for protein expression by small-scale induction with methanol.
-
Optimize expression conditions, including methanol concentration, induction time, and temperature.
4. Large-Scale Culture and Induction:
-
Grow a selected high-producing clone in a buffered glycerol-complex medium (BMGY) to generate biomass.
-
Harvest the cells by centrifugation and resuspend in a buffered methanol-complex medium (BMMY) to induce protein expression.
-
Continue incubation with daily addition of methanol for 3-4 days.
Purification and Analysis of Recombinant this compound
1. Cell Lysis and Extraction:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells using mechanical disruption (e.g., bead beating or French press).
-
Centrifuge the lysate to pellet cell debris. The supernatant contains the soluble proteins, including OphMA and OphP, and the produced this compound.
-
Extract the supernatant with an organic solvent such as ethyl acetate or butanol to partition the cyclic peptide.
2. Purification:
-
For purification of the enzymes (OphMA and OphP), if they are tagged (e.g., with a His-tag), use affinity chromatography (e.g., Ni-NTA).
-
For the purification of this compound from the organic extract, use solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
3. HPLC-MS Analysis:
-
Analyze the purified fractions by liquid chromatography-mass spectrometry (LC-MS) to confirm the presence and purity of this compound.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: Monitor for the expected mass-to-charge ratio (m/z) of this compound.
Visualizing the Experimental Workflow
Caption: General workflow for the heterologous production and analysis of this compound.
Future Outlook
The elucidation of the this compound biosynthetic pathway and its evolutionary origins provides a powerful platform for the discovery and engineering of novel bioactive peptides. The promiscuity of the OphMA and OphP enzymes offers the potential to generate libraries of this compound analogs with improved properties through precursor gene mutagenesis.[12] Furthermore, the growing understanding of borosin diversity in bacteria and fungi, facilitated by advanced genome mining tools, promises the discovery of new borosins with unique structures and biological activities.[1] The continued exploration of this fascinating family of natural products holds great promise for the development of new solutions in agriculture and medicine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Comparative genomic analysis of five coprinoid mushrooms species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Ancient Horizontal Gene Transfer from Bacteria Enhances Biosynthetic Capabilities of Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthetic gene clusters and the evolution of fungal chemodiversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Horizontal Gene Transfer in the Evolution of Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Horizontal gene transfer in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of borosin catalytic strategies and function through bioinformatic profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Nematicidal Cyclopeptide Omphalotin A: A Technical Overview of its Toxicity and Selectivity
For Immediate Release
This technical guide provides an in-depth analysis of the toxicity and selectivity of Omphalotin A, a cyclic peptide with potent nematicidal properties, across various nematode species. This document is intended for researchers, scientists, and drug development professionals working in the fields of agriculture, veterinary medicine, and human health.
Executive Summary
This compound, a natural product isolated from the fungus Omphalotus olearius, has demonstrated significant and highly selective activity against the plant-parasitic root-knot nematode, Meloidogyne incognita.[1][2] This whitepaper summarizes the current understanding of this compound's nematicidal efficacy, its selectivity profile against a range of nematode species, the experimental protocols used for its evaluation, and a hypothesized mechanism of action targeting the nematode neuromuscular system. The data presented herein is designed to facilitate further research and development of this compound as a potential lead compound for novel nematicides.
Quantitative Toxicity and Selectivity of this compound
This compound exhibits remarkable potency against Meloidogyne incognita, with reported 50% lethal concentration (LC50) values in the sub-micromolar range. In contrast, significantly higher concentrations of this compound are required to elicit a toxic response in other nematode species, highlighting its selective nature.[1][3]
| Nematode Species | Common Name | Type | LC50 of this compound (µM) | Exposure Time | Reference |
| Meloidogyne incognita | Root-knot nematode | Plant-parasitic | 0.57 | 16 hours | [3] |
| Meloidogyne incognita | Root-knot nematode | Plant-parasitic | 0.84 | 24 hours | [3] |
| Caenorhabditis elegans | Free-living nematode | Bacterivorous | Significantly higher than M. incognita | - | [1][3] |
| Heterodera schachtii | Sugar beet cyst nematode | Plant-parasitic | Significantly higher than M. incognita | - | [1][3] |
| Radopholus similis | Burrowing nematode | Plant-parasitic | Significantly higher than M. incognita | - | [1][3] |
| Pratylenchus penetrans | Root-lesion nematode | Plant-parasitic | Significantly higher than M. incognita | - | [1][3] |
Table 1: Comparative Toxicity of this compound against various nematode species.
Experimental Protocols
The following outlines a general methodology for assessing the nematicidal activity of this compound, synthesized from various published protocols on nematode toxicity assays.
Nematode Culture and Synchronization
-
Culture Maintenance: Nematodes such as Caenorhabditis elegans are maintained on nematode growth medium (NGM) agar plates seeded with Escherichia coli OP50 as a food source. Plant-parasitic nematodes like Meloidogyne incognita are cultured on susceptible host plants (e.g., tomato, Solanum lycopersicum).
-
Synchronization: To obtain a population of nematodes at a similar developmental stage, a synchronization process is employed. For C. elegans, this is typically achieved by treating gravid adults with a bleach solution to isolate eggs, which are then allowed to hatch into a synchronized L1 larval population. For M. incognita, second-stage juveniles (J2) are commonly used for assays.
Nematicidal Assay
-
Test Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted to the desired test concentrations in a liquid medium (e.g., K-medium for C. elegans or sterile water for plant-parasitic nematodes).
-
Exposure: A defined number of synchronized nematodes (e.g., 20-30 individuals) are transferred to the wells of a multi-well plate containing the different concentrations of this compound. Control wells contain the liquid medium with the same concentration of the solvent used for the stock solution.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) for a specified duration (e.g., 16, 24, 48, or 72 hours).
-
Mortality Assessment: Following incubation, nematode mortality is assessed. Nematodes are considered dead if they do not exhibit any movement, either spontaneously or in response to a gentle touch with a fine probe.
-
Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 value, the concentration of the compound that causes 50% mortality of the nematode population, is then determined using statistical software (e.g., Probit analysis).
Proposed Mechanism of Action: Neuromuscular Disruption
While the precise molecular target of this compound in nematodes remains to be definitively identified, the observed paralysis preceding death in affected nematodes suggests a mechanism involving the disruption of neuromuscular function.[4] Many existing anthelmintic drugs target ion channels, such as nicotinic acetylcholine receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors, which are crucial for neurotransmission in nematodes.[5]
It is hypothesized that this compound may act as either an agonist or antagonist of a key receptor in the nematode's neuromuscular system. This interaction could lead to uncontrolled muscle contraction (spastic paralysis) or the inability of muscles to contract (flaccid paralysis), ultimately resulting in the death of the nematode.
References
- 1. researchgate.net [researchgate.net]
- 2. self-reliant | Issue 262 of Protein Spotlight [proteinspotlight.org]
- 3. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromuscular transmission in nematode parasites and antinematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Solid-Phase Synthesis of Omphalotin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotin A is a cyclic dodecapeptide of fungal origin with potent nematicidal activity.[1][2] Its unique structure, featuring multiple N-methylated amino acids, contributes to its biological activity and stability, making it an attractive scaffold for the development of novel anthelmintic drugs.[3] This document provides a detailed protocol for the solid-phase synthesis of this compound analogs, offering a robust methodology for academic and industrial researchers. The protocol is based on the well-established Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS).
Workflow Overview
The solid-phase synthesis of this compound analogs involves a series of sequential steps performed on a solid support resin. The general workflow is depicted below.
Caption: General workflow for the solid-phase synthesis of cyclic peptides.
Experimental Protocols
Resin Selection and Preparation
For the synthesis of cyclic peptides, a highly acid-labile resin is recommended to allow for cleavage of the final product with minimal side-chain deprotection if desired, or full deprotection. The 2-chlorotrityl chloride (2-CTC) resin is an excellent choice for this purpose.[4][5][6]
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading).
-
Procedure:
-
Swell the 2-CTC resin (1 eq) in dichloromethane (DCM) (10 mL/g of resin) for 30-60 minutes in a reaction vessel.[4]
-
Drain the DCM using nitrogen pressure.
-
Loading of the First Fmoc-Amino Acid
The first Fmoc-protected amino acid is anchored to the resin. The loading efficiency should be determined to accurately calculate the reagents needed for subsequent steps.
-
Reagents:
-
Fmoc-amino acid (1-2 eq relative to resin loading)
-
Diisopropylethylamine (DIEA) (2-4 eq relative to Fmoc-amino acid)
-
Dichloromethane (DCM)
-
Methanol (for capping)
-
-
Procedure:
-
Dissolve the Fmoc-amino acid in DCM (or a minimal amount of DMF if solubility is an issue).[7]
-
Add DIEA to the amino acid solution.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.[6]
-
To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for 30 minutes.[4]
-
Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity (substitution level) using a spectrophotometric method by measuring the absorbance of the dibenzylfulvene-piperidine adduct upon Fmoc removal.[7]
-
Peptide Chain Elongation
The peptide chain is assembled by sequential coupling of Fmoc-protected amino acids. For sterically hindered N-methylated amino acids, specific coupling reagents are recommended.
-
Reagents:
-
Deprotection Step:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin with DMF (5x).
-
-
Coupling Step:
-
In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent and DIEA in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings (e.g., coupling to an N-methylated residue), the reaction time can be extended or a second coupling can be performed.[3]
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
On-Resin N-Methylation (Optional)
If specific N-methylated amino acids are not commercially available, N-methylation can be performed directly on the resin-bound peptide. The Fukuyama-Mitsunobu reaction is a common method for this purpose.
-
Reagents:
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Methanol or Methyl iodide
-
Mercaptoethanol and DBU for nosyl group removal
-
-
Procedure (Simplified):
On-Resin Cyclization
After the linear peptide has been assembled, the N-terminal Fmoc group is removed, and the peptide is cyclized head-to-tail while still attached to the resin.
-
Reagents:
-
Coupling reagents for cyclization: DPPA (diphenylphosphoryl azide), PyBOP, or HATU (3-5 eq).[13]
-
DIEA (6-10 eq)
-
DMF
-
-
Procedure:
-
Remove the N-terminal Fmoc group of the final amino acid using 20% piperidine in DMF as described in step 3.
-
Wash the resin thoroughly with DMF.
-
Swell the resin in a larger volume of DMF to favor intramolecular cyclization over intermolecular dimerization (pseudo-dilution effect).
-
Add the cyclization coupling reagent and DIEA.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Cleavage from the Resin and Side-Chain Deprotection
The cyclic peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed.
-
Reagents:
-
Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), a scavenger, and water. A common cocktail is TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5, v/v/v).[14]
-
-
Procedure:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[15][16]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Instrumentation: Preparative and analytical RP-HPLC system with a C18 column.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of solvent (e.g., DMSO or a solution of acetonitrile/water).
-
Purify the peptide using a suitable gradient of mobile phase B.[17][18]
-
Monitor the elution at 214 nm or 280 nm.
-
Collect the fractions containing the desired product.
-
Analyze the purity of the fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9]
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Quantitative Data Summary
The following table provides representative yields and purities for the solid-phase synthesis of cyclic peptides. Actual results may vary depending on the specific sequence of the this compound analog.
| Step | Parameter | Typical Range | Reference |
| Resin Loading | Substitution Level | 0.3 - 0.8 mmol/g | [5] |
| Peptide Elongation | Coupling Efficiency | >99% per step | |
| On-Resin Cyclization | Cyclization Yield | 40% - 80% | [6][14] |
| Overall Synthesis | Crude Purity | 50% - 70% | |
| After Purification | Final Purity | >95% | [19] |
| After Purification | Overall Yield | 5% - 20% | [6] |
Biological Activity and Signaling Pathway
This compound and its analogs exhibit potent nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita.[1] While the precise molecular target and signaling pathway of this compound are still under investigation, many nematicides act by disrupting essential physiological processes in nematodes.[3] A generalized potential mechanism of action is illustrated below.
Caption: Putative signaling pathway for nematicidal action.
Studies on other nematicides suggest that potential targets could include ion channels, receptors in the nervous system, or enzymes involved in crucial metabolic pathways.[20] Further research is needed to elucidate the specific mechanism of this compound.
References
- 1. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptideweb.com [peptideweb.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. bachem.com [bachem.com]
- 11. [PDF] Selective, on-resin N-methylation of peptide N-trifluoroacetamides. | Semantic Scholar [semanticscholar.org]
- 12. Selective, on-resin N-methylation of peptide N-trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chem.uci.edu [chem.uci.edu]
- 17. bachem.com [bachem.com]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
- 20. Transcriptional response of Meloidogyne incognita to non-fumigant nematicides - PMC [pmc.ncbi.nlm.nih.gov]
Developing Omphalotin A as a Commercial Nematicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotin A, a cyclic dodecapeptide originally isolated from the Jack O'Lantern mushroom (Omphalotus olearius), has emerged as a promising candidate for the development of a novel, potent, and selective biological nematicide.[1] This document provides detailed application notes and protocols for researchers and professionals involved in the development of this compound as a commercial nematicide. It covers its biological activity, production, purification, and methods for efficacy testing.
This compound and its natural variants are ribosomally synthesized and post-translationally modified peptides (RiPPs).[2] They exhibit potent and selective nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita, a major agricultural pest causing significant crop damage worldwide.[2][3] The unique cyclic structure and multiple N-methylations of this compound contribute to its stability and high biological activity.[2]
Nematicidal Activity of this compound and its Analogs
This compound has demonstrated significant efficacy against the infective second-stage juveniles (J2) of Meloidogyne incognita. Several natural variants, such as Lentinulin A and Dendrothelin A, have also been identified and tested for their nematicidal properties.[3]
Data Presentation: Nematicidal Efficacy
The following table summarizes the reported 50% lethal concentration (LC50) values of this compound and its natural variants against Meloidogyne incognita J2s after 24 hours of exposure.
| Compound | Target Nematode | LC50 (µM) | 95% Confidence Interval (CI) | Reference |
| This compound | Meloidogyne incognita | 0.341 | 0.308 - 0.377 | [3] |
| Lentinulin A | Meloidogyne incognita | 0.121 | << 0.1 - >> 3.0 | [3] |
| Dendrothelin A | Meloidogyne incognita | >> 3.0 | >> 3.0 - >> 3.0 | [3] |
| Fluopyram (Positive Control) | Meloidogyne incognita | 0.093 | 0.072 - 0.121 | [3] |
*The statistical model did not adequately fit the data, thus the values are less confident.
Mechanism of Action
The precise molecular target and mechanism of action of this compound in nematodes are currently unknown.[4] However, its high potency and selectivity towards specific nematode species suggest a targeted mode of action, possibly involving the disruption of a vital physiological process.[2] The structural resemblance to other cyclic peptides known to interact with specific cellular targets hints at a receptor-mediated mechanism. Further research is required to elucidate the exact target and signaling pathways affected by this compound.
Diagram: Proposed Target Deconvolution Workflow
A general workflow for identifying the molecular target of a natural product nematicide like this compound is presented below. This process involves a combination of genetic, proteomic, and bioinformatic approaches.
Workflow for nematicide target identification.
Production and Purification of this compound
Commercial development of this compound necessitates a scalable and cost-effective production method. Heterologous expression in the methylotrophic yeast Pichia pastoris has been successfully established as a viable platform for producing this compound and its analogs.[3][5]
Diagram: Biosynthetic Pathway of this compound
The biosynthesis of this compound involves two key components encoded by the ophMA and ophP genes. The precursor protein, OphMA, contains an N-terminal methyltransferase domain and a C-terminal core peptide. OphMA autocatalytically methylates the core peptide, which is then cleaved and cyclized by the prolyl oligopeptidase OphP.
Biosynthesis of this compound.
Experimental Protocols
This protocol outlines the general steps for producing recombinant this compound in P. pastoris. Optimization of expression conditions is crucial for maximizing yield.[6][7]
Materials:
-
Pichia pastoris expression vector (e.g., pPICZα) containing the ophMA and ophP genes.
-
Pichia pastoris host strain (e.g., X-33, GS115).
-
Yeast Peptone Dextrose (YPD) medium.
-
Buffered Glycerol-complex Medium (BMGY).
-
Buffered Methanol-complex Medium (BMMY).
-
Zeocin (or other appropriate selection antibiotic).
-
Shaking incubator.
-
Fermenter (for large-scale production).
Procedure:
-
Transformation: Electroporate the expression vector into competent P. pastoris cells.
-
Selection: Plate the transformed cells on YPD agar containing the appropriate concentration of Zeocin. Incubate at 30°C for 2-4 days until colonies appear.
-
Screening: Screen individual colonies for protein expression by small-scale induction in BMMY medium.
-
Inoculum Preparation: Inoculate a single high-expressing colony into 50 mL of BMGY medium and grow at 30°C with vigorous shaking (250 rpm) until the culture reaches an OD600 of 2-6.
-
Induction: Harvest the cells by centrifugation and resuspend in BMMY medium to an OD600 of 1.0 to induce protein expression.
-
Cultivation: Continue to incubate at 30°C with shaking. Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.
-
Harvesting: After 72-96 hours of induction, harvest the yeast cells by centrifugation. The recombinant this compound is intracellular.
This protocol provides a general method for extracting and purifying this compound from P. pastoris cell pellets.[8][9][10][11][12]
Materials:
-
Yeast cell pellet from production culture.
-
Lysis buffer (e.g., Y-PER Yeast Protein Extraction Reagent or manual lysis with glass beads).
-
Ethyl acetate.
-
Methanol.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Acetonitrile and water (HPLC grade).
-
Trifluoroacetic acid (TFA).
Procedure:
-
Cell Lysis: Resuspend the yeast cell pellet in lysis buffer and disrupt the cells according to the manufacturer's protocol or by vigorous vortexing with glass beads.
-
Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 20 minutes to pellet cell debris.
-
Solvent Extraction: Transfer the supernatant to a new tube and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Mix vigorously and separate the phases by centrifugation.
-
Evaporation: Collect the organic (upper) phase containing this compound and evaporate the solvent using a rotary evaporator or a stream of nitrogen.
-
Solubilization: Dissolve the dried extract in a small volume of methanol.
-
HPLC Purification: Purify this compound from the crude extract by reverse-phase HPLC on a C18 column. Use a gradient of acetonitrile in water with 0.1% TFA.
-
Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak and verify the purity and identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain purified this compound as a powder.
Nematicidal Efficacy Testing
Standardized in vitro assays are essential for evaluating the nematicidal activity of this compound and for structure-activity relationship (SAR) studies.
Diagram: Experimental Workflow for In Vitro Nematicidal Assay
The following diagram illustrates the key steps involved in a typical in vitro juvenile mortality assay.
In vitro juvenile mortality assay workflow.
Experimental Protocols
This protocol is adapted from standard methods for assessing the nematicidal activity of compounds against M. incognita J2s.[13][14][15][16]
Materials:
-
Culture of Meloidogyne incognita on a susceptible host plant (e.g., tomato, Solanum lycopersicum).
-
Freshly hatched second-stage juveniles (J2s) of M. incognita.
-
Purified this compound.
-
Sterile distilled water.
-
Multi-well plates (e.g., 96-well).
-
Stereomicroscope.
-
Fine needle or probe.
Procedure:
-
J2 Preparation: Extract egg masses from infected plant roots and hatch them in water at 25-28°C. Collect freshly hatched J2s (within 48 hours).
-
Nematode Suspension: Prepare a suspension of J2s in sterile distilled water and adjust the concentration to approximately 100-200 J2s per 50 µL.
-
Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions in sterile distilled water to achieve the desired final concentrations. Ensure the final solvent concentration in the assay is non-toxic to the nematodes.
-
Assay Setup: In a multi-well plate, add 50 µL of the J2 suspension to each well.
-
Treatment: Add 50 µL of the appropriate this compound dilution to each well. Include a negative control (water with the same concentration of solvent) and a positive control (a known nematicide like Fluopyram).
-
Incubation: Incubate the plates at 25-28°C.
-
Mortality Assessment: At various time points (e.g., 24, 48, and 72 hours), observe the nematodes under a stereomicroscope. A nematode is considered dead if it is straight and does not move when probed with a fine needle.
-
Data Analysis: For each concentration, calculate the percentage of mortality. Use probit analysis or a similar statistical method to determine the LC50 value.
Formulation and Stability
For commercial application, this compound must be formulated to ensure stability, efficacy, and ease of application.[17][18][19][20]
Formulation Strategies
Peptide-based biopesticides can be formulated as:
-
Wettable Powders (WP): The lyophilized peptide is mixed with inert carriers and wetting agents.
-
Soluble Concentrates (SC): The peptide is dissolved in a suitable solvent system.
-
Encapsulated Formulations: Microencapsulation or nanoencapsulation can protect the peptide from environmental degradation and provide controlled release.
Stability Considerations
The stability of this compound in a formulation and in the environment is critical for its efficacy. Key factors influencing stability include:[1][21][22][23][24]
-
Temperature: High temperatures can lead to degradation. Storage conditions should be optimized.[25]
-
pH: The pH of the formulation and the application environment (e.g., soil) can affect peptide stability.
-
UV Radiation: Exposure to sunlight can degrade peptides. UV protectants may be necessary in formulations for foliar application.
-
Microbial Degradation: Soil microorganisms can degrade peptides.
Protocols for stability testing should follow established guidelines, such as those from the International Council for Harmonisation (ICH), and involve storing the formulated product under various conditions (temperature, humidity, light) and analyzing its purity and activity over time.[21]
Toxicology and Environmental Fate
A critical aspect of developing a commercial nematicide is assessing its safety profile for non-target organisms and its environmental impact.
Toxicological Assessment
-
Acute and Chronic Toxicity: Studies on representative non-target organisms (e.g., earthworms, beneficial insects, aquatic invertebrates, and vertebrates) are required.
-
Mammalian Toxicity: Evaluation of acute oral, dermal, and inhalation toxicity in mammalian models is necessary for regulatory approval.
Environmental Fate
-
Persistence in Soil and Water: Studies to determine the half-life of this compound in different soil types and aquatic environments are needed.
-
Mobility: Leaching studies are required to assess the potential for groundwater contamination.
-
Biodegradation: Understanding the microbial and abiotic degradation pathways of this compound is essential.
Currently, specific ecotoxicological data for this compound is limited. However, the peptide nature of this compound suggests it is likely to be biodegradable.[17]
Conclusion
This compound represents a highly promising lead compound for the development of a new generation of bio-nematicides. Its high potency and selectivity make it an attractive alternative to conventional synthetic nematicides. The successful heterologous production in Pichia pastoris provides a scalable manufacturing platform. Further research should focus on elucidating its mechanism of action, developing stable and effective formulations, and conducting comprehensive toxicological and environmental impact assessments to facilitate its commercialization as a safe and effective tool for sustainable agriculture.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterologous Production of Fungal Effectors in Pichia pastoris | Springer Nature Experiments [experiments.springernature.com]
- 6. Operational strategies, monitoring and control of heterologous protein production in the methylotrophic yeast Pichia pastoris under different promoters: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Purification of a recombinant protein expressed in yeast: optimization of analytical and preparative chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary Recovery of Yeast Culture Supernatant for Recombinant Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Expression and purification of recombinant Saccharomyces cerevisiae mitochondrial carrier protein YGR257Cp (Mtm1p) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Budding Yeast Protein Extraction and Purification for the Study of Function, Interactions, and Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vitro and In-vivo management of Meloidogyne incognita (Kofoid and White) Chitwood and Rhizoctonia bataticola (Taub.) Butler in cotton using organic’s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ars.usda.gov [ars.usda.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Study on Nematicidal Effect of Silver Nanoparticles Against Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NAE Website - Peptides as a New Class of Biopesticide [nae.edu]
- 18. azom.com [azom.com]
- 19. mdpi.com [mdpi.com]
- 20. static.igem.wiki [static.igem.wiki]
- 21. Peptide stability studies – Genepep [genepep.com]
- 22. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 24. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 25. Exposure Time to Lethal Temperatures for Meloidogyne incognita Suppression and Its Implication for Soil Solarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Omphalotin A as a Scaffold for Novel Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omphalotin A is a cyclic dodecapeptide with nine backbone N-methylations, originally isolated from the mushroom Omphalotus olearius.[1][2] Its rigid, macrocyclic structure and extensive N-methylation confer significant proteolytic stability and improved cell permeability, making it an attractive scaffold for the development of novel therapeutics.[1][3] While initially identified for its potent and selective nematicidal activity, the biosynthetic machinery of this compound exhibits considerable promiscuity, allowing for the creation of diverse peptide libraries for screening against a wide range of therapeutic targets.[3][4][5] These application notes provide a comprehensive overview of the methodologies for producing this compound derivatives and utilizing them in drug discovery campaigns.
Key Features of the this compound Scaffold:
-
High Stability: The macrocyclic structure and extensive N-methylation contribute to resistance against proteolytic degradation.[1][3]
-
Cell Permeability: Backbone N-methylation can enhance membrane permeability, a desirable trait for drug candidates.[2]
-
Conformational Rigidity: The cyclic nature of the peptide reduces conformational flexibility, which can lead to higher target affinity and selectivity.
-
Biosynthetic Accessibility: The enzymatic pathway for this compound synthesis is amenable to genetic engineering, enabling the production of a wide array of non-natural derivatives.[3][4]
Quantitative Data Summary
The primary biological activity reported for this compound and its natural analogs is their nematicidal effect, particularly against the root-knot nematode Meloidogyne incognita. The following table summarizes the available quantitative data.
| Compound | Target Organism | Activity Metric | Value | Reference |
| This compound | Meloidogyne incognita | LC50 (16h) | 0.57 µM | [2] |
| Omphalotins E-I | Meloidogyne incognita | LC50 | 0.38 - 3.8 µM | [2] |
| Lentinulin A | Meloidogyne incognita | Comparable to this compound | - | [2] |
| Dendrothelin A | Meloidogyne incognita | Reduced activity vs. This compound | - | [2] |
Experimental Protocols
Heterologous Production of this compound and Derivatives in Pichia pastoris
This protocol describes the co-expression of the this compound precursor protein (OphMA) and the macrocyclase (OphP) in Pichia pastoris for the production of this compound and its engineered variants.
a. Gene Synthesis and Vector Construction: i. Codon-optimize the genes for OphMA and OphP for expression in P. pastoris. ii. To generate derivatives, introduce desired mutations into the core peptide sequence of OphMA using site-directed mutagenesis. iii. Clone the synthesized genes into a suitable P. pastoris expression vector.
b. P. pastoris Transformation and Selection: i. Transform the expression constructs into a suitable P. pastoris strain (e.g., GS115). ii. Select for positive transformants on appropriate selection media. iii. Screen colonies for protein expression via small-scale induction trials.
c. Protein Expression and Peptide Production: i. Inoculate a starter culture of the selected P. pastoris transformant in Buffered Glycerol-complex Medium (BMGY). ii. Grow at 30°C with shaking until the culture reaches the exponential growth phase. iii. Induce protein expression by transferring the cells to Buffered Methanol-complex Medium (BMMY). iv. Continue cultivation for 3 days at 30°C, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.
d. Peptide Extraction and Purification: i. Harvest the yeast cells by centrifugation. ii. Lyse the cells using mechanical disruption (e.g., with glass beads). iii. Centrifuge the lysate to pellet cell debris. iv. Extract the cyclic peptides from the cleared supernatant by liquid-liquid phase separation using ethyl acetate or a mixture of ethyl acetate and n-hexane (1:1, v/v).[2] v. Collect the organic phase and evaporate the solvent. vi. Dissolve the resulting pellet in methanol for analysis.[2] vii. Further purify the peptides using High-Performance Liquid Chromatography (HPLC).
Nematicidal Activity Assay
This protocol provides a general framework for assessing the nematicidal activity of this compound derivatives against Meloidogyne incognita.
a. Nematode Culture: i. Culture M. incognita on a suitable host plant (e.g., tomato plants). ii. Collect second-stage juveniles (J2) for use in the assay.
b. Assay Preparation: i. Prepare a 2% water-agar medium in multi-well plates. ii. Dissolve the purified this compound derivatives in a suitable solvent to create a stock solution. iii. Prepare a serial dilution of the test compounds.
c. Nematicidal Assay: i. Add approximately 100 J2 nematodes to each well of the assay plate. ii. Add the different concentrations of the test compounds to the wells. iii. Include a solvent control and a positive control (e.g., a known nematicide). iv. Seal the plates and incubate at 25°C in the dark.
d. Data Analysis: i. After 24 and 48 hours, count the number of dead or immobile nematodes under a microscope. ii. Calculate the mortality rate for each concentration. iii. Determine the LC50 value for each compound.
Peptide Analysis by LC-MS/MS
This protocol outlines the analysis of the produced peptides using Liquid Chromatography-Mass Spectrometry.
a. Sample Preparation: i. Dissolve the extracted peptide pellet in methanol.[2] ii. Filter the sample to remove any particulates.
b. LC-MS/MS Analysis: i. Inject the sample onto a suitable C18 reverse-phase HPLC column. ii. Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid. iii. Analyze the eluting peptides using a mass spectrometer in positive ion mode. iv. Identify the peptides based on their mass-to-charge ratio ([M+H]+). v. Confirm the identity of the peptides by fragmentation analysis (MS/MS).
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that is crucial for its formation and the basis for generating derivatives.
Caption: Biosynthetic pathway of this compound.
Workflow for this compound-based Drug Discovery
This diagram illustrates the general workflow for utilizing the this compound scaffold in a drug discovery program.
Caption: this compound scaffold-based drug discovery workflow.
References
- 1. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]
- 2. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
Quantifying Omphalotin A: Application Notes and Protocols for Fungal Culture Analysis
For Immediate Release
These application notes provide detailed methodologies for the quantification of Omphalotin A, a potent nematicidal cyclic peptide, from fungal cultures. The primary analytical method detailed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers the high sensitivity and selectivity required for complex biological matrices. These protocols are intended for researchers, scientists, and drug development professionals working on natural product discovery, biosynthesis, and optimization.
Introduction
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from the Jack-o'-lantern mushroom, Omphalotus olearius.[1] It is a dodecapeptide notable for its nine backbone N-methylations, which contribute to its proteolytic stability and bioactivity.[2][3] The biosynthesis of this compound is a novel pathway involving a precursor protein, OphMA, which contains both an α-N-methyltransferase domain and the core peptide sequence, and a separate enzyme, OphP, a prolyl oligopeptidase that catalyzes the final macrocyclization.[4][5][6] Due to its potent nematicidal properties, there is significant interest in its production, both from its native source and through heterologous expression in hosts like Pichia pastoris.[3][7] Accurate quantification is crucial for optimizing fermentation conditions, studying its biosynthesis, and developing it as a potential biopesticide.
Data Presentation: this compound Production
Absolute quantitative data on this compound production titers are not extensively reported in publicly available literature. Most studies focus on the successful expression and characterization of the peptide and its analogs. However, the following table summarizes the reported production and detection of this compound in various fungal systems.
| Fungal Strain | Culture Type | Key Findings | Analytical Method | Reference |
| Omphalotus olearius | Liquid Culture (28 days) | Natural production of this compound and its oxidized derivatives confirmed in the culture supernatant. | LC-MS | [2] |
| Pichia pastoris (GS115) | Liquid Culture (3 days) | Successful heterologous production of this compound. The peptide was extracted from cell lysates. A yield of 6.5 mg of pure compound was obtained after extraction, though the initial culture volume was not specified. | LC-MS/MS | [2] |
| Pichia pastoris (GS115) | Liquid Culture | Co-expression of ophMA and ophP genes enables the production of this compound. The study used a 216 ng/ml standard for LC-MS comparison. | LC-MS | [2] |
| Pichia pastoris | Liquid Culture | Platform developed for producing this compound and various non-natural derivatives by expressing mutant versions of ophMA. | HPLC-MS/MS | [3][7] |
Visualization of Pathways and Workflows
This compound Biosynthesis Pathway
Caption: Ribosomal biosynthesis pathway of this compound.
Experimental Workflow for Quantification
Caption: General workflow for this compound extraction and quantification.
Experimental Protocols
Protocol 1: Fungal Cultivation
For Omphalotus olearius (Native Producer):
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a custom production medium) with mycelia of O. olearius.
-
Incubate cultures in baffled flasks at 25-30°C with shaking (e.g., 200 rpm) for an extended period, typically 21-28 days, to allow for secondary metabolite production.[2]
-
This compound is often found in the culture supernatant.[2]
For Pichia pastoris (Heterologous Host):
-
Cultivate the P. pastoris strain co-expressing the ophMA and ophP genes.
-
Typically, a buffered complex medium containing methanol (BMMY) is used to induce expression from the AOX1 promoter.[2]
-
Grow cultures in baffled flasks at 30°C with vigorous shaking (200 rpm) for 3 days. Methanol (e.g., 0.5% v/v) should be added every 24 hours to maintain induction.[7]
-
Note: this compound is primarily found intracellularly in this system and must be extracted from cell lysates.[7]
Protocol 2: Peptide Extraction
This protocol is adapted for intracellular extraction from P. pastoris.[2]
-
Harvesting: Separate the culture medium and cells by centrifugation (e.g., 12,000 x g for 30 min at 4°C).
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cells in 2x PBS containing a protease inhibitor cocktail. Lyse the cells using 0.5 mm diameter glass beads with a bead beater or vigorous vortexing.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the cleared supernatant.
-
Liquid-Liquid Extraction: Transfer the cleared lysate to a separation funnel and perform a phase separation using an equal volume of ethyl acetate. Mix vigorously and allow the phases to separate.
-
Collection: Collect the upper organic phase. Repeat the extraction on the aqueous phase to maximize recovery.
-
Drying: Evaporate the pooled organic phase to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitution: Dissolve the dried peptide extract in a known volume of methanol (e.g., 1 mL). This sample is now ready for LC-MS/MS analysis. Store at -20°C.
Protocol 3: Quantification by HPLC-MS/MS
This is a general method based on published analyses.[2][7]
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive) is recommended.
-
Column: Use a C18 reversed-phase column (e.g., Phenomenex Kinetex XB-C18, 150 x 2.1 mm). Maintain column temperature at 50°C.
-
Mobile Phases:
-
Solvent A: Water with 0.1% formic acid (v/v)
-
Solvent B: Acetonitrile with 0.1% formic acid (v/v)
-
-
HPLC Gradient:
-
Equilibrate the column with 30% Solvent B for 5 minutes.
-
Ramp to 95% Solvent B over 15 minutes (linear gradient).
-
Wash the column with 100% B for 7 minutes.
-
Return to 30% B and re-equilibrate for 5 minutes.
-
-
Injection Volume: 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Monitor for the protonated molecular ion [M+H]⁺ of this compound (exact mass will depend on the specific variant, for this compound it is ~1318.89 Da).[2]
-
Fragmentation: Use data-dependent MS/MS with a normalized collision energy (NCE) of approximately 30% for fragmentation to confirm identity.
-
-
Quantification:
-
Generate a standard curve using a purified and quantified this compound standard.
-
Prepare serial dilutions of the standard in methanol to cover the expected concentration range of the samples.
-
Analyze the standards and samples under the same LC-MS/MS conditions.
-
Integrate the peak area for the this compound parent ion from the extracted ion chromatogram (EIC) for both standards and samples.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas on the standard curve. The final concentration should be reported relative to the initial culture volume (e.g., in mg/L).
-
References
- 1. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]
- 3. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substrate Plasticity of a Fungal Peptide α-N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Omphalotin A Nematicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotin A is a cyclic peptide derived from the mushroom Omphalotus olearius that has demonstrated potent and selective nematicidal activity.[1] This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays to evaluate the nematicidal effects of this compound and its analogs. The protocols are primarily focused on the use of the model organism Caenorhabditis elegans, a free-living nematode that has been validated for anthelmintic drug screening and allows for rapid and cost-effective preliminary assessments.[2] Given that this compound exhibits significantly higher potency against plant-parasitic nematodes such as Meloidogyne incognita, protocols for this target organism are also discussed.
Quantitative Data on Nematicidal Activity
The nematicidal activity of this compound varies significantly across different nematode species, highlighting its selective toxicity. The following table summarizes the available quantitative data.
| Nematode Species | Assay Type | Metric | Value (µM) | Citation |
| Meloidogyne incognita | Larval Viability | LC50 | 0.38 - 3.8 | [1] |
| Caenorhabditis elegans | Viability | - | Weakly active at high concentrations | [1] |
| Heterodera schachtii | Viability | - | Affected at significantly higher concentrations than M. incognita | [1] |
| Radopholus similis | Viability | - | Affected at significantly higher concentrations than M. incognita | [1] |
| Pratylenchus penetrans | Viability | - | Affected at significantly higher concentrations than M. incognita | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions
Due to the hydrophobic nature of cyclic peptides like this compound, proper solubilization is critical for accurate and reproducible bioassay results.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
M9 buffer or appropriate assay buffer
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the lyophilized powder in 100% DMSO. Vortex thoroughly to ensure complete dissolution.
-
For the HTS assay, create a series of working solutions by diluting the 10 mM stock solution in the appropriate assay buffer (e.g., K Saline for C. elegans motility assays).
-
The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent toxicity to the nematodes. Prepare a vehicle control with the same final DMSO concentration.
High-Throughput Motility Assay using C. elegans
This protocol is adapted for a 96-well plate format and is suitable for automated analysis using an infrared microbeam interruption detection system (e.g., WMicroTracker™ ONE).
Materials:
-
C. elegans wild-type strain (e.g., Bristol N2)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 strain
-
M9 buffer
-
K Saline (51 mM NaCl, 32 mM KCl) supplemented with 0.015% Bovine Serum Albumin (BSA)
-
96-well flat-bottom microtiter plates
-
This compound working solutions
-
Positive control (e.g., Ivermectin, Levamisole)
-
Vehicle control (assay buffer with corresponding DMSO concentration)
Protocol:
Step 1: C. elegans Culture and Synchronization
-
Culture C. elegans on NGM plates seeded with E. coli OP50 at 20°C.
-
Synchronize the worm population to obtain a homogenous population of L4 larvae for the assay. This can be achieved by bleaching gravid adults to isolate eggs, followed by hatching in M9 buffer.
-
Plate the synchronized L1 larvae onto fresh NGM plates with OP50 and incubate at 20°C until they reach the L4 larval stage (approximately 48-52 hours).
Step 2: Assay Plate Preparation
-
Wash the synchronized L4 larvae off the NGM plates using M9 buffer.
-
Wash the worms three times with K Saline by centrifugation at low speed (e.g., 1000 g for 1 minute) to remove any remaining bacteria.
-
Resuspend the worm pellet in K Saline and adjust the concentration to approximately 60 worms per 80 µL.
-
Dispense 80 µL of the worm suspension into each well of a 96-well plate.
Step 3: Compound Addition and Incubation
-
Add 20 µL of the this compound working solutions, positive control, or vehicle control to the respective wells. This will bring the final volume to 100 µL per well.
-
Given the weak activity of this compound against C. elegans, it is recommended to test a broad range of concentrations, for example, from 1 µM to 100 µM.
-
Place the 96-well plate into the automated infrared motility reader.
Step 4: Data Acquisition and Analysis
-
Measure the basal movement of the worms in each well for 30 minutes before the addition of the compounds to normalize the data.
-
After compound addition, record the motility of the worms over a period of 18-24 hours. The instrument detects interruptions in infrared microbeams caused by worm movement.
-
The output is typically a measure of activity per unit of time. Calculate the percentage of motility inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value (the concentration at which 50% of the maximum motility inhibition is observed) by fitting the dose-response data to a sigmoidal curve.
Visualizations
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow for nematicidal activity.
Hypothetical Signaling Pathway at the C. elegans Neuromuscular Junction
The precise molecular target of this compound is currently unknown. However, its effect on nematode motility strongly suggests an interaction with the neuromuscular system. The following diagram illustrates a generalized model of the C. elegans neuromuscular junction, which is a likely site of action for nematicidal compounds that induce paralysis.
Caption: Generalized C. elegans neuromuscular junction signaling.
References
- 1. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caenorhabditis elegans as a model for the screening of anthelminthic compounds: ultrastructural study of the effects of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Omphalotin A in Integrated Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotin A is a cyclic dodecapeptide natural product isolated from the basidiomycete fungus Omphalotus olearius. It has demonstrated potent and selective nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita, a significant agricultural pest causing substantial economic losses worldwide.[1][2] Its high selectivity, low toxicity to non-target organisms, and unique structure make it a promising candidate for development as a biopesticide within Integrated Pest Management (IPM) strategies.[1][3] These application notes provide an overview of this compound's biological activity, protocols for its use in research settings, and a framework for its integration into IPM programs.
Biological Activity and Specificity
This compound exhibits potent activity against the plant-parasitic nematode Meloidogyne incognita. It is significantly more active against this species than the commercial nematicide ivermectin.[1] Notably, this compound displays a high degree of selectivity, with considerably lower activity against the free-living, non-parasitic nematode Caenorhabditis elegans and other plant-parasitic nematodes like Heterodera schachtii, Radopholus similis, and Pratylenchus penetrans.[1][4] Furthermore, it has been reported to have no phytotoxic, antibacterial, or antifungal properties, highlighting its potential as a targeted and environmentally compatible biopesticide.[1][3]
Data Presentation
Table 1: Nematicidal Activity of this compound and its Derivatives against Meloidogyne incognita
| Compound | LC50 (µM) | LD90 (µg/mL) | Reference |
| This compound | 0.57 (after 16h) | - | [4] |
| Omphalotins E-I | 0.38 - 3.8 | 2 - 5 | [4] |
Table 2: Comparative Nematicidal Activity of Recombinant this compound and its Analogs against M. incognita (J2 larvae) after 24h
| Compound | LC50 (µM) | 95% Confidence Interval (µM) | Reference |
| This compound | 0.8 | 0.6 - 1.1 | [4] |
| Lentinulin A | 0.9 | 0.7 - 1.2 | [4] |
| Dendrothelin A | 7.9 | 5.8 - 11.4 | [4] |
| Fluopyram (positive control) | 0.3 | 0.2 - 0.4 | [4] |
Mechanism of Action
The precise molecular target and signaling pathway of this compound in nematodes remain to be fully elucidated.[5] However, some evidence suggests that it may act on the nematode's nervous system, a common target for many anthelmintic drugs.[6][7] The unique cyclic structure of this compound, with nine N-methylated peptide bonds, likely contributes to its high stability and membrane permeability, allowing it to reach its target site within the nematode.[4][8]
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Omphalotus olearius
This protocol is adapted from methodologies described in the literature.
1. Fermentation:
-
Culture Omphalotus olearius in a suitable liquid medium (e.g., potato dextrose broth) in a shaker incubator at 25°C for 14-21 days.
2. Mycelial Harvest and Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Lyophilize (freeze-dry) the mycelia to remove water.
-
Extract the lyophilized mycelia with methanol at room temperature with agitation.
-
Evaporate the methanol from the extract to yield a crude extract.
3. Purification:
-
Dissolve the crude extract in a methanol-water mixture.
-
Subject the dissolved extract to solid-phase extraction (SPE) using a C18 resin.
-
Elute the column with a stepwise gradient of methanol in water.
-
Collect fractions and monitor for nematicidal activity using a bioassay (see Protocol 2).
-
Pool the active fractions and further purify using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient.
-
Monitor the elution profile at 220 nm and collect the peak corresponding to this compound.
-
Confirm the identity and purity of this compound using mass spectrometry and NMR spectroscopy.
Protocol 2: In Vitro Nematicidal Bioassay against Meloidogyne incognita
1. Nematode Preparation:
-
Hatch second-stage juveniles (J2) of M. incognita from egg masses collected from infected tomato roots.
-
Suspend the J2s in sterile water and adjust the concentration to approximately 100 J2s per 10 µL.
2. Assay Setup:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well microtiter plate, add 90 µL of sterile water to each well.
-
Add 10 µL of the this compound stock solution to the first well and perform serial dilutions across the plate to create a concentration gradient. Include a solvent control and a water-only control.
-
Add 10 µL of the J2 suspension to each well.
3. Incubation and Observation:
-
Incubate the plate at 25°C.
-
After 24, 48, and 72 hours, observe the nematodes under an inverted microscope.
-
Classify nematodes as dead if they are immobile and do not respond to probing with a fine needle.
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 value using probit analysis.
Application in Integrated Pest Management (IPM)
This compound's high selectivity and lack of toxicity to non-target organisms make it an excellent candidate for inclusion in IPM programs for the control of M. incognita.
1. Integration with Biological Control Agents:
-
As a natural product derived from a fungus, this compound is expected to be compatible with other microbial biocontrol agents, such as entomopathogenic fungi and bacteria. However, specific compatibility studies are recommended before combined application.
2. Rotational Use with Chemical Nematicides:
-
To mitigate the development of resistance to conventional chemical nematicides, this compound can be used in rotation. Its novel mode of action would provide an alternative selection pressure on the nematode population.
3. Application Timing:
-
Application of this compound could be targeted at the early stages of plant growth when they are most vulnerable to nematode infection.
-
Soil drenching or incorporation into the planting medium prior to or at the time of planting would be potential application methods.
4. Formulation Development:
-
For agricultural applications, a stable and effective formulation of this compound is crucial. Research into formulations that protect the peptide from degradation in the soil environment and ensure its availability to the target nematodes is necessary. This could include granular formulations, microencapsulation, or liquid concentrates.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for integrating this compound into an IPM program.
References
- 1. researchgate.net [researchgate.net]
- 2. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Evaluation of Cover Crops and Biopesticides to Manage Meloidogyne incognita on Sweetpotatoes in Greenhouse and Microplot Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant elicitor peptides promote plant defences against nematodes in soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9125413B1 - Nematicide composition comprising CED-4 peptide - Google Patents [patents.google.com]
- 7. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 8. How compatible is entomopathogenic nematodes with other pest management strategies? [grainsa.co.za]
Engineering the Omphalotin A Biosynthetic Pathway for Enhanced Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotin A is a cyclic dodecapeptide with potent nematicidal activity, originally isolated from the mushroom Omphalotus olearius. Its unique structure, featuring multiple backbone N-methylations, contributes to its high stability and biological activity, making it a promising candidate for the development of novel anthelmintic drugs. The ribosomal synthesis of this compound, governed by a compact biosynthetic gene cluster, presents an attractive opportunity for heterologous expression and yield optimization through metabolic engineering. This document provides detailed protocols and application notes for engineering the this compound biosynthetic pathway in the yeast Pichia pastoris, a well-established host for recombinant protein production, to achieve increased yields.
Data Presentation
Table 1: Reported Yields of this compound and its Analogs in Engineered Pichia pastoris
| Recombinant Strain | Product | Host Strain | Vector System | Cultivation Method | Reported Yield | Reference |
| P. pastoris GS115 co-expressing ophMA and ophP | This compound | P. pastoris GS115 | pPICZA and pPIC3.5K | Shake flask (BMMY) | Hundreds of µg/L of culture | --INVALID-LINK-- |
| P. pastoris GS115 expressing OphMA_LedCORE and OphP | Lentinulin A | P. pastoris GS115 | pPICZA and pPIC3.5K | Shake flask (BMMY) | Comparable to this compound | --INVALID-LINK--[1] |
| P. pastoris GS115 expressing OphMA_DbiCORE and OphP | Dendrothelin A | P. pastoris GS115 | pPICZA and pPIC3.5K | Shake flask (BMMY) | Comparable to this compound | --INVALID-LINK--[1] |
Note: Specific quantitative yields are often reported qualitatively in the literature. The table reflects the available information.
Experimental Protocols
Cloning of the this compound Biosynthetic Genes (ophMA and ophP)
This protocol describes the cloning of the ophMA and ophP genes into Pichia pastoris expression vectors. The ophMA gene encodes the precursor peptide and methyltransferase, while ophP encodes the macrocyclase.
Materials:
-
cDNA from Omphalotus olearius
-
High-fidelity DNA polymerase
-
PCR primers for ophMA and ophP (with appropriate restriction sites)
-
pPICZA and pPIC3.5K expression vectors (or other suitable Pichia vectors)
-
Restriction enzymes (e.g., EcoRI, NotI, BamHI, SpeI)
-
T4 DNA Ligase
-
Chemically competent E. coli (e.g., DH5α)
-
LB agar plates with appropriate antibiotics (e.g., Zeocin™, Ampicillin)
-
Plasmid purification kit
Protocol:
-
Gene Amplification: Amplify the coding sequences of ophMA and ophP from O. olearius cDNA using PCR with high-fidelity DNA polymerase. Design primers to introduce appropriate restriction sites for cloning into the chosen expression vectors (e.g., pPICZA for ophMA and pPIC3.5K for ophP).
-
Vector and Insert Digestion: Digest both the amplified PCR products and the expression vectors with the corresponding restriction enzymes.
-
Ligation: Ligate the digested ophMA insert into the linearized pPICZA vector and the digested ophP insert into the linearized pPIC3.5K vector using T4 DNA Ligase.
-
Transformation into E. coli: Transform the ligation mixtures into competent E. coli cells and select for positive clones on LB agar plates containing the appropriate antibiotic.
-
Plasmid Verification: Isolate plasmid DNA from positive colonies and verify the correct insertion of ophMA and ophP by restriction digestion and Sanger sequencing.
Heterologous Expression in Pichia pastoris
This protocol details the transformation of the expression vectors into P. pastoris and the selection of recombinant clones.
Materials:
-
Validated pPICZA-ophMA and pPIC3.5K-ophP plasmids
-
Pichia pastoris strain GS115
-
YPD medium
-
Electroporator and cuvettes
-
Ice-cold 1 M Sorbitol
-
YPDS plates with Zeocin™ (for pPICZA) and G418 (if pPIC3.5K carries the kanMX marker)
Protocol:
-
Plasmid Linearization: Linearize the pPICZA-ophMA and pPIC3.5K-ophP plasmids with a suitable restriction enzyme (e.g., SacI or SalI) to promote integration into the P. pastoris genome.
-
Preparation of Competent Cells: Prepare electrocompetent P. pastoris GS115 cells.
-
Transformation: Co-transform the linearized pPICZA-ophMA and pPIC3.5K-ophP plasmids into the competent P. pastoris cells by electroporation.
-
Selection of Transformants: Plate the transformed cells onto YPDS plates containing the appropriate selection agents (e.g., Zeocin™ and G418) to select for colonies that have integrated both plasmids.
-
Screening for High-Yielding Clones: Screen individual colonies for this compound production by small-scale cultivation and analysis as described in the following protocols.
Fermentation for this compound Production
This protocol outlines the cultivation of recombinant P. pastoris for the production of this compound in a shake flask format. For higher yields, this process can be scaled up to a bioreactor with optimized feeding strategies.
Materials:
-
Recombinant P. pastoris clone
-
BMGY (Buffered Glycerol-complex Medium)
-
BMMY (Buffered Methanol-complex Medium)
-
Sterile shake flasks
Protocol:
-
Inoculum Preparation: Inoculate a single colony of the recombinant P. pastoris strain into 10 mL of BMGY medium and grow at 30°C with vigorous shaking (250-300 rpm) for 16-18 hours until the culture is dense.
-
Biomass Generation: Use the inoculum to start a larger culture in BMGY medium (e.g., 100 mL in a 1 L flask) and grow at 30°C with shaking until the OD600 reaches 2-6.
-
Induction of Expression: Pellet the cells by centrifugation and resuspend the cell pellet in BMMY medium to the original culture volume to induce gene expression from the AOX1 promoter.
-
Methanol Feeding: Continue to incubate the culture at 30°C with vigorous shaking. To maintain induction, add methanol to a final concentration of 0.5% every 24 hours.
-
Cultivation: Continue the cultivation for 72 hours. Harvest the cells by centrifugation for subsequent extraction of this compound.
Optimization of Fermentation Parameters: To further increase the yield of this compound, the following parameters can be optimized in a bioreactor setting:
-
pH: Maintain the pH of the culture medium between 5.0 and 6.0.
-
Temperature: While 30°C is standard, lowering the temperature to 20-25°C during the induction phase can sometimes improve protein folding and yield.
-
Dissolved Oxygen (DO): Maintain DO levels above 20% by controlling the agitation and aeration rates.
-
Methanol Feed Strategy: Implement a fed-batch strategy with a controlled methanol feed to avoid toxic accumulation while ensuring continuous induction.
Extraction and Quantification of this compound
This protocol describes the extraction of this compound from P. pastoris cells and its quantification using LC-MS/MS.
Materials:
-
Cell pellet from fermentation
-
Glass beads (0.5 mm)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Ethyl acetate
-
Methanol (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Acetonitrile with 0.1% formic acid (LC-MS grade)
-
This compound standard
-
LC-MS/MS system
Protocol:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by vortexing with glass beads.
-
Extraction: Add an equal volume of ethyl acetate to the cell lysate, vortex vigorously, and centrifuge to separate the phases.
-
Sample Preparation: Carefully collect the upper ethyl acetate phase and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate this compound from other metabolites (e.g., a linear gradient from 5% to 95% B over 10 minutes).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for this compound.
-
-
Quantification: Generate a standard curve using a serial dilution of the this compound standard. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: The biosynthetic pathway of this compound.
Caption: Workflow for engineering and producing this compound.
References
Application Notes and Protocols for Isotopic Labeling of Omphalotin A for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isotopic labeling of Omphalotin A, a cyclic dodecapeptide with potent nematicidal properties. The protocols are designed for researchers utilizing the heterologous production of this compound in the methylotrophic yeast Pichia pastoris. The incorporation of stable isotopes into the peptide backbone and its N-methyl groups is crucial for mechanistic studies aimed at elucidating its mode of action, which is currently unknown. The described techniques are foundational for advanced analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)-based proteomics to study protein-peptide interactions and identify the molecular target of this compound.
Introduction to Isotopic Labeling of this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis originates from a precursor protein, OphMA, which possesses an N-methyltransferase domain that catalyzes the nine N-methylations on the C-terminal core peptide. Subsequently, a serine peptidase, OphP, cleaves and macrocyclizes the modified peptide to yield the final natural product. The established heterologous expression of the ophMA and ophP genes in Pichia pastoris provides a robust platform for producing isotopically labeled this compound by supplementing the growth media with stable isotope-enriched precursors.[1]
There are two primary strategies for isotopically labeling this compound in a recombinant P. pastoris system:
-
Uniform Labeling: This approach incorporates isotopes (e.g., 13C, 15N) throughout the peptide backbone by growing the yeast on a minimal medium where the sole carbon and/or nitrogen source is isotopically enriched (e.g., [U-13C]-glucose, 15NH4Cl).
-
Selective Labeling: This method allows for the incorporation of isotopes at specific locations. This can be achieved by:
-
Amino Acid-Specific Labeling: Supplying a specific isotopically labeled amino acid to the growth medium of an auxotrophic yeast strain.
-
N-Methyl Group Labeling: Providing an isotopically labeled methyl donor, such as [methyl-13C]-L-methionine or [methyl-2H3]-L-methionine, which serves as the precursor for S-adenosylmethionine (SAM), the cofactor for the N-methyltransferase activity of OphMA.[2][3]
-
The choice of labeling strategy depends on the downstream application. Uniform labeling is often employed for NMR studies to resolve the three-dimensional structure of the peptide or to monitor widespread chemical shift perturbations upon binding to a target. Selective labeling is advantageous for simplifying complex NMR spectra, confirming assignments, and for specific mechanistic questions, such as determining the metabolic fate of the N-methyl groups.
Quantitative Data on Isotopic Labeling in Pichia pastoris
The efficiency of isotopic incorporation is a critical parameter for the successful application of labeled compounds in mechanistic studies. While specific data for this compound is not extensively published, studies on other recombinant proteins in P. pastoris provide a strong indication of achievable labeling efficiencies.
| Labeling Strategy | Isotope(s) | Precursor(s) | Reported Incorporation Efficiency | Reference(s) |
| Uniform Labeling | 15N, 13C | 15NH4Cl, [U-13C]-glucose | >99% | [4] |
| Amino Acid-Selective Labeling | 15N | [α-15N]-Leucine | >65% | [5] |
| Amino Acid-Selective Labeling | 15N | [α-15N]-Lysine | >65% | [5] |
| Amino Acid-Selective Labeling | 15N | [α-15N]-Methionine | >65% | [5] |
| Amino Acid-Selective Labeling | 15N | [α-15N]-Cysteine | ~50% | [5] |
| Amino Acid-Selective Labeling | 13C, 15N | Labeled Amino Acids | >99% (with auxotrophic strains) | [6] |
Note: Labeling efficiencies can be influenced by factors such as the specific protein being expressed, the choice of promoter, culture conditions (e.g., temperature, pH, induction time), and potential metabolic scrambling of isotopes. Optimization of these parameters is recommended for achieving high levels of incorporation.
Experimental Protocols
Protocol 1: Uniform 15N and 13C Labeling of this compound in Pichia pastoris
This protocol is designed for the production of uniformly labeled this compound for applications such as NMR structural studies.
Materials:
-
P. pastoris strain co-expressing OphMA and OphP.
-
Minimal Medium for Yeast (BMG/BMM):
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate.
-
[U-13C]-Glycerol or [U-13C]-Methanol.
-
15N-Ammonium sulfate ((15NH4)2SO4).
-
Biotin.
-
100 mM potassium phosphate buffer, pH 6.0.
-
-
Shaking incubator.
-
Centrifuge.
-
HPLC system for purification.
-
Mass spectrometer for analysis.
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the recombinant P. pastoris strain into 25 mL of BMGY medium (Buffered Glycerol-complex Medium) and grow at 30°C with shaking (250 rpm) for 24-48 hours until the culture is dense.
-
Adaptation to Minimal Medium: Pellet the cells by centrifugation (3000 x g, 5 min) and resuspend in 50 mL of minimal glycerol medium (BMG) containing standard isotopes. Grow for another 24 hours. This step helps adapt the cells to the minimal medium.
-
Isotope Labeling - Growth Phase: Pellet the adapted cells and resuspend in 1 L of BMG containing [U-13C]-glycerol (1% v/v) as the sole carbon source and (15NH4)2SO4 (0.5% w/v) as the sole nitrogen source. Grow at 30°C with vigorous shaking until the OD600 reaches 2-6.
-
Isotope Labeling - Induction Phase: To induce the expression of OphMA and OphP (assuming an inducible promoter like AOX1), pellet the cells and resuspend in 1 L of BMM (Buffered Methanol-minimal Medium) containing [U-13C]-methanol (0.5% v/v) and (15NH4)2SO4 (0.5% w/v).
-
Induction and Harvesting: Continue the culture at a reduced temperature (e.g., 20-25°C) for 48-72 hours, adding [U-13C]-methanol to a final concentration of 0.5% every 24 hours to maintain induction. Harvest the cells by centrifugation.
-
Extraction of this compound: Resuspend the cell pellet in an appropriate extraction solvent (e.g., methanol or ethyl acetate) and lyse the cells (e.g., by bead beating or sonication).
-
Purification: Clarify the lysate by centrifugation and purify the isotopically labeled this compound from the supernatant using HPLC.
-
Analysis: Confirm the mass of the labeled this compound using high-resolution mass spectrometry to determine the extent of isotope incorporation.
Protocol 2: Selective Labeling of N-Methyl Groups of this compound
This protocol focuses on labeling the nine N-methyl groups of this compound using a labeled methionine precursor.
Materials:
-
P. pastoris strain co-expressing OphMA and OphP.
-
Minimal Medium for Yeast (as in Protocol 1, but with unlabeled carbon and nitrogen sources).
-
[methyl-13C]-L-methionine or [methyl-2H3]-L-methionine.
-
Standard laboratory equipment as in Protocol 1.
Procedure:
-
Growth Phase: Grow the recombinant P. pastoris strain in 1 L of BMG medium with standard (unlabeled) glycerol and ammonium sulfate at 30°C until the culture reaches the mid-log phase (OD600 of ~1.0-2.0).
-
Induction and Labeling: Pellet the cells and resuspend in 1 L of BMM medium for induction. Supplement the induction medium with [methyl-13C]-L-methionine or [methyl-2H3]-L-methionine at a final concentration of 100-200 mg/L.
-
Induction and Harvesting: Continue the culture and harvest the cells as described in Protocol 1.
-
Extraction, Purification, and Analysis: Follow the same procedures for extraction, purification, and mass spectrometric analysis as in Protocol 1 to confirm the incorporation of the labeled methyl groups.
Application in Mechanistic Studies
Identifying the Molecular Target of this compound using a Pull-Down Assay
A key application of isotopically labeled this compound is to identify its cellular binding partners, which could reveal its mechanism of nematicidal action. A pull-down assay using labeled this compound as bait can be employed for this purpose.
Experimental Workflow:
-
Biotinylation of Labeled this compound: Introduce a biotin tag to the isotopically labeled this compound through chemical modification. This step requires a derivative of this compound with a suitable functional group for biotinylation.
-
Preparation of Nematode Cell Lysate: Prepare a protein extract from the target nematode species (e.g., Meloidogyne incognita).
-
Incubation: Incubate the biotinylated, labeled this compound with the nematode cell lysate to allow for the formation of a complex with its binding partner(s).
-
Capture: Use streptavidin-coated magnetic beads to capture the biotinylated this compound along with any bound proteins.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the this compound-protein complexes from the beads.
-
Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are present in the sample treated with this compound but absent in a negative control (e.g., beads with no bait or with a non-binding control peptide). The proteins can then be identified by peptide mass fingerprinting or tandem mass spectrometry. The isotopic label on this compound can aid in confirming its presence and integrity throughout the experiment.
Probing Peptide-Target Interactions with NMR Spectroscopy
NMR spectroscopy is a powerful technique for studying biomolecular interactions at atomic resolution. By using isotopically labeled this compound, it is possible to map its binding interface with a putative target protein.
Experimental Approach (Chemical Shift Perturbation):
-
Produce Labeled this compound: Generate uniformly 15N- and/or 13C-labeled this compound using Protocol 1.
-
Acquire Reference Spectrum: Record a 2D 1H-15N HSQC (or 1H-13C HSQC) spectrum of the labeled this compound in solution. This spectrum provides a unique signal for each N-H (or C-H) group in the peptide.
-
Titration with Target Protein: Add increasing amounts of the unlabeled, purified putative target protein to the NMR sample of labeled this compound.
-
Acquire Spectra at Each Titration Point: Record an HSQC spectrum after each addition of the target protein.
-
Analyze Chemical Shift Changes: Monitor the changes in the chemical shifts of the signals in the this compound spectrum. Residues in the peptide that are involved in the interaction with the target protein will exhibit significant chemical shift perturbations.
-
Map the Binding Interface: By identifying the residues with the largest chemical shift changes, the binding interface on this compound can be mapped.
Conclusion
The methodologies outlined in these application notes provide a comprehensive framework for the isotopic labeling of this compound in Pichia pastoris. The ability to produce this complex cyclic peptide with uniform or selective isotope incorporation opens up numerous avenues for detailed mechanistic studies. By applying these labeled compounds in advanced analytical techniques such as pull-down assays coupled with mass spectrometry and NMR spectroscopy, researchers can make significant strides in identifying the molecular target of this compound and elucidating its nematicidal mechanism of action. This knowledge is not only of fundamental scientific interest but also crucial for the potential development of this compound and its analogs as novel biopesticides.
References
- 1. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Diversity of Radical S-Adenosylmethionine (SAM)-dependent Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An economical method for (15)N/(13)C isotopic labeling of proteins expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of amino-acid-type selective isotope labeling of protein expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the use of Pichia pastoris for isotopic labeling of human GPCRs for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Heterologous Expression of Omphalotin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges encountered during the heterologous expression of Omphalotin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its heterologous expression important?
This compound is a cyclic dodecapeptide with potent nematicidal activity, originally isolated from the fungus Omphalotus olearius. Its complex structure, featuring multiple backbone N-methylations, makes chemical synthesis challenging.[1] Heterologous expression, particularly in yeast systems like Pichia pastoris, offers a promising alternative for sustainable production, enabling research into its therapeutic potential and the generation of novel analogs.[2]
Q2: What are the key biosynthetic genes required for this compound production?
The biosynthesis of this compound requires two key enzymes encoded by the ophMA and ophP genes.[2]
-
OphMA : This is a large precursor protein that contains the core peptide sequence of this compound at its C-terminus. Crucially, it also possesses an N-terminal S-adenosylmethionine (SAM)-dependent methyltransferase domain that autocatalytically installs the multiple backbone N-methylations on the core peptide.[3][4]
-
OphP : This is a prolyl oligopeptidase that acts as a macrocyclase. After methylation, OphP recognizes and cleaves the modified core peptide from the OphMA precursor and catalyzes the head-to-tail cyclization to form the mature this compound.[4]
Q3: Which heterologous host is most commonly used for this compound expression?
Pichia pastoris (now also known as Komagataella phaffii) is the most widely reported and successful host for the heterologous production of this compound and its analogs.[2][5][6] This yeast is favored for its ability to grow to high cell densities, its strong and tightly regulated promoters, and its capacity for post-translational modifications.[6]
Q4: Is this compound secreted from Pichia pastoris?
No, this compound is typically not secreted and accumulates intracellularly in Pichia pastoris.[7] Therefore, cell lysis is required to extract the product.
Troubleshooting Guide
Issue 1: No detectable this compound production.
If you are unable to detect any this compound in your cell lysates, consider the following potential causes and solutions:
| Potential Cause | Suggested Solution(s) |
| Incorrect gene integration | Verify the correct integration of both ophMA and ophP expression cassettes into the P. pastoris genome using PCR with primers flanking the integration site. |
| Codon usage issues | The native codons of ophMA and ophP from Omphalotus olearius may not be optimal for efficient translation in P. pastoris. Re-synthesize the genes with codons optimized for P. pastoris. |
| Ineffective promoter induction | If using the inducible AOX1 promoter, ensure complete removal of repressing carbon sources (like glucose or glycerol) before methanol induction. Verify the methanol concentration and induction time.[8][9] |
| Protein degradation | Intracellular proteases may degrade the biosynthetic enzymes or the final product. Add protease inhibitors to your lysis buffer and keep samples on ice during extraction. |
| Sub-optimal cultivation conditions | Ensure the pH, temperature, and aeration of your culture are within the optimal range for P. pastoris growth and protein expression. |
Issue 2: Detection of linear precursor but no cyclic this compound.
This issue points towards a problem with the macrocyclization step.
| Potential Cause | Suggested Solution(s) |
| Low or no active OphP | - Verify the expression of OphP via Western blot if a tag is present. - Check for mutations in the ophP gene sequence. - Co-expression of molecular chaperones may aid in the correct folding of OphP. |
| Incomplete methylation of the precursor | OphP may not efficiently recognize and cyclize an incompletely methylated precursor. Analyze the methylation status of the linear peptide by mass spectrometry.[3] If methylation is incomplete, consider optimizing OphMA expression or ensuring sufficient intracellular SAM levels. |
| Sub-optimal lysis/extraction conditions | The conditions for cell lysis and extraction might inactivate OphP before it can cyclize the precursor. Experiment with different lysis buffers and methods. |
Issue 3: Consistently low yield of this compound.
If you are able to produce this compound but the yield is unsatisfactory, the following strategies can be employed for optimization:
| Optimization Strategy | Key Considerations |
| Promoter Selection | The strong, methanol-inducible AOX1 promoter is commonly used.[1] However, for processes where methanol is undesirable, the constitutive GAP promoter is a viable alternative, though it may result in different expression levels.[10][11] |
| Codon Optimization | Optimizing the codon usage of ophMA and ophP for P. pastoris can significantly enhance translational efficiency and protein expression levels.[5][12] |
| Cultivation Conditions | - Temperature: Lowering the induction temperature (e.g., from 30°C to 25°C) can improve protein folding and reduce protease activity.[8] - pH: Maintaining an optimal pH (typically around 6.0) can enhance product stability. - Aeration: High-density cultures have a high oxygen demand. Ensure adequate aeration to prevent oxygen limitation, which can negatively impact yield. |
| Methanol Feed Strategy (for AOX1 promoter) | The rate of methanol addition is critical. A constant, low-level feed is often better than intermittent high concentrations to maintain induction without causing toxicity.[8][9] Fed-batch cultivation with a controlled methanol feed is recommended for high-yield production.[13] |
| Co-expression of Chaperones | Overexpressing molecular chaperones can assist in the proper folding of OphMA and OphP, potentially increasing the amount of active enzyme and boosting overall yield. |
Data on Recombinant Protein Yield in Pichia pastoris
While specific quantitative data for this compound yield is not widely published, the following table summarizes representative yields for other recombinant proteins in P. pastoris, illustrating the impact of different production strategies. This data can serve as a benchmark for what may be achievable.
| Recombinant Protein | Promoter | Cultivation Strategy | Yield (mg/L) | Reference |
| Elastin-like polypeptide | AOX1 | Fed-batch | ~200 | [14] |
| Recombinant lectin | Constitutive | Fed-batch | ~265 | [15] |
| Anti-T-cell Immunotoxin | AOX1 | Fed-batch (optimized) | 37 | |
| Recombinant Phytase | GAP | Batch | ~58 |
Experimental Protocols
Protocol 1: Codon Optimization of ophMA and ophP
-
Obtain the protein sequences for OphMA and OphP.
-
Use a gene optimization software tool. Input the protein sequences and select Pichia pastoris as the expression host.
-
The software will generate a DNA sequence with codons adapted to the codon usage frequency of P. pastoris.
-
Synthesize the optimized genes and clone them into a suitable P. pastoris expression vector (e.g., pPICZα A for intracellular expression).
Table of Codon Usage for Pichia pastoris (Based on 137 CDS's, 81301 codons)
| Codon | Amino Acid | Frequency per Thousand |
| UUU | F | 24.1 |
| UUC | F | 20.6 |
| UUA | L | 15.6 |
| UUG | L | 31.5 |
| CUU | L | 15.9 |
| CUC | L | 7.6 |
| CUA | L | 10.7 |
| CUG | L | 14.9 |
| AUU | I | 31.1 |
| AUC | I | 19.4 |
| AUA | I | 11.1 |
| AUG | M | 18.7 |
| GUU | V | 26.9 |
| GUC | V | 14.9 |
| GUA | V | 9.9 |
| GUG | V | 12.3 |
| UCU | S | 24.4 |
| UCC | S | 16.5 |
| UCA | S | 15.2 |
| UCG | S | 7.4 |
| AGU | S | 12.5 |
| AGC | S | 7.6 |
| CCU | P | 15.8 |
| CCC | P | 6.8 |
| CCA | P | 18.9 |
| CCG | P | 3.9 |
| ACU | T | 22.4 |
| ACC | T | 14.5 |
| ACA | T | 13.8 |
| ACG | T | 6.0 |
| GCU | A | 28.9 |
| GCC | A | 16.6 |
| GCA | A | 15.1 |
| GCG | A | 3.9 |
| UAU | Y | 16.0 |
| UAC | Y | 18.1 |
| UAA | STOP | 0.8 |
| UAG | STOP | 0.5 |
| CAU | H | 11.8 |
| CAC | H | 9.1 |
| CAA | Q | 25.4 |
| CAG | Q | 16.3 |
| AAU | N | 25.1 |
| AAC | N | 26.7 |
| AAA | K | 29.9 |
| AAG | K | 33.8 |
| GAU | D | 35.7 |
| GAC | D | 25.9 |
| GAA | E | 37.4 |
| GAG | E | 29.0 |
| UGU | C | 7.7 |
| UGC | C | 4.4 |
| UGA | STOP | 0.3 |
| UGG | W | 10.3 |
| CGU | R | 6.9 |
| CGC | R | 2.2 |
| CGA | R | 4.2 |
| CGG | R | 1.9 |
| AGA | R | 20.1 |
| AGG | R | 6.6 |
| GGU | G | 25.5 |
| GGC | G | 8.1 |
| GGA | G | 19.1 |
| GGG | G | 5.8 |
| (Data adapted from available codon usage databases[7][12]) |
Protocol 2: General Procedure for this compound Expression in P. pastoris (AOX1 promoter)
-
Transformation: Co-transform a suitable P. pastoris strain (e.g., GS115) with linearized expression vectors containing the codon-optimized ophMA and ophP genes. Select for transformants on appropriate selection media.
-
Screening: Screen multiple colonies for expression to identify a high-producing clone.
-
Inoculum: Inoculate a single colony into 25 mL of BMGY medium (Buffered Glycerol-complex Medium) and grow at 30°C in a shaking incubator until the culture reaches an OD600 of 2-6.
-
Biomass Generation: Inoculate a larger volume of BMGY (e.g., 1 L in a 2.5 L baffled flask) with the starter culture to an initial OD600 of ~0.1. Grow at 30°C with vigorous shaking (~250 rpm) until the culture reaches the late-log phase (OD600 > 10).
-
Induction: Harvest the cells by centrifugation (e.g., 3000 x g for 5 min). Resuspend the cell pellet in BMMY medium (Buffered Methanol-complex Medium) to an OD600 of ~1.0.
-
Production: Incubate at a reduced temperature (e.g., 25°C) with vigorous shaking. Add methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction. Continue induction for 72-96 hours.
-
Harvest: Harvest the cells by centrifugation. The cell pellet contains the intracellular this compound.
Protocol 3: Extraction and Partial Purification of this compound
-
Cell Lysis: Resuspend the cell pellet from the production culture in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease inhibitors). Disrupt the cells using a method suitable for yeast, such as a bead beater with glass beads or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g for 30 min at 4°C) to pellet cell debris. Collect the supernatant (cleared lysate).
-
Organic Extraction: Add an equal volume of an organic solvent (e.g., ethyl acetate or butanol) to the cleared lysate. Mix vigorously and then separate the phases by centrifugation. This compound, being hydrophobic, will partition into the organic phase.[4]
-
Drying and Reconstitution: Collect the organic phase and evaporate the solvent under vacuum. Reconstitute the dried extract in a small volume of methanol for analysis.
-
Analysis and Further Purification: Analyze the extract for the presence of this compound using LC-MS.[4][7] Further purification can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Troubleshooting Workflow for Low Yield
References
- 1. Pichia pastoris Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate Plasticity of a Fungal Peptide α-N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous Protein Expression in Pichia pastoris: Latest Research Progress and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of heterologous proteins in Pichia pastoris: a useful experimental tool in protein engineering and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of temperature and glycerol and methanol-feeding profiles on the production of recombinant galactose oxidase in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of methanol feeding strategies on production and yield of recombinant mouse endostatin from Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances on the GAP promoter derived expression system of Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fed-Batch Operational Strategies for Efficient and Robust Pichia Pastoris Cultivations Achieving High Cell Densities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. peerj.com [peerj.com]
troubleshooting aggregation of OphMA precursor protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression, purification, and handling of the OphMA precursor protein, with a specific focus on preventing and resolving aggregation issues.
Frequently Asked Questions (FAQs)
Q1: My OphMA precursor protein is expressed in inclusion bodies. What is the first step to recover soluble protein?
A1: Expression in inclusion bodies indicates that the protein is misfolded and aggregated within the expression host (e.g., E. coli). The initial step is to isolate and wash the inclusion bodies to remove cellular debris and contaminants. Following this, the inclusion bodies must be solubilized using strong denaturants to unfold the aggregated protein into a soluble state.
Q2: What are the recommended conditions for solubilizing OphMA inclusion bodies?
A2: High concentrations of denaturants are typically required. The most common choices are 8 M urea or 6 M guanidinium hydrochloride (GdnHCl). It is also crucial to include a reducing agent to break any incorrect disulfide bonds that may have formed.
Q3: Once my OphMA protein is solubilized, how do I refold it into its native conformation?
A3: Protein refolding is a critical step and often requires optimization. The goal is to gradually remove the denaturant, allowing the protein to fold correctly. Common methods include:
-
Dialysis: Gradually decreasing the denaturant concentration by dialyzing against a series of buffers with progressively lower denaturant concentrations.
-
Rapid Dilution: Quickly diluting the denatured protein solution into a large volume of refolding buffer. This method is simple but may require more optimization of the buffer composition.
-
On-Column Refolding: Binding the denatured protein to a chromatography resin and then washing with a gradient of decreasing denaturant concentration.
Q4: My OphMA protein precipitates during the refolding process. What can I do to prevent this?
A4: Precipitation during refolding is a common issue and indicates that the protein is aggregating instead of folding correctly. Several strategies can be employed to minimize aggregation:
-
Optimize Refolding Conditions: Adjusting pH, temperature, and protein concentration can have a significant impact. Lowering the temperature (e.g., 4°C) and protein concentration can slow down aggregation kinetics.
-
Use of Additives: Incorporating specific additives into the refolding buffer can stabilize the protein and prevent aggregation. (See Table 1 for a summary of common additives).
-
Pulsed Refolding: Adding the denatured protein to the refolding buffer in several small aliquots over time can maintain a low concentration of unfolded protein, favoring proper folding over aggregation.
Q5: Even after successful refolding, my purified OphMA precursor protein tends to aggregate over time. How can I improve its long-term stability?
A5: Long-term stability is crucial for downstream applications. To prevent aggregation of the purified protein:
-
Optimize Storage Buffer: Screen different buffer conditions (pH, salt concentration) to find the optimal conditions for your protein's stability.
-
Include Stabilizing Excipients: Additives like glycerol (5-20%), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glutamate) can improve long-term stability.[1][2]
-
Flash Freeze and Store at -80°C: For long-term storage, it is generally best to flash-freeze aliquots in liquid nitrogen and store them at -80°C to prevent repeated freeze-thaw cycles, which can induce aggregation.
Troubleshooting Guides
Issue 1: Low Yield of Soluble OphMA Precursor Protein
If you are experiencing low yields of soluble OphMA, consider the following troubleshooting steps, starting from the expression stage.
Caption: Troubleshooting workflow for low soluble OphMA yield.
Issue 2: Aggregation During Purification and Storage
This section provides guidance on how to address aggregation that occurs after the initial protein expression and solubilization steps.
The following table summarizes common additives used to prevent protein aggregation during refolding and storage. The optimal concentration for each additive should be determined empirically for OphMA.
| Additive Category | Example Additives | Typical Concentration Range | Mechanism of Action |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol (BME), TCEP | 1-10 mM | Prevents oxidation of cysteine residues and formation of incorrect disulfide bonds.[1] |
| Osmolytes/Polyols | Glycerol, Sucrose, Trehalose, Sorbitol | 5-20% (v/v) or 0.2-1 M | Stabilize the native protein structure by promoting preferential hydration.[1][2] |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | Suppress aggregation by interacting with hydrophobic patches on the protein surface.[1] |
| Non-denaturing Detergents | Tween-20, Triton X-100, CHAPS | 0.01-0.1% (v/v) | Solubilize aggregation-prone intermediates by forming micelles around hydrophobic regions.[1] |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize proteins through their hydroxyl groups.[2] |
Experimental Protocols
Protocol 1: Screening for Optimal Refolding Buffer
This protocol describes a method for screening different additives to identify an optimal refolding buffer for OphMA precursor protein that has been solubilized from inclusion bodies.
Materials:
-
Solubilized OphMA in 8 M urea or 6 M GdnHCl with 10 mM DTT.
-
Base refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Stock solutions of various additives (see Table 1).
-
96-well microplate.
-
Plate reader capable of measuring absorbance at 340 nm (for turbidity).
Methodology:
-
Prepare a matrix of refolding buffers in a 96-well plate. Each well should contain the base refolding buffer supplemented with a different additive or a combination of additives at various concentrations. Include a control well with only the base refolding buffer.
-
Initiate refolding by rapid dilution. Add a small, constant amount of the solubilized OphMA solution to each well of the 96-well plate. The final protein concentration should be in the range of 10-100 µg/mL.
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 24 hours).
-
Measure aggregation by monitoring the turbidity of each well by measuring the absorbance at 340 nm. Higher absorbance indicates greater aggregation.
-
Identify optimal conditions. The wells with the lowest absorbance contain the buffer conditions that are most effective at preventing OphMA aggregation during refolding. These conditions can then be scaled up for larger-scale purifications.
Protocol 2: On-Column Refolding of His-tagged OphMA
This protocol is suitable for His-tagged OphMA precursor protein and utilizes immobilized metal affinity chromatography (IMAC) for both purification and refolding.
Caption: Workflow for on-column refolding of His-tagged OphMA.
Materials:
-
Ni-NTA or other IMAC resin.
-
Chromatography column.
-
Peristaltic pump or chromatography system.
-
Binding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M Urea (or 6 M GdnHCl), 10 mM Imidazole.
-
Wash Buffer: Same as Binding Buffer, with 20 mM Imidazole.
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole (no denaturant).
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole.
Methodology:
-
Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the solubilized OphMA sample onto the column.
-
Wash the column with 5-10 CV of Wash Buffer to remove unbound proteins.
-
Refold the protein on the column by applying a linear gradient from Binding Buffer to Refolding Buffer over 10-20 CV. This gradually removes the denaturant, allowing the protein to refold while immobilized on the resin.
-
Wash the column with 5-10 CV of Refolding Buffer to remove any remaining denaturant.
-
Elute the refolded OphMA from the column using Elution Buffer.
-
Analyze the eluted fractions for protein concentration and aggregation state (e.g., by size-exclusion chromatography).
By systematically applying these troubleshooting strategies and protocols, researchers can significantly improve the yield of soluble, correctly folded, and stable OphMA precursor protein for their downstream research and development activities.
References
Technical Support Center: Optimizing Fermentation for Omphalotin A Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for producing Omphalotin A, a potent nematicidal cyclic peptide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems encountered during this compound fermentation and provides systematic approaches to resolving them.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| OA-T01 | I am not detecting any this compound production in my Pichia pastoris culture. | 1. Inefficient Transformation: The expression cassette containing the ophMA and ophP genes may not have integrated correctly into the P. pastoris genome. 2. Poor Gene Expression: The methanol induction may be suboptimal, leading to low transcription levels from the AOX1 promoter. 3. Protein Degradation: Intracellular proteases may be degrading the precursor protein (OphMA) or the final product. 4. Suboptimal Fermentation Conditions: pH, temperature, or aeration may not be suitable for this compound production. 5. Analytical Issues: The method used for detection (e.g., LC-MS/MS) may not be sensitive enough or properly calibrated. | 1. Verify Transformants: Screen multiple colonies by colony PCR to confirm the integration of the expression cassette. 2. Optimize Methanol Induction: Ensure complete consumption of glycerol before methanol induction. Test a range of methanol concentrations (e.g., 0.5% to 3.0% v/v) and induction times.[1][2] 3. Use Protease-Deficient Strains: Consider using a protease-deficient P. pastoris strain.[3] Maintain optimal pH and temperature to minimize cellular stress and protease release.[4] 4. Adjust Fermentation Parameters: Systematically test different pH values (e.g., 5.0, 6.0, 7.0) and temperatures (e.g., 20°C, 25°C, 30°C).[5][6][7] Ensure adequate aeration and dissolved oxygen levels (>20%).[8] 5. Validate Analytical Method: Use a synthesized this compound standard to confirm the retention time and fragmentation pattern in your LC-MS/MS analysis. |
| OA-T02 | My this compound yield is very low. | 1. Suboptimal Media Composition: The fermentation medium may lack essential nutrients for high-density cell growth and protein production. 2. Insufficient Precursor Supply: The expression of the OphMA precursor protein may be a limiting factor. 3. Inefficient Enzymatic Conversion: The N-methylation by OphMA or the macrocyclization by OphP may be inefficient. 4. Suboptimal Induction Phase: The duration and methanol feed rate during the induction phase may not be optimized. | 1. Optimize Medium: Start with a standard BMMY medium and consider supplementing with additional yeast extract or peptone. Ensure adequate PTM1 trace salts are included in the feed media.[8] 2. Enhance OphMA Expression: Use a strong promoter and optimize codon usage for P. pastoris. Consider multi-copy integration of the ophMA gene. 3. Optimize Enzymatic Conditions: Ensure the fermentation pH and temperature are optimal for both OphMA and OphP activity. While specific optima for these enzymes in vivo are not well-documented, a starting point of pH 6.0 and 25-30°C is recommended for general P. pastoris fermentations.[7] 4. Optimize Methanol Feed: After the initial induction, a controlled, continuous methanol feed can maintain a constant low level of methanol, which can be beneficial for protein production.[9][10] |
| OA-T03 | I am observing a high proportion of linear or incompletely methylated this compound byproducts. | 1. Inefficient Macrocyclization: The OphP enzyme may not be efficiently cyclizing the linear precursor. 2. Incomplete N-methylation: The OphMA methyltransferase may not be fully methylating the core peptide before cleavage. 3. Premature Cleavage: The precursor peptide might be cleaved before methylation is complete. | 1. Optimize OphP Expression: Ensure robust expression of the OphP enzyme. Consider co-expressing OphP with a chaperone to improve its folding and activity. 2. Enhance Methylation Efficiency: Ensure sufficient S-adenosylmethionine (SAM), the methyl donor, is available. Supplementing the medium with methionine may be beneficial. Lowering the fermentation temperature (e.g., to 20-25°C) can sometimes improve the folding and activity of enzymes, potentially leading to more complete methylation.[4][5][11] 3. Control Proteolytic Activity: Use of protease-deficient host strains and maintaining optimal culture conditions can reduce premature cleavage of the precursor protein.[3] |
| OA-T04 | The cell density of my Pichia pastoris culture is low. | 1. Suboptimal Growth Medium: The initial growth medium (BMGY) may be nutrient-limited. 2. Inadequate Aeration: Insufficient dissolved oxygen will limit cell growth. 3. Suboptimal pH and Temperature: The pH and temperature may not be optimal for P. pastoris growth. | 1. Enrich Growth Medium: Ensure the BMGY medium is prepared correctly with 1% yeast extract, 2% peptone, and 1% glycerol. 2. Improve Aeration: Use baffled flasks for shake flask cultures to improve oxygen transfer. In a fermenter, increase the agitation and aeration rates to maintain a dissolved oxygen level above 20%.[8] 3. Optimize Growth Conditions: For the initial growth phase on glycerol, maintain a temperature of 30°C and a pH of 5.0-6.0.[8] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this compound fermentation.
Q1: What is the typical starting medium for this compound production in Pichia pastoris?
A1: The standard approach for recombinant protein production in P. pastoris under the control of the AOX1 promoter involves a two-stage cultivation. The initial growth phase typically uses Buffered Glycerol-complex Medium (BMGY), which contains yeast extract, peptone, and glycerol as the primary carbon source for biomass accumulation. For the induction of this compound production, the cells are then transferred to Buffered Methanol-complex Medium (BMMY), where methanol replaces glycerol to induce the AOX1 promoter.
Q2: What are the key fermentation parameters to optimize for this compound production?
A2: The most critical parameters to optimize are pH, temperature, dissolved oxygen, and the methanol induction strategy. For P. pastoris, a pH between 5.0 and 6.0 and a temperature between 20°C and 30°C are generally recommended.[5][6][7][8] Adequate aeration is crucial, and maintaining a dissolved oxygen level above 20% is important for cell health and productivity.[8] The methanol concentration and feeding strategy during the induction phase also significantly impact protein expression.[9][10][12]
Q3: How can I monitor the production of this compound during fermentation?
A3: this compound is an intracellular product. To monitor its production, you will need to periodically take samples from your culture, lyse the yeast cells, extract the small molecules, and analyze the extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). An this compound standard is highly recommended for accurate quantification and confirmation of the product.
Q4: What are the potential byproducts I should look for in my analysis?
A4: Besides the desired cyclic this compound, you may detect the linear, uncyclized form of the peptide and various incompletely N-methylated versions. These byproducts can provide valuable clues for troubleshooting. For example, a high level of the linear peptide may indicate a problem with the OphP cyclization step.
Q5: Is it better to use a lower temperature during the induction phase?
A5: Lowering the cultivation temperature (e.g., from 30°C to 20-25°C) during the methanol induction phase has been shown to improve the yield of some recombinant proteins in P. pastoris.[4][5][11] This is often attributed to reduced protease activity and improved protein folding. While specific data for this compound is limited, testing a lower induction temperature is a reasonable optimization strategy, especially if you are experiencing low yields or high levels of byproducts.
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
This protocol describes a small-scale fermentation in shake flasks, suitable for initial screening of P. pastoris transformants and preliminary optimization of expression conditions.
1. Inoculum Preparation:
-
Inoculate a single colony of the recombinant P. pastoris strain into 50 mL of BMGY medium in a 250 mL baffled flask.
-
Incubate at 30°C with vigorous shaking (250-300 rpm) for 16-18 hours, or until the culture reaches an OD600 of 2-6.
2. Biomass Production:
-
Use the inoculum to start a larger culture in BMGY medium.
-
Incubate at 30°C with shaking until the culture reaches the desired cell density for induction (typically an OD600 of 10-20).
3. Induction of this compound Production:
-
Harvest the cells by centrifugation at 1,500 x g for 5 minutes at room temperature.
-
Resuspend the cell pellet in BMMY medium to an OD600 of approximately 1.0.
-
Transfer the culture to a baffled flask (the culture volume should not exceed 20% of the flask volume to ensure adequate aeration).
-
Add methanol to a final concentration of 0.5% (v/v) to induce expression.
-
Incubate at the desired temperature (e.g., 25°C or 30°C) with vigorous shaking.
-
Maintain induction by adding methanol to 0.5% every 24 hours.
-
Collect samples at various time points (e.g., 24, 48, 72 hours) for analysis.
Protocol 2: this compound Extraction from Pichia pastoris
This protocol outlines a method for extracting intracellular this compound for subsequent analysis.
1. Cell Harvesting:
-
Centrifuge a known volume of the induced culture at 3,000 x g for 10 minutes.
-
Discard the supernatant and wash the cell pellet with sterile water.
2. Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with a protease inhibitor cocktail).
-
Lyse the cells using a method effective for yeast, such as bead beating with glass beads or high-pressure homogenization.
3. Extraction:
-
To the cell lysate, add an equal volume of a water-immiscible organic solvent such as ethyl acetate.
-
Vortex vigorously for 2-3 minutes to extract the hydrophobic this compound into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.
4. Sample Preparation for Analysis:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for HPLC-MS/MS analysis.
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Production and Analysis
Caption: Workflow for this compound production and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. atum.bio [atum.bio]
- 4. researchgate.net [researchgate.net]
- 5. High-temperature cultivation of recombinant Pichia pastoris increases endoplasmic reticulum stress and decreases production of human interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Temperature and pH on Recombinant Thaumatin II Production by Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Temperature and pH on Recombinant Thaumatin II Production by Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Methanol induction optimization for scFv antibody fragment production in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimising Pichia pastoris induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of temperature on the proteome of recombinant Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
improving the stability and solubility of Omphalotin A formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Omphalotin A. Find troubleshooting tips, frequently asked questions, and detailed protocols to enhance the stability and solubility of your this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are stability and solubility a concern?
This compound is a cyclic dodecapeptide with potent nematocidal properties, originally isolated from the mushroom Omphalotus olearius.[1] Like many cyclic peptides rich in hydrophobic residues, this compound has limited aqueous solubility, which can present challenges in the preparation of formulations for biological assays and therapeutic development. While its extensive N-methylation enhances its proteolytic stability, its hydrophobicity can lead to aggregation and precipitation in aqueous buffers.[1][2][3]
Q2: What are the common signs of this compound instability in my formulation?
Signs of instability in your this compound formulation can include:
-
Precipitation or cloudiness: This is the most common indicator of poor solubility or aggregation.
-
Loss of biological activity: Degradation or aggregation can lead to a significant decrease in the compound's efficacy in your assays.
-
Changes in chromatographic profile: The appearance of new peaks or a decrease in the main peak area when analyzed by techniques like HPLC can indicate degradation.
Q3: What solvents are recommended for initially dissolving this compound?
Due to its hydrophobic nature, this compound is best dissolved in a small amount of an organic solvent before being diluted into an aqueous buffer. Recommended starting solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
Important: Always consider the tolerance of your specific biological assay to these organic solvents.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
Several strategies can be employed to improve the aqueous solubility of this compound:
-
Use of Co-solvents: After initial dissolution in an organic solvent, gradual dilution into your aqueous buffer can help maintain solubility.
-
pH Optimization: The solubility of peptides can be influenced by pH. Experimenting with a pH range around the isoelectric point of this compound may improve its solubility.
-
Excipients: The addition of solubilizing agents can significantly enhance the concentration of this compound that can be achieved in aqueous solutions. Common excipients include:
-
Cyclodextrins (e.g., HP-β-CD): These can encapsulate the hydrophobic peptide, increasing its solubility.
-
Surfactants (e.g., Polysorbate 80, Kolliphor® HS 15): These can form micelles to carry the hydrophobic peptide in an aqueous environment.[4]
-
Polymers (e.g., PEG): PEGylation can improve both solubility and stability.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon dilution into aqueous buffer. | The concentration of the organic solvent is too low to maintain solubility. The final concentration of this compound is above its solubility limit in the final buffer. | 1. Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your working solution, ensuring it remains compatible with your assay. 2. Decrease the final concentration of this compound. 3. Incorporate a solubilizing excipient such as HP-β-CD into your aqueous buffer before adding the this compound stock solution. |
| Loss of biological activity over time when stored in solution. | 1. Chemical degradation: Although N-methylated, some residues may be susceptible to hydrolysis or oxidation over extended periods. 2. Adsorption to container surfaces: Hydrophobic peptides can adsorb to plasticware. 3. Aggregation: Even at concentrations below the precipitation threshold, soluble aggregates can form, reducing the concentration of active monomeric this compound. | 1. Prepare fresh solutions for each experiment. If storage is necessary, store at -80°C in small aliquots to avoid freeze-thaw cycles. 2. Use low-adsorption microcentrifuge tubes and pipette tips. 3. Include a non-ionic surfactant like Polysorbate 80 (e.g., 0.01%) in your formulation to prevent aggregation. |
| Inconsistent results between experiments. | 1. Incomplete initial solubilization: The lyophilized powder may not have been fully dissolved in the organic solvent. 2. Precipitation during the experiment: Changes in temperature or buffer composition during the assay may cause precipitation. | 1. Ensure complete dissolution of the lyophilized powder by vortexing and/or brief sonication in the initial organic solvent before any dilution. 2. Visually inspect your solutions for any signs of precipitation before and after the experiment. Consider pre-warming or pre-cooling your solutions to the experimental temperature. |
Quantitative Data Summary
The following tables provide illustrative data on the solubility and stability of a model hydrophobic cyclic peptide, which can be used as a starting point for optimizing this compound formulations.
Table 1: Illustrative Solubility of a Model Hydrophobic Cyclic Peptide in Different Solvent Systems
| Formulation | Maximum Soluble Concentration (µg/mL) |
| Deionized Water | < 1 |
| PBS (pH 7.4) | < 1 |
| 10% DMSO in PBS | 50 |
| 10% Ethanol in PBS | 40 |
| 5% HP-β-CD in PBS | 150 |
| 0.1% Polysorbate 80 in PBS | 100 |
Table 2: Illustrative Stability of a Model Hydrophobic Cyclic Peptide in Different Formulations at 4°C
| Formulation | Percent Remaining after 7 Days |
| 10% DMSO in PBS | 95% |
| 5% HP-β-CD in PBS | 98% |
| 0.1% Polysorbate 80 in PBS | 97% |
Note: The data in these tables are for a representative hydrophobic cyclic peptide and should be used as a general guide. Actual values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Weighing: Carefully weigh the desired amount of lyophilized this compound in a low-adsorption microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of 100% DMSO (or another suitable organic solvent) to the lyophilized powder to create a concentrated stock solution (e.g., 10 mg/mL).
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Serial Dilution: Prepare intermediate dilutions of the stock solution in the same organic solvent.
-
Final Dilution: Add the this compound stock solution (or an intermediate dilution) dropwise to the pre-chilled aqueous buffer while vortexing to achieve the final desired concentration. The final concentration of the organic solvent should be kept as low as possible while maintaining solubility, and should be consistent across all experiments.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a reverse-phase HPLC (RP-HPLC) method to assess the stability of this compound formulations by monitoring the degradation of the parent compound over time.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
-
30-35 min: 90-30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Procedure:
-
Prepare your this compound formulation and store it under the desired conditions (e.g., 4°C, room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram to determine the peak area of the intact this compound. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Improving this compound Solubility
Caption: Workflow for optimizing this compound solubility.
Hypothetical Signaling Pathway for this compound Cytotoxicity
References
- 1. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Cell-Penetrating Peptides with Single Hydrophobic Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of N-Methylated Cyclic Peptides
Welcome to the technical support center for the chemical synthesis of N-methylated cyclic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging area of peptide chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-methylated cyclic peptides in a question-and-answer format.
Problem 1: Low Coupling Efficiency and Slow Reaction Rates
Question: I am observing low yields and incomplete coupling reactions when incorporating N-methylated amino acids into my peptide sequence. What are the likely causes and how can I improve the coupling efficiency?
Answer:
Low coupling efficiency is a primary challenge in the synthesis of N-methylated peptides, largely due to the steric hindrance imposed by the N-methyl group. This steric bulk slows down the reaction kinetics of the coupling step.[1][2] Coupling an N-methylated amino acid to another N-methylated residue is particularly challenging.[3]
Recommended Solutions:
-
Choice of Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[3] It is recommended to use more potent coupling reagents. Onium-type reagents, such as those based on phosphonium or aminium salts, have shown success in coupling sterically hindered amino acids.[4][5]
-
HATU: Frequently utilized with success for coupling N-methyl amino acids.[3]
-
PyAOP and PyBOP/HOAt: These are considered among the most promising reagents for difficult couplings, especially when coupling an N-methylated amino acid to another N-methylated residue.[3][6][7][8]
-
PyBrOP: While highly reactive and effective for hindered couplings, it may increase the risk of racemization with prolonged reaction times.[9]
-
COMU: A newer reagent with coupling efficiencies comparable to HATU.[9]
-
In Situ Generated Acid Chlorides: Using Fmoc-protected amino acid chlorides generated in situ can lead to efficient, racemization-free coupling.[6]
-
-
Reaction Conditions:
-
Microwave Assistance: Microwave-enhanced coupling can significantly accelerate the reaction rate for difficult couplings onto a methylated N-terminus.[10]
-
Double Coupling: If coupling is incomplete after the initial reaction time, performing a second coupling can improve the yield.[11]
-
Monitoring the Reaction: Standard ninhydrin tests are ineffective for monitoring couplings to secondary amines (N-methylated residues). The bromophenol blue test is a reliable alternative to assess coupling completion.[3]
-
Table 1: Comparison of Coupling Reagents for N-Methylated Peptides
| Coupling Reagent | Class | Effectiveness with N-Methylated Residues | Key Considerations |
| HBTU, HCTU | Aminium | Less effective | Generally not recommended for sterically hindered couplings.[3] |
| HATU | Aminium | High success rate | A common and effective choice for N-methylated couplings.[3] |
| PyAOP, PyBOP/HOAt | Phosphonium | Highly effective | Particularly useful for coupling two consecutive N-methylated residues.[3][7] |
| PyBrOP | Phosphonium | Highly reactive | Effective but carries a higher risk of racemization.[9] |
| COMU | Aminium | High efficiency | Comparable in effectiveness to HATU.[9] |
Problem 2: Epimerization (Racemization) at the C-Terminal Amino Acid
Question: I am detecting diastereomeric impurities in my final product. How can I minimize epimerization during the synthesis?
Answer:
Epimerization, the change in configuration at a chiral center, is a significant side reaction in peptide synthesis that can compromise the biological activity of the final molecule.[12] It can be particularly problematic during the activation of the C-terminal amino acid, especially under basic conditions.[12] The risk of epimerization is heightened for sterically hindered amino acids and during macrocyclization.[13]
Recommended Solutions:
-
Use of Additives: Incorporating racemization-suppressing additives with the coupling reagent is crucial.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt in suppressing racemization and is often used in combination with reagents like PyBOP.[7] Using DIC/HOAt under non-basic conditions has been shown to prevent epimerization.[12]
-
6-Cl-HOBt: The chloro-substituted version of HOBt can lead to higher reaction rates and reduced epimerization.[9]
-
-
Choice of Coupling Method:
-
Careful Selection of Cyclization Site: The choice of which peptide bond to form during the final cyclization step is critical. Avoid cyclizing at sterically hindered residues or residues known to be prone to epimerization.[13]
Experimental Protocol: Bromophenol Blue Test for Coupling Completion
This protocol is used to monitor the completion of coupling reactions to N-methylated amino acids.[3]
-
Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.
-
Sample Preparation: After the coupling reaction, take a small sample of the resin and wash it thoroughly with methanol.
-
Testing: Add 2 ml of the bromophenol blue test solution to the washed resin sample.
-
Observation:
-
Blue to Green Color: Indicates the presence of unreacted secondary amine, meaning the coupling is incomplete. A recoupling step is necessary.
-
Yellow Color: Indicates that the coupling is complete.
-
Problem 3: Difficulties in Macrocyclization
Question: My linear N-methylated peptide is failing to cyclize efficiently, and I am observing significant amounts of dimers or other side products. What strategies can I employ to improve the cyclization yield?
Answer:
Macrocyclization of N-methylated peptides can be challenging due to the conformational rigidity imposed by the N-methyl groups, which may not favor the necessary pre-organization for an intramolecular reaction.[13][15] This can lead to competing intermolecular reactions, such as dimerization.
Recommended Solutions:
-
Pre-organization of the Linear Peptide: Introduce turn-inducing elements into the peptide sequence to promote a conformation that is favorable for cyclization. This can include D-amino acids or proline residues.[13]
-
Optimal Cyclization Site Selection: The point of cyclization should be carefully chosen. Avoid closing the ring at a sterically hindered N-methylated residue.[13]
-
High-Dilution Conditions: Performing the cyclization reaction at a very low concentration (pseudo-high-dilution) favors the intramolecular reaction over intermolecular reactions, thus minimizing the formation of dimers and oligomers.[16]
-
Enzymatic Cyclization: For certain sequences, enzymatic methods are emerging as a powerful alternative. For example, the prolyl oligopeptidase OphP has been shown to catalyze the macrocyclization of multiply N-methylated peptides.[17][18][19]
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated cyclic peptides important for drug development?
A1: N-methylation of the peptide backbone is a key modification that can significantly enhance the therapeutic properties of peptides. It can improve metabolic stability by protecting against enzymatic degradation, increase membrane permeability and oral bioavailability, and fine-tune receptor binding affinity and specificity.[3][15][20][21]
Q2: What are the main challenges in synthesizing N-methylated peptides?
A2: The primary challenges stem from the steric hindrance of the N-methyl group, which leads to:
-
Insufficient reactivity and low efficiency during peptide coupling.[2]
-
An increased risk of epimerization at the activated amino acid residue.[12][22]
-
Difficulties in the final macrocyclization step.[13]
-
Potential for side reactions during cleavage from the resin, such as diketopiperazine formation.[2][7][8]
Q3: How can I synthesize the Fmoc-N-methyl-amino acid building blocks?
A3: While some Fmoc-N-methyl-amino acids are commercially available, they can be limited and expensive.[23] An effective method for their synthesis is the Biron-Kessler method, which can be performed on a solid support. This involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), followed by methylation of the resulting acidic NH group, deprotection of the o-NBS group, and final protection with Fmoc.[23]
Q4: Are there alternatives to on-resin N-methylation?
A4: Yes, the primary alternative is to synthesize the Fmoc-N-methyl-amino acid building blocks separately in solution and then incorporate them into the peptide sequence during standard solid-phase peptide synthesis (SPPS).[21] However, on-resin methylation offers the flexibility to introduce N-methylation at specific sites of a pre-assembled linear peptide.[15][24]
Q5: What is the impact of N-methylation on the conformation of a cyclic peptide?
A5: N-methylation restricts the rotation around the peptide bond, leading to a more rigid and conformationally constrained peptide backbone.[15] This conformational rigidity can be beneficial, as it reduces the entropic penalty upon binding to a target. However, it also makes predicting the final conformation more complex and can hinder the cyclization process if the linear precursor is not in a favorable conformation.[13][17]
Visualizations
Experimental Workflow: Solid-Phase Synthesis of an N-Methylated Cyclic Peptide
Caption: General workflow for the solid-phase synthesis of N-methylated cyclic peptides.
Troubleshooting Logic: Low Coupling Yield
Caption: Decision-making flowchart for troubleshooting low coupling yields.
References
- 1. bioengineer.org [bioengineer.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Macrocyclization of backbone N-methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
resolving analytical challenges in detecting Omphalotin A variants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and analysis of Omphalotin A and its variants.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound variants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal/Peak Intensity | Inefficient cell lysis and/or peptide extraction. | Ensure complete cell lysis by using methods like glass bead homogenization. For extraction, use ethyl acetate or a mixture of ethyl acetate and n-hexane (1:1, v/v) and ensure vigorous mixing with the cell lysate.[1] |
| Low production yield of the this compound variant. | Optimize fermentation conditions for Pichia pastoris, including methanol concentration and induction time.[2] Consider co-expression with the processing protease OphP to facilitate cyclization and improve stability.[1] | |
| Poor ionization in the mass spectrometer. | Optimize MS source parameters. N-methylated cyclic peptides can be challenging to ionize; ensure proper mobile phase composition (e.g., with 0.1% formic acid) to promote protonation. | |
| Sample degradation. | This compound and its variants are relatively stable due to their cyclic and N-methylated nature. However, ensure proper storage of extracts at -20°C until analysis.[3] | |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Suboptimal HPLC column and/or mobile phase. | For cyclic peptides like this compound, a C18 column is commonly used.[1][4] Experiment with different gradient slopes and mobile phase compositions (e.g., acetonitrile/water with formic acid) to improve peak shape.[5] |
| Column overloading. | Reduce the injection volume or dilute the sample. | |
| Contamination of the column or guard column. | Flush the column with a strong solvent or replace the guard column.[6][7] | |
| Issues with the HPLC system (e.g., leaks, temperature fluctuations). | Perform routine HPLC system maintenance. Check for leaks at fittings and ensure the column oven maintains a stable temperature.[6][8] | |
| Difficulty in Variant Identification/Complex Mass Spectra | Complex fragmentation patterns of cyclic and N-methylated peptides. | The fragmentation of cyclic peptides is more complex than linear peptides, often yielding multiple series of b- and y-ions.[9] High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination and detailed fragmentation analysis.[10][11] |
| Presence of isobaric species (different variants with the same mass). | Utilize tandem MS (MS/MS) to generate unique fragmentation patterns for each variant. High-resolution MS can help distinguish between variants with very small mass differences.[10] | |
| Incomplete methylation of the peptide backbone. | The biosynthetic enzyme OphMA can sometimes produce heterogeneously methylated products.[4] Analyze the mass spectrum for species with mass differences of 14 Da (the mass of a methyl group) to identify different methylation states.[12] | |
| Presence of both linear and cyclic forms. | The linear precursor peptide may be detected alongside the cyclized this compound.[1] These will have different retention times and masses (the linear form will have an additional 18 Da corresponding to a water molecule). | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed.[6] Verify the pump is delivering a consistent flow rate. |
| Poor column equilibration. | Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[6] | |
| Temperature variations. | Use a column oven to maintain a constant temperature throughout the analysis.[8] |
Quantitative Data Summary
The following table summarizes key quantitative data related to the production and activity of this compound and its natural variants, lentinulin A and dendrothelin A.
| Peptide | Production Yield in P. pastoris (per liter of culture) | Nematocidal Activity (LC50 against M. incognita) |
| This compound | ~6.5 mg (purified)[1] | 0.840 µM (at day 1)[1] |
| Lentinulin A | ~800 µg (purified)[1] | 0.341 µM (at day 1)[1] |
| Dendrothelin A | ~400 µg (purified)[1] | Reduced activity compared to this compound and Lentinulin A[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for extracting this compound variants from Pichia pastoris cell cultures?
A1: A common and effective method is liquid-liquid extraction using an organic solvent. After cell lysis (e.g., with glass beads), the cleared lysate is vigorously mixed with an equal volume of ethyl acetate. The organic phase, which contains the relatively hydrophobic this compound, is then collected and evaporated. The resulting pellet can be dissolved in methanol for subsequent analysis or purification.[1]
Q2: How can I confirm the identity of a newly produced this compound variant?
A2: The primary method for identification is high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Accurate Mass Measurement: Determine the precursor ion mass with high accuracy using a high-resolution mass spectrometer. This allows you to confirm the elemental composition of your variant.
-
Tandem Mass Spectrometry (MS/MS): Fragment the precursor ion to obtain a characteristic fragmentation pattern. Due to the cyclic and N-methylated nature of Omphalotins, the fragmentation can be complex.[9] Comparing the fragmentation pattern to that of known Omphalotins or using it to deduce the amino acid sequence can confirm the identity of the variant.[11]
Q3: What are the key challenges in the chemical synthesis of this compound variants?
A3: The chemical synthesis of this compound and its variants is challenging due to two main factors:
-
Multiple N-methylations: The incorporation of N-methylated amino acids into a peptide chain during solid-phase peptide synthesis (SPPS) is often inefficient and can lead to side reactions.[13][14]
-
Macrocyclization: The final step of closing the peptide backbone to form a cyclic structure can be a low-yield process.[13]
These challenges make the biotechnological production in hosts like Pichia pastoris an attractive alternative.[3][15]
Q4: Can you provide a general protocol for the heterologous production and analysis of an this compound variant in Pichia pastoris?
A4: The following is a generalized workflow based on established protocols.[1][16][17]
Experimental Protocol: Production and Analysis of this compound Variants
1. Gene Synthesis and Vector Construction:
- Synthesize the gene encoding the OphMA precursor protein with the desired core peptide sequence variant.
- Clone the synthesized gene into a Pichia pastoris expression vector (e.g., pPICZA) under the control of a strong, inducible promoter like the alcohol oxidase 1 (AOX1) promoter.
- Co-express the ophP gene, encoding the macrocyclase, to facilitate the cyclization of the peptide.
2. Pichia pastoris Transformation and Selection:
- Transform the expression vector(s) into a suitable P. pastoris strain (e.g., GS115) by electroporation.
- Select for positive transformants on appropriate selection media.
3. Protein Expression:
- Inoculate a starter culture of a positive transformant in a buffered glycerol-complex medium (BMGY).
- After reaching a suitable cell density, induce protein expression by transferring the cells to a buffered methanol-complex medium (BMMY). Methanol induces the AOX1 promoter.
- Continue cultivation for 2-3 days, adding methanol periodically to maintain induction.
4. Peptide Extraction:
- Harvest the yeast cells by centrifugation.
- Resuspend the cell pellet in a suitable buffer and lyse the cells using glass beads.
- Clarify the lysate by centrifugation.
- Extract the supernatant with an equal volume of ethyl acetate.
- Collect the organic phase and evaporate the solvent to obtain a crude extract.
5. Purification and Analysis:
- Dissolve the crude extract in methanol.
- For purification, perform reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[1]
- Analyze the purified fractions and crude extract by LC-MS/MS to identify and characterize the this compound variant.
Visualizations
Caption: Biosynthetic pathway of this compound.[15]
Caption: Experimental workflow for this compound variant production.
References
- 1. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Operational strategies, monitoring and control of heterologous protein production in the methylotrophic yeast Pichia pastoris under different promoters: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Substrate Plasticity of a Fungal Peptide α-N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
- 16. Heterologous Production of Fungal Effectors in Pichia pastoris | Springer Nature Experiments [experiments.springernature.com]
- 17. scispace.com [scispace.com]
Technical Support Center: Improving the Efficiency of Enzymatic Peptide Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic peptide cyclization reactions. The focus is on common challenges encountered when using enzymes like prolyl oligopeptidases (e.g., OphP, POPB) and Sortase A for peptide macrocyclization.
General Troubleshooting and FAQs
This section addresses common issues applicable to various enzymatic peptide cyclization reactions.
Question: My cyclization yield is consistently low. What are the general factors I should investigate?
Answer: Low cyclization yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Substrate Quality: Ensure the linear peptide precursor is of high purity and correct sequence. Impurities from synthesis can inhibit the enzyme.
-
Enzyme Activity: Verify the activity of your enzyme stock. Enzymes can lose activity over time, especially with improper storage or multiple freeze-thaw cycles.
-
Reaction Conditions: Optimize critical reaction parameters such as pH, temperature, buffer composition, and reaction time.[1] Each enzyme has an optimal range for these conditions.
-
Substrate Concentration: The concentration of the linear peptide can significantly influence the outcome. High concentrations may favor intermolecular reactions (dimerization or oligomerization) over the desired intramolecular cyclization.
-
Peptide Sequence Characteristics: Certain peptide sequences are inherently difficult to cyclize due to steric hindrance or conformational preferences that do not favor the cyclization-competent state.[2][3]
Question: I am observing significant amounts of dimers and/or oligomers in my reaction mixture. How can I minimize these side products?
Answer: The formation of dimers and oligomers is a competing intermolecular reaction. To favor intramolecular cyclization, consider the following strategies:
-
Reduce Substrate Concentration: Lowering the concentration of the linear peptide precursor is the most common and effective method to reduce the likelihood of intermolecular reactions.
-
Optimize Reaction Kinetics: Adjusting the rate of the reaction, for instance by lowering the temperature or enzyme concentration, can sometimes favor the intramolecular pathway.
-
Utilize Solid-Phase Cyclization: Performing the cyclization while the peptide is still attached to a solid support can promote intramolecular reactions due to the pseudo-dilution effect.[4]
-
Incorporate Turn-Inducing Residues: The inclusion of amino acids like proline, glycine, or D-amino acids in the linear precursor can pre-organize the peptide into a conformation that favors cyclization, thereby increasing the effective molarity for the intramolecular reaction.[4]
Prolyl Oligopeptidase (POP)-Mediated Cyclization
Prolyl oligopeptidases, such as OphP and POPB, are serine proteases that can catalyze the head-to-tail cyclization of peptides.[5][6]
FAQs for POP-Mediated Cyclization
Question: What are the typical substrate requirements for prolyl oligopeptidases in cyclization reactions?
Answer: Prolyl oligopeptidases recognize and cleave a precursor peptide to generate a reactive acyl-enzyme intermediate, which is then nucleophilically attacked by the N-terminal amino group of the peptide to form the cyclic product. Key substrate features include:
-
Leader and Follower Sequences: These enzymes often process a propeptide, cleaving off leader or follower sequences to facilitate cyclization of the core peptide.[5][6]
-
Peptide Length: The length of the core peptide to be cyclized is crucial. For example, POPB has been shown to cyclize peptides ranging from 7 to 16 amino acids, with an optimal length of 8-9 residues.[5][7] OphP can cyclize peptides of 12 to 18 residues.[8]
-
Substrate Recognition: Unlike many proteases, some POPs like OphP recognize their substrates based on the hydrophobic and multiply N-methylated core peptide rather than a specific recognition sequence in the follower peptide.[6]
Question: Can POPs cyclize peptides containing non-standard amino acids?
Answer: Yes, some prolyl oligopeptidases exhibit considerable substrate promiscuity. For instance, POPB has been shown to successfully cyclize peptides containing D-Ala, β-Ala, N-methyl-Ala, and 4-hydroxy-Pro.[5][7] This makes them valuable tools for generating diverse cyclic peptide libraries.
Troubleshooting Guide for POP-Mediated Cyclization
| Issue | Potential Cause | Recommended Solution |
| No or very low product formation | Inactive enzyme. | Test enzyme activity with a known positive control substrate. Prepare fresh enzyme aliquots. |
| Incorrect substrate design (e.g., wrong length, missing recognition features). | Redesign the linear precursor based on the known substrate specificity of the specific POP.[5][6] | |
| Sub-optimal reaction conditions (pH, temperature). | Optimize the reaction buffer and temperature. For many POPs, a pH around 7.0-8.0 is a good starting point. | |
| Incomplete reaction (significant amount of linear precursor remains) | Insufficient reaction time or enzyme concentration. | Increase the incubation time or the enzyme-to-substrate ratio. |
| Product inhibition. | In some cases, the cleaved follower peptide can inhibit the enzyme.[9] Consider strategies to remove the side products during the reaction, if feasible. | |
| Formation of linear cleaved product instead of cyclic product | Hydrolysis of the acyl-enzyme intermediate is favored over cyclization. | This can be due to a non-optimal conformation of the peptide. Try incorporating turn-inducing elements.[4] Lowering the water content by adding organic co-solvents (if the enzyme tolerates them) might also help. |
Quantitative Data: Substrate Specificity of Prolyl Oligopeptidases
| Enzyme | Peptide Length Range for Cyclization | Optimal Peptide Length | Tolerated Modifications | Reference |
| POPB | 7-16 amino acids | 8-9 amino acids | D-Ala, β-Ala, N-methyl-Ala, 4-hydroxy-Pro | [5][7] |
| OphP | 12-18 amino acids | Not explicitly stated | Multiple backbone N-methylations | [6][8] |
Experimental Protocol: POPB-Mediated Peptide Cyclization
This protocol is a general guideline and should be optimized for your specific peptide and enzyme batch.
-
Materials:
-
Purified linear peptide precursor with appropriate leader/follower sequences.
-
Purified and active Prolyl Oligopeptidase B (POPB).
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) or 10% Formic Acid.
-
-
Procedure:
-
Prepare a stock solution of the linear peptide precursor in the reaction buffer. A typical starting concentration is 100 µM.
-
Equilibrate the peptide solution to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding POPB to a final concentration of 1-5 µM.
-
Incubate the reaction mixture for a predetermined time course (e.g., 1, 4, 8, and 24 hours). It is advisable to take time points to monitor the progress of the reaction.
-
At each time point, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by LC-MS to determine the conversion of the linear precursor to the cyclic product and to identify any side products.
-
Diagram: POP-Mediated Cyclization Workflow
Caption: A typical workflow for POP-mediated peptide cyclization.
Sortase A (SrtA)-Mediated Cyclization
Sortase A is a transpeptidase that recognizes a specific sorting signal (e.g., LPXTG for S. aureus SrtA) and ligates it to an N-terminal oligoglycine motif. This activity can be harnessed for intramolecular head-to-tail cyclization.[10][11]
FAQs for SrtA-Mediated Cyclization
Question: What are the essential components of a linear peptide for successful SrtA-mediated cyclization?
Answer: For efficient intramolecular cyclization, the linear peptide precursor must contain:
-
A C-terminal Sortase Recognition Motif: The most common is LPXTG, where X can be any amino acid. The motif must be accessible to the enzyme.[12]
-
An N-terminal Nucleophile: Typically, a sequence of one to five glycine residues (Glyn) is required at the N-terminus to act as the nucleophile that attacks the acyl-enzyme intermediate.[10][12]
Question: My peptide is too short for direct cyclization and I'm getting oligomers. Is there a way to use SrtA for smaller peptides?
Answer: Yes, SrtA can first catalyze the head-to-tail oligomerization of shorter peptides. Once the oligomer reaches a sufficient length (typically 15 residues or more), SrtA can then mediate the intramolecular cyclization of the oligomer.[10] This results in cyclic dimers or trimers of your original peptide.
Troubleshooting Guide for SrtA-Mediated Cyclization
| Issue | Potential Cause | Recommended Solution |
| No reaction | Inaccessible recognition motifs. | Ensure both the C-terminal LPXTG and N-terminal Gly motifs are in flexible, solvent-exposed regions of the peptide.[12] |
| Missing Ca2+ ions in the buffer (for S. aureus SrtA). | Add CaCl2 (typically 5-10 mM) to the reaction buffer, as Ca2+ is required for the activity of S. aureus SrtA.[13] | |
| Formation of oligomers but no cyclic product | The peptide is too short for efficient intramolecular cyclization. | Increase the length of the peptide spacer between the N- and C-terminal motifs. A length of 12 residues or more (excluding the motifs) is often needed for efficient direct cyclization.[10] |
| The peptide is too rigid or helical. | Peptides with high helicity can favor intermolecular reactions. Try redesigning the peptide to be more flexible.[14] | |
| Hydrolysis of the C-terminus | Presence of water as a competing nucleophile. | This is an inherent competing reaction. Optimizing enzyme and substrate concentrations may help. Ensure the N-terminal glycine nucleophile is readily available. |
Quantitative Data: SrtA-Mediated Reaction Outcomes
| Peptide Length (excluding motifs) | Predominant Reaction | Outcome | Reference |
| < 12 residues | Oligomerization followed by cyclization | Cyclic dimers, trimers, etc. | [10] |
| ≥ 12 residues | Direct intramolecular cyclization | Monomeric cyclic peptide | [10] |
Experimental Protocol: SrtA-Mediated Peptide Cyclization
This protocol is a general guideline and should be optimized.
-
Materials:
-
Purified linear peptide precursor containing an N-terminal Glyn motif and a C-terminal LPXTG motif.
-
Purified, active Sortase A (e.g., from S. aureus).
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2.
-
Quenching Solution: 10% Trifluoroacetic acid (TFA).
-
-
Procedure:
-
Dissolve the linear peptide in the reaction buffer to a final concentration of 100-200 µM.
-
Equilibrate the solution to the reaction temperature (e.g., 25-37°C).
-
Add Sortase A to a final concentration of 10-50 µM.
-
Incubate the reaction for 4-16 hours.
-
Monitor the reaction progress by taking time points, quenching with TFA, and analyzing via LC-MS.
-
Once the reaction is complete, purify the cyclic product using reverse-phase HPLC.
-
Diagram: Sortase A Cyclization Mechanism
Caption: The catalytic mechanism of Sortase A-mediated peptide cyclization.
General Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to diagnose and resolve issues with low cyclization efficiency.
Caption: A logical workflow for troubleshooting low peptide cyclization yield.
References
- 1. lifetein.com [lifetein.com]
- 2. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global analysis of peptide cyclization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Versatility of Prolyl Oligopeptidase B in Peptide Macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrocyclization of backbone N-methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatility of Prolyl Oligopeptidase B in Peptide Macrocyclization. | Semantic Scholar [semanticscholar.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Kinetic Landscape of a Peptide Bond-Forming Prolyl Oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sortase A-Catalyzed Peptide Cyclization for the Synthesis of Macrocyclic Peptides and Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. roboklon.com [roboklon.com]
- 13. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Helicity‐Dependent Enzymatic Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Substrate Promiscuity of OphMA for Novel Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the substrate promiscuity of the peptide N-methyltransferase OphMA. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is OphMA and why is enhancing its substrate promiscuity important?
A1: OphMA is a fungal peptide N-methyltransferase involved in the biosynthesis of omphalotin A, a cyclic peptide with nematicidal properties.[1] It is a ribosomally synthesized and post-translationally modified peptide (RiPP) enzyme.[2][3] Enhancing its substrate promiscuity is of significant interest for the production of novel, non-natural peptide macrocycles with potentially improved therapeutic properties, such as enhanced stability and cell permeability.[1]
Q2: What are the primary strategies for enhancing the substrate promiscuity of OphMA?
A2: The main strategies include rational design through site-directed mutagenesis of the active site and directed evolution.[4][5] Computational modeling can be used to guide rational design by predicting how mutations might affect substrate binding.[5]
Q3: What expression systems are suitable for producing OphMA and its variants?
A3: OphMA has been successfully expressed in both Escherichia coli and Pichia pastoris.[6][7] P. pastoris is often favored for producing complex eukaryotic proteins as it can perform post-translational modifications and often leads to higher yields of soluble protein.[8][9][10]
Q4: How can I introduce non-proteinogenic amino acids into the peptide substrate for OphMA?
A4: While OphMA acts on a peptide substrate that is ribosomally synthesized as part of its own polypeptide chain, strategies involving intein-based ligation have been explored to attach synthetic peptides containing non-natural amino acids to the OphMA catalytic domain.[11]
Q5: What are the key challenges in engineering OphMA for novel analogs?
A5: Key challenges include maintaining enzyme activity after mutagenesis, ensuring the proper folding and solubility of OphMA variants, and overcoming the potential for a narrow substrate range with some engineered constructs.[6] Additionally, optimizing the expression and purification of each new variant can be time-consuming.
Troubleshooting Guides
Protein Expression and Purification
| Problem | Possible Cause | Suggested Solution |
| Low or no expression of OphMA | Codon usage not optimized for the expression host. | Synthesize a codon-optimized gene for your chosen expression system (E. coli or P. pastoris). |
| Toxicity of the expressed protein to the host cells. | Lower the induction temperature (e.g., 18-25°C) and use a lower concentration of the inducer (e.g., IPTG for E. coli).[12][13] | |
| Plasmid instability. | Ensure the use of fresh antibiotic plates and consider a more tightly regulated promoter system. | |
| OphMA is expressed in an insoluble form (inclusion bodies) | High expression rate leading to protein misfolding. | Reduce the induction temperature and inducer concentration.[12] |
| Lack of proper chaperones in the expression host. | Co-express with chaperone proteins or use an expression host strain engineered for enhanced protein folding. | |
| The fusion tag is contributing to insolubility. | Try a different fusion tag (e.g., MBP, which is known to enhance solubility) or purify under denaturing conditions followed by refolding.[7][14] | |
| Low yield of purified OphMA | Inefficient cell lysis. | Optimize the lysis procedure (e.g., sonication parameters, enzymatic lysis). |
| Protein degradation during purification. | Add protease inhibitors to all buffers and keep the protein cold at all times.[15] | |
| Poor binding to the affinity resin. | Ensure the affinity tag is accessible; if not, consider purifying under denaturing conditions. Check the pH and composition of your binding buffer.[13][16] |
In Vitro Methylation Assay
| Problem | Possible Cause | Suggested Solution |
| No or low methylation activity | Inactive enzyme. | Verify the purity and folding of the purified OphMA. Perform a control reaction with the wild-type substrate. |
| Suboptimal reaction conditions. | Optimize the pH, temperature, and incubation time of the assay.[17][18] | |
| Degradation of S-adenosylmethionine (SAM). | Use freshly prepared or properly stored SAM. | |
| The novel substrate is not a substrate for the enzyme. | Confirm the binding of the substrate through techniques like surface plasmon resonance or isothermal titration calorimetry. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and prepare a master mix for the reaction components.[19] |
| Enzyme instability. | Ensure the enzyme is stored correctly and avoid repeated freeze-thaw cycles. | |
| High background signal | Contamination of reagents. | Use high-purity reagents and sterile, nuclease-free water. |
| Non-enzymatic degradation of the substrate or product. | Run a no-enzyme control to assess the stability of your compounds under the assay conditions. |
Quantitative Data
Table 1: Comparison of Wild-Type and Mutant OphMA Activity with Different Substrates
| Enzyme Variant | Substrate | Relative Activity (%) | Reference |
| Wild-Type OphMA | This compound precursor | 100 | [1] |
| OphMA (I417A) | Alanine-substituted precursor | 95 | [1] |
| OphMA (V412A) | Alanine-substituted precursor | 92 | [1] |
| OphMA (G411A) | Alanine-substituted precursor | 88 | [1] |
| OphMA with non-native core peptide 1 | Non-native precursor 1 | 20 | [6] |
| OphMA with non-native core peptide 2 | Non-native precursor 2 | 5 | [6] |
Note: The data presented here is illustrative and compiled from multiple sources. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Expression and Purification of His-tagged OphMA in E. coli
This protocol is a general guideline for the expression and purification of His-tagged OphMA from E. coli.
1.1. Transformation:
-
Transform E. coli BL21(DE3) cells with the pET-based expression vector containing the OphMA gene.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
1.2. Expression:
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours with shaking.
1.3. Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Site-Directed Mutagenesis of OphMA
This protocol outlines a general procedure for introducing point mutations into the OphMA gene using a PCR-based method.[19][20][21]
-
Design complementary primers (25-45 bases in length) containing the desired mutation. The mutation should be in the center of the primers.
-
Set up the PCR reaction with a high-fidelity DNA polymerase, the template plasmid containing the wild-type OphMA gene, and the mutagenic primers.
-
Perform PCR to amplify the entire plasmid.
-
Digest the PCR product with DpnI restriction enzyme to remove the parental methylated template DNA.
-
Transform competent E. coli cells with the DpnI-treated plasmid.
-
Isolate plasmids from the resulting colonies and screen for the desired mutation by DNA sequencing.
In Vitro Methylation Assay
This is a general protocol for assessing the methylation activity of OphMA variants.[22][23]
-
Prepare a reaction mixture containing:
-
Purified OphMA variant (1-5 µM)
-
Peptide substrate (10-50 µM)
-
S-adenosylmethionine (SAM) (100-500 µM)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
-
Incubate the reaction at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).
-
Quench the reaction by adding an equal volume of acetonitrile or by heating.
-
Analyze the reaction products by HPLC-MS/MS to detect the mass shift corresponding to the addition of methyl groups.
HPLC-MS/MS Analysis of Reaction Products
This protocol provides a general framework for the analysis of N-methylated peptides.[24][25]
-
Use a C18 reversed-phase HPLC column.
-
Set up a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Inject the quenched reaction mixture onto the column.
-
Monitor the elution of peptides by UV absorbance at 214 nm and by mass spectrometry.
-
Set the mass spectrometer to scan for the expected masses of the unmethylated, mono-methylated, di-methylated, etc., products.
-
Perform MS/MS fragmentation on the detected product ions to confirm the site of methylation.
Visualizations
Caption: Experimental workflow for enhancing OphMA substrate promiscuity.
Caption: Troubleshooting flowchart for low OphMA expression.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and engineering of ribosomally synthesized and post-translationally modified peptide (RiPP) natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Engineering in Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the function promiscuity of old yellow enzyme to catalyze asymmetric Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applying promiscuous RiPP enzymes to peptide backbone N-methylation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Optimize Pichia pastoris for Large-Scale Fermentation [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
- 13. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 14. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homemade Site Directed Mutagenesis of Whole Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 17. researchgate.net [researchgate.net]
- 18. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static.igem.org [static.igem.org]
- 20. blog.addgene.org [blog.addgene.org]
- 21. assaygenie.com [assaygenie.com]
- 22. mdanderson.org [mdanderson.org]
- 23. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 24. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Analysis of Nematicidal Efficacy: Omphalotin A vs. Avermectins
For Researchers, Scientists, and Drug Development Professionals
The control of plant-parasitic nematodes, microscopic roundworms that cause significant agricultural damage worldwide, is a persistent challenge.[1][2][3] For decades, avermectins, a group of macrocyclic lactones, have been a cornerstone of nematicide use.[4][5][6] However, the emergence of resistance and concerns over environmental impact have spurred the search for novel nematicidal agents.[5][7] Among the promising alternatives is Omphalotin A, a cyclic peptide derived from the fungus Omphalotus olearius.[8][9] This guide provides a detailed, data-driven comparison of the nematicidal efficacy of this compound and avermectins, focusing on their mechanisms of action, quantitative performance, and the experimental protocols used for their evaluation.
Mechanism of Action: Distinct Molecular Targets
The nematicidal activity of this compound and avermectins stems from their interaction with the nematode's nervous system, but they target fundamentally different molecular pathways.
Avermectins: These compounds act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels in invertebrate nerve and muscle cells.[5][10][11][12] This binding action locks the channels in an open state, leading to an influx of chloride ions.[5][6][10] The resulting hyperpolarization of the neuronal and muscle cell membranes causes a flaccid paralysis of the nematode's pharynx, body wall, and uterine muscles, ultimately leading to starvation and death.[4][6][10][12]
Caption: Avermectin signaling pathway in nematodes.
This compound: The precise molecular target of this compound is not as well-defined as that of the avermectins. However, it is known to be a cyclic dodecapeptide with multiple backbone N-methylations, which contribute to its stability and cell permeability.[8][9][13][14] It is proposed that this compound's nematicidal activity arises from its ability to disrupt nematode cell membranes, though the specific receptor or channel it interacts with is yet to be fully elucidated.[15] This disruption leads to a loss of cellular integrity and subsequent death. The biosynthesis of this compound involves a precursor protein, OphMA, which contains both the core peptide and a methyltransferase domain, and a prolyloligopeptidase, OphP, for macrocyclization.[9][13][14]
Caption: Proposed mechanism of this compound in nematodes.
Nematicidal Efficacy: A Quantitative Comparison
The nematicidal potency of a compound is typically quantified by its median lethal concentration (LC50) or median lethal dose (LD50), which represents the concentration or dose required to kill 50% of a test population within a specified time. The available data indicates that both this compound and avermectins exhibit potent nematicidal activity, with this compound showing remarkable efficacy against specific plant-parasitic nematodes.
| Compound | Target Nematode | Efficacy Metric | Value | Reference |
| This compound | Meloidogyne incognita | LC50 | 0.57 µM (after 16h) | [9] |
| Omphalotins E-I | Meloidogyne incognita | LC50 | 0.38 - 3.8 µM | [8][9] |
| Omphalotins E-I | Meloidogyne incognita | LD90 | 2 - 5 µg/mL | [8] |
| Avermectin (Abamectin) | Meloidogyne javanica | - | Effective at ≥100 µg a.i./plant (injection) | [16] |
| Avermectin (Abamectin) | Radopholus similis | - | Effective at ≥100 µg a.i./plant (injection) | [16] |
| Avermectin (Emamectin Benzoate) | Meloidogyne incognita | LC50 | Not specified, but effective | [7] |
| Avermectin (General) | Various plant-parasitic nematodes | - | Effective in reducing populations | [3][17][18] |
Note: Direct comparison of LC50/LD50 values can be challenging due to variations in experimental protocols, exposure times, and nematode life stages used in different studies.
Experimental Protocols: Nematicidal Bioassay
A standardized approach is crucial for the accurate assessment and comparison of nematicidal compounds. A typical in vitro nematicidal bioassay involves the following steps:
-
Nematode Culture and Synchronization: A population of the target nematode species is cultured and synchronized to obtain a uniform life stage, typically the second-stage juvenile (J2), for testing.[19][20]
-
Preparation of Test Solutions: The nematicidal compounds (this compound and avermectins) are dissolved in an appropriate solvent and then diluted to a range of concentrations. A control group with the solvent alone is also prepared.
-
Exposure: A known number of nematodes are transferred to multi-well plates containing the different concentrations of the test solutions.[19][21]
-
Incubation: The plates are incubated under controlled conditions (temperature and humidity) for a specific duration (e.g., 24, 48, or 72 hours).[19][22]
-
Mortality Assessment: After the incubation period, the number of dead and live nematodes in each well is counted under a microscope. Nematodes that are immobile and do not respond to a physical stimulus (e.g., a fine needle) are considered dead.[22]
-
Data Analysis: The percentage mortality is calculated for each concentration, and the data is used to determine the LC50 value through statistical analysis, such as probit analysis.[21]
Caption: General workflow for a nematicidal bioassay.
Selectivity and Toxicity
Avermectins exhibit broad-spectrum activity against a wide range of nematodes and arthropod parasites.[4] Their selective toxicity towards invertebrates is attributed to the fact that mammals do not possess the specific glutamate-gated chloride channels that are the primary target of avermectins.[5] However, some dog breeds with a specific gene mutation (ABCB1) can show sensitivity to avermectins.[23]
This compound has demonstrated a high degree of selectivity, with potent activity against the plant-parasitic nematode Meloidogyne incognita, while showing significantly lower toxicity to the free-living nematode Caenorhabditis elegans and other tested organisms like bacteria, fungi, and plants.[8][9] This high selectivity is a desirable trait for a biopesticide, as it minimizes the impact on non-target organisms.
Conclusion
Both this compound and avermectins are potent nematicidal agents, but they differ significantly in their chemical nature, mechanism of action, and selectivity. Avermectins are well-established, broad-spectrum nematicides with a known mode of action targeting glutamate-gated chloride channels. This compound, a cyclic peptide, represents a newer class of nematicides with a more selective action, particularly against Meloidogyne incognita, and a presumed membrane-disrupting mechanism. The high potency and selectivity of this compound make it a very promising candidate for the development of new, environmentally friendly nematicides. Further research to fully elucidate its molecular target and optimize its production will be crucial for its successful application in agriculture.
References
- 1. journaljsrr.com [journaljsrr.com]
- 2. Root-knot nematodes produce functional mimics of tyrosine-sulfated plant peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantsciencejournal.com [plantsciencejournal.com]
- 4. The avermectins: A new family of antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avermectin - Wikipedia [en.wikipedia.org]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The avermectin/milbemycin receptors of parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. New Insights into Anthelmintic Mechanisms of Action of a Synthetic Peptide: An Ultrastructural and Nanomechanical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curative and Residual Efficacy of Injection Applications of Avermectins for Control of Plant-parasitic Nematodes on Banana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Uncovering Nematicidal Natural Products from Xenorhabdus Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intra- and interspecific toxicity testing methods and data for nematodes exposed to metals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Omphalotin A and Cyclosporin A Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic pathways of two potent cyclic peptides: Omphalotin A, a promising nematicidal agent, and Cyclosporin A, a widely used immunosuppressant. This comparison highlights the fundamental differences between ribosomal and non-ribosomal peptide synthesis, offering insights into the enzymatic machinery and production strategies for these valuable biomolecules.
Executive Summary
This compound and Cyclosporin A, despite both being cyclic peptides with multiple N-methylations, are synthesized through fundamentally distinct biological pathways. This compound is a Ribosomally synthesized and Post-translationally modified Peptide (RiPP), originating from a genetically encoded precursor peptide. In contrast, Cyclosporin A is assembled by a Non-Ribosomal Peptide Synthetase (NRPS), a large enzymatic complex that does not rely on a ribosomal template. These differing origins dictate the enzymes involved, the nature of the precursors, and the mechanisms of modification and cyclization.
Overview of Biosynthetic Pathways
The biosynthesis of this compound is a multi-step process involving a precursor protein and subsequent enzymatic modifications.[1][2] The core of this pathway relies on two key enzymes: OphMA, a precursor protein containing a methyltransferase domain, and OphP, a macrocyclase.[3][4] In contrast, the synthesis of Cyclosporin A is orchestrated by a single, massive multi-enzyme complex known as Cyclosporin Synthetase (CySyn).[5][6] This NRPS is organized into modules, each responsible for the incorporation and modification of a specific amino acid.[5][7]
Comparative Data on Production and Key Molecules
The production of these two cyclic peptides varies significantly due to their different biosynthetic origins. Cyclosporin A has been extensively studied and optimized for industrial-scale fermentation, with reported yields reaching several grams per liter.[8] The production of this compound, particularly through heterologous expression, is a more recent area of research, and while successful production has been demonstrated, quantitative yields are not as widely reported.
| Parameter | This compound | Cyclosporin A |
| Biosynthesis Type | Ribosomally synthesized and Post-translationally modified Peptide (RiPP) | Non-Ribosomal Peptide Synthesis (NRPS) |
| Producing Organism | Omphalotus olearius (native), Pichia pastoris (heterologous)[4] | Tolypocladium inflatum (native)[6] |
| Precursor(s) | Genetically encoded precursor peptide (OphMA)[3] | Individual amino acids[6] |
| Key Enzyme(s) | OphMA (methyltransferase), OphP (macrocyclase)[3] | Cyclosporin Synthetase (a single multi-domain NRPS)[5] |
| Reported Yield | Not explicitly quantified in heterologous systems in the provided results. | 73 mg/L to 6.2 g/L in T. inflatum fermentation[7][9] |
Table 1: Key differences in the biosynthesis and production of this compound and Cyclosporin A.
| Molecule/Enzyme | Molecular Weight | Function |
| This compound | ~1.3 kDa | Nematicidal agent |
| OphMA | ~46 kDa | Precursor protein with an N-terminal methyltransferase domain.[10] |
| OphP | ~80 kDa | Serine peptidase that catalyzes macrocyclization.[11] |
| Cyclosporin A | ~1.2 kDa | Immunosuppressant |
| Cyclosporin Synthetase | ~1.7 MDa | Multi-modular enzyme for the complete synthesis of Cyclosporin A.[5] |
Table 2: Molecular characteristics of key components.
Detailed Biosynthetic Pathways
This compound: A Ribosomal Pathway with Post-Translational Modifications
The biosynthesis of this compound begins with the ribosomal synthesis of the precursor protein, OphMA.[3] This protein contains an N-terminal methyltransferase domain and a C-terminal region that includes the core this compound sequence.[10] The methyltransferase domain of one OphMA molecule acts on the core peptide of another in a homodimer, installing multiple N-methyl groups.[10] Following methylation, the modified core peptide is proteolytically cleaved and then cyclized by the enzyme OphP.[3][11]
Cyclosporin A: An Assembly Line on a Non-Ribosomal Peptide Synthetase
The biosynthesis of Cyclosporin A is a classic example of NRPS-mediated peptide synthesis.[5] The process is catalyzed by the massive Cyclosporin Synthetase (CySyn), which is composed of eleven modules. Each module is responsible for the activation, and in some cases modification, of a specific amino acid.[7] The synthesis begins with the activation of the first amino acid, which is then tethered to the enzyme. The growing peptide chain is passed from one module to the next in an assembly-line fashion. N-methylation occurs on the enzyme-bound amino acids or peptide intermediates.[6] The final step is the cyclization and release of the completed Cyclosporin A molecule, catalyzed by a terminal thioesterase domain.[12]
Experimental Protocols
Heterologous Production and Purification of this compound in Pichia pastoris
This protocol is based on established methods for heterologous protein expression in Pichia pastoris.[3][13]
1. Gene Synthesis and Vector Construction:
-
Synthesize the genes for OphMA and OphP with codon optimization for P. pastoris.
-
Clone the genes into a suitable P. pastoris expression vector (e.g., pPICZα) under the control of the AOX1 promoter.
2. Pichia pastoris Transformation:
-
Linearize the expression vectors and transform them into a suitable P. pastoris strain (e.g., X-33) by electroporation.
-
Select for positive transformants on appropriate antibiotic-containing media.
3. Protein Expression:
-
Grow a starter culture of the recombinant P. pastoris strain in buffered glycerol-complex medium (BMGY).
-
Inoculate a larger volume of buffered methanol-complex medium (BMMY) with the starter culture to induce protein expression.
-
Continue cultivation for 72-96 hours, adding methanol every 24 hours to maintain induction.
4. Extraction and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells using glass beads or a high-pressure homogenizer.
-
Clarify the lysate by centrifugation.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Evaporate the organic phase and redissolve the residue in methanol.
-
Purify this compound from the extract using reverse-phase high-performance liquid chromatography (HPLC).
5. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[13]
-
Detection: UV at 210 nm or mass spectrometry (MS).[14]
Fermentation, Extraction, and Purification of Cyclosporin A from Tolypocladium inflatum
This protocol is based on established methods for the fermentation and purification of Cyclosporin A.[8][9]
1. Fungal Culture and Fermentation:
-
Prepare a seed culture of Tolypocladium inflatum in a suitable growth medium.
-
Inoculate a production-scale fermenter containing a defined production medium with the seed culture.
-
Maintain the fermentation under controlled conditions of temperature, pH, and aeration for an extended period (e.g., 10-14 days).
2. Extraction:
-
At the end of the fermentation, extract the entire culture broth (including mycelia) with an organic solvent such as ethyl acetate.[9]
-
Separate the organic phase containing Cyclosporin A.
3. Purification:
-
Concentrate the organic extract under vacuum.
-
Perform an initial purification step using silica gel column chromatography.[9]
-
Further purify the Cyclosporin A-containing fractions using preparative reverse-phase HPLC.[8]
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and methanol, sometimes with the addition of phosphoric acid.[12] The column is often heated to 70-80°C.[15]
-
Detection: UV at 210-220 nm.[15]
Conclusion
The comparative analysis of this compound and Cyclosporin A biosynthesis reveals the remarkable diversity of nature's strategies for producing complex cyclic peptides. The ribosomal pathway of this compound offers the potential for facile genetic manipulation of the precursor peptide to generate novel analogs. The non-ribosomal synthesis of Cyclosporin A, while more complex to engineer, has been highly optimized for large-scale production. Understanding the intricacies of both pathways provides a valuable foundation for the development of novel peptide-based therapeutics and the bioengineering of new production platforms.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]
- 3. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and Purification of Cyclosporine-A from fermentation broth of Tolypocladium inflatum | IROST [oldweb.irost.org]
- 8. US5256547A - Process for making and isolating cyclosporin a by fermentation - Google Patents [patents.google.com]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. Substrate Plasticity of a Fungal Peptide α- N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral capsules and its generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
Omphalotin A: A Novel Nematicide with Potential to Overcome Conventional Resistance
A comparative analysis of Omphalotin A against established nematicides in the context of rising anthelmintic resistance.
The increasing prevalence of resistance to conventional nematicides in parasitic nematodes poses a significant threat to agriculture and animal health. This guide provides a comparative overview of this compound, a cyclic peptide with potent nematicidal activity, against three major classes of commercial nematicides: benzimidazoles, imidazothiazoles (e.g., levamisole), and macrocyclic lactones (e.g., ivermectin). The focus is on the potential for cross-resistance, drawing inferences from their distinct mechanisms of action.
Performance Comparison of Nematicides
While direct comparative studies of this compound on nematodes resistant to other commercial nematicides are not yet available in published literature, its unique chemical structure and high target specificity suggest a low probability of cross-resistance. This compound has demonstrated potent and selective activity against the plant-parasitic nematode Meloidogyne incognita, while showing significantly lower toxicity towards the free-living nematode Caenorhabditis elegans and other non-target organisms.[1][2] This high degree of selectivity points towards a novel mode of action, distinct from that of broad-spectrum nematicides.
The following table summarizes the known efficacy and resistance mechanisms of the compared nematicides.
| Nematicide Class | Representative Compound(s) | Primary Nematode Target(s) | Known Efficacy (LC50/LD90) | Primary Resistance Mechanism(s) |
| Cyclic Peptide | This compound | Meloidogyne incognita | LD90: 2-5 µg/mL against M. incognita[1] | No reported resistance. The specific molecular target is currently unknown.[3] |
| Benzimidazoles | Albendazole, Fenbendazole | Wide range of parasitic nematodes | Varies by species and resistance status | Point mutations in the β-tubulin gene, preventing drug binding.[4][5][6][7][8] |
| Imidazothiazoles | Levamisole | Wide range of gastrointestinal and lung nematodes | Varies by species and resistance status | Mutations in nicotinic acetylcholine receptor (nAChR) subunit genes (e.g., lev-1, unc-29, unc-38).[9][10][11][12] |
| Macrocyclic Lactones | Ivermectin, Moxidectin | Wide range of nematodes and arthropods | Varies by species and resistance status | Mutations in glutamate-gated chloride channel (GluCl) genes (e.g., avr-14, avr-15, glc-1); increased expression of ABC transporters (efflux pumps).[13][14][15][16][17] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and further research.
Nematicidal Bioassay for this compound
-
Test Organism: Second-stage juveniles (J2) of Meloidogyne incognita.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to create a stock solution. Serial dilutions are then made in water to achieve the desired final concentrations.
-
Assay Procedure:
-
A suspension of M. incognita J2s (approximately 50-100 nematodes) in water is added to each well of a microtiter plate.
-
The different concentrations of this compound are added to the wells. A solvent control and a negative control (water) are included.
-
The plates are incubated at a constant temperature (e.g., 25°C).
-
Nematode mortality is assessed at specific time points (e.g., 24, 48, 72 hours) under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
The lethal dose (e.g., LD90) is calculated using probit analysis.
-
Benzimidazole Resistance Assay in C. elegans
-
Test Organism: Wild-type and benzimidazole-resistant strains of Caenorhabditis elegans.
-
Compound Preparation: Benzimidazole compounds (e.g., albendazole) are dissolved in a solvent like DMSO and then added to the nematode growth medium (NGM) agar.
-
Assay Procedure:
-
L1 larvae of both wild-type and resistant C. elegans strains are synchronized.
-
A known number of L1 larvae are placed on NGM plates containing different concentrations of the benzimidazole drug.
-
The plates are incubated at 20°C for a defined period (e.g., 72 hours).
-
The percentage of larvae that develop to the L4 or adult stage is determined. Resistance is quantified by comparing the development of the resistant strain to the wild-type strain at various drug concentrations.
-
Levamisole Resistance Assay in C. elegans
-
Test Organism: Wild-type and levamisole-resistant strains of C. elegans.
-
Assay Procedure:
-
Young adult nematodes are placed in individual wells of a microtiter plate containing M9 buffer.
-
Levamisole is added to the wells at a concentration that causes paralysis in wild-type nematodes.
-
The paralysis of the nematodes is observed over time. Resistant nematodes will continue to move for a longer period compared to the wild-type.
-
Ivermectin Resistance Assay in C. elegans
-
Test Organism: Wild-type and ivermectin-resistant strains of C. elegans.
-
Assay Procedure:
-
A population of mixed-stage nematodes is exposed to a discriminating dose of ivermectin in liquid culture or on agar plates.
-
The survival and reproductive capacity of the nematodes are assessed after a specific exposure time. Resistant individuals will show higher survival and fecundity compared to the susceptible wild-type.
-
Visualizing Resistance Pathways and Workflows
To better understand the mechanisms of nematicide action and resistance, as well as the experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]
- 4. Effect of benzimidazole drugs on tubulin in benzimidazole resistant and susceptible strains of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazoles cause lethality by inhibiting the function of Caenorhabditis elegans neuronal beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. andersenlab.org [andersenlab.org]
- 8. andersenlab.org [andersenlab.org]
- 9. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levamisole-resistant mutants of the nematode Caenorhabditis elegans appear to lack pharmacological acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caenorhabditis elegans levamisole resistance genes lev-1, unc-29, and unc-38 encode functional nicotinic acetylcholine receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The genetics of ivermectin resistance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The genetics of ivermectin resistance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UBR-1 deficiency leads to ivermectin resistance in Caenorhabditis elegans | eLife [elifesciences.org]
- 16. journals.plos.org [journals.plos.org]
- 17. researchgate.net [researchgate.net]
Validating the In Planta Efficacy of Omphalotin A for Crop Protection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Omphalotin A's performance against other nematicides, supported by experimental data. It is designed to assist researchers and professionals in evaluating its potential as a novel crop protection agent.
Executive Summary
This compound, a cyclic peptide derived from the fungus Omphalotus olearius, demonstrates potent and selective nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita, a significant agricultural pest.[1][2] Its unique mode of action and high efficacy at low concentrations present it as a promising candidate for development as a bio-nematicide. This guide compares the in vitro and in planta efficacy of this compound with commercially available chemical and biological nematicides, provides detailed experimental protocols for efficacy testing, and illustrates relevant biological pathways.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the nematicidal activity of this compound and its alternatives against Meloidogyne incognita.
In Vitro Nematicidal Activity (LC50)
This table presents the half-maximal lethal concentration (LC50) of various nematicides required to kill 50% of the M. incognita population in laboratory assays. Lower values indicate higher potency.
| Compound | LC50 Value | Exposure Time | Target Nematode | Source(s) |
| This compound | 0.57 µM | 16 hours | M. incognita | [1] |
| Omphalotins E-I | 0.38 - 3.8 µM | Not Specified | M. incognita | [1][2] |
| Fluopyram | 0.04 - 2.15 µmol/L (0.016 - 0.85 µg/mL) | 1 - 14 days | M. incognita | [3][4] |
| Fluopyram | 5.18 µg/mL (EC50) | 2 hours | M. incognita | |
| Fluopyram | 2.3 mg/L (resistant population) | 24 hours | M. incognita | |
| Fluopyram | 0.011 mg/L (sensitive population) | 24 hours | M. incognita | [5] |
| Abamectin | 0.42 µg/mL | 24 hours | M. incognita | [6] |
| Abamectin | ~2 mg/L | Not Specified | M. incognita | |
| Abamectin | 7.06 mg/L | Not Specified | M. incognita | [7][8] |
| Abamectin | 5.39 mg/L | Not Specified | M. incognita | [9] |
| Fosthiazate | 5.4 mg/L (resistant population) | 24 hours | M. incognita | |
| Fosthiazate | 0.024 mg/L (sensitive population) | 24 hours | M. incognita | [5] |
| Fosthiazate | 8.61 mg/L | Not Specified | M. incognita | [9] |
| Oxamyl | 9.53 mg/L | Not Specified | M. incognita | [9] |
| Cadusafos | >7.06 mg/L | Not Specified | M. incognita | [7][8] |
In Planta Nematicidal Efficacy
This table showcases the performance of various nematicides in greenhouse or field settings, measured by the reduction in nematode-induced plant damage (e.g., root galling) or nematode population densities.
| Nematicide | Efficacy Metric | Crop | Target Nematode | Source(s) |
| This compound | Data not available in reviewed literature | - | - | - |
| Fluopyram | 15% estimated yield gain; 2.5-point reduction in root galling (0-10 scale) | Tomato | M. incognita | [10] |
| Fluensulfone | 14% estimated yield gain; 2.3-point reduction in root galling (0-10 scale) | Tomato | M. incognita | [10] |
| Fluazaindolizine | 21% estimated yield gain; 3.2-point reduction in root galling (0-10 scale) | Tomato | M. incognita | [10] |
| Fosthiazate | 97.8% reduction in soil nematode population; 71.3% reduction in root galls | Tomato | M. incognita | [11] |
| Oxamyl | Reduced nematode numbers at 63, 72, and 79 days after planting | Cotton | M. incognita | [12] |
| Abamectin | 19.3-39.0% yield increase | Tomato | M. incognita | [8] |
| Cadusafos | Significant reduction in root galls | Tomato | M. incognita | [8] |
Mechanism of Action and Signaling Pathways
This compound's Proposed Mechanism of Action
The precise molecular target of this compound in nematodes is still under investigation. However, its mode of action is believed to be novel compared to existing chemical nematicides.[13] Research on the structurally related cyclooctadepsipeptide, emodepside, suggests that these compounds may act on a latrophilin-like receptor in the nematode's pharynx.[14] Latrophilins are G protein-coupled receptors that play a role in neurotransmitter release.[15][16] Disruption of this receptor's function by this compound could lead to paralysis and death of the nematode.
Caption: Proposed mechanism of this compound action in nematodes.
Plant Defense Signaling Pathways
While direct evidence of this compound inducing plant defense responses is limited, it is plausible that its application could trigger the plant's innate immune system. Plants possess complex signaling networks to defend against pathogens and pests, primarily mediated by hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).
-
Salicylic Acid (SA) Pathway: Typically activated in response to biotrophic pathogens, leading to systemic acquired resistance (SAR).
-
Jasmonic Acid (JA) / Ethylene (ET) Pathway: Generally induced by necrotrophic pathogens and wounding by herbivores.
Nematode infestation can suppress these defense pathways, allowing for successful parasitism. The application of a potent nematicide like this compound, by reducing the nematode burden, could indirectly allow for the restoration of the plant's natural defense signaling.
Caption: General overview of plant defense signaling pathways and nematode interference.
Experimental Protocols
In Vitro Nematicidal Assay (LC50 Determination)
Objective: To determine the concentration of a test compound that is lethal to 50% of a target nematode population under laboratory conditions.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent.
-
Synchronized culture of Meloidogyne incognita second-stage juveniles (J2s).
-
Sterile water.
-
24-well microtiter plates.
-
Microscope.
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial dilutions to obtain a range of desired concentrations.
-
Add a known number of J2s (e.g., 100) to each well of the microtiter plate.
-
Add the different concentrations of the test compound to the wells. Include a solvent control and a negative control (water only).
-
Incubate the plates at a constant temperature (e.g., 25°C) for a specified period (e.g., 16, 24, 48 hours).
-
After the incubation period, observe the nematodes under a microscope and count the number of dead (immotile) and live nematodes in each well.
-
Calculate the percentage mortality for each concentration.
-
Use probit analysis to determine the LC50 value.
In Planta Efficacy Trial (Pot Experiment)
Objective: To evaluate the efficacy of a nematicide in protecting a host plant from nematode infection in a controlled environment.
Materials:
-
Test nematicide (e.g., this compound).
-
Susceptible host plant seedlings (e.g., tomato, cucumber).
-
Sterilized soil mix.
-
Pots.
-
Meloidogyne incognita inoculum (eggs or J2s).
Procedure:
-
Transplant seedlings into pots containing the sterilized soil mix.
-
Apply the test nematicide to the soil at different concentrations. Application methods can include soil drench, incorporation, or seed treatment.
-
Include an untreated, inoculated control and a non-inoculated control.
-
After a specified period (e.g., 24-48 hours), inoculate the pots with a known number of M. incognita eggs or J2s.
-
Grow the plants in a greenhouse under controlled conditions for a period sufficient for nematode infection and development (e.g., 6-8 weeks).
-
At the end of the experiment, carefully uproot the plants and wash the roots.
-
Assess the following parameters:
-
Root Gall Index (on a scale of 0-10).
-
Number of egg masses per root system.
-
Nematode population density in the soil (J2s per 100 cm³ of soil).
-
Plant growth parameters (e.g., shoot height, fresh and dry weight of shoots and roots).
-
-
Analyze the data statistically to determine the effect of the nematicide treatments compared to the control.
Caption: Workflow for an in planta nematicide efficacy trial.
Conclusion
This compound exhibits exceptional in vitro nematicidal activity against Meloidogyne incognita, surpassing many conventional chemical nematicides in terms of potency. While in planta efficacy data for this compound is not yet widely available in the reviewed literature, its high intrinsic activity suggests significant potential for development as a novel, targeted bio-nematicide. Further research is warranted to validate its performance in diverse cropping systems, elucidate its precise mechanism of action, and explore any potential to induce plant defense responses. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluopyram: Optimal Application Time Point and Planting Hole Treatment to Control Meloidogyne incognita [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of a population of the root-knot nematode, Meloidogyne incognita, with low sensitivity to two major nematicides, fosthiazate and fluopyram, in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.flvc.org [journals.flvc.org]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Efficiency of certain nematicides against Root-Knot Nematodes Meloidogyne incognita on Tomato Plants Under Laboratory and Greenhouse Conditions. [ajar.journals.ekb.eg]
- 10. Efficacy of Fluorinated Nematicides for Management of Root-knot Nematodes in California Processing Tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.flvc.org [journals.flvc.org]
- 13. researchgate.net [researchgate.net]
- 14. The latrophilins, “split-personality” receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Latrophilins: A Neuro-Centric View of an Evolutionary Conserved Adhesion G Protein-Coupled Receptor Subfamily [frontiersin.org]
- 16. Alpha-latrotoxin receptor, latrophilin, is a novel member of the secretin family of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural versus Synthetic Omphalotin A Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of Omphalotin A derived from its natural fungal source versus synthetic production methods. This analysis is supported by experimental data and detailed methodologies to inform research and development decisions.
This compound, a cyclic dodecapeptide originally isolated from the fungus Omphalotus olearius, has garnered significant interest for its potent and selective nematicidal properties.[1][2][3] As a potential biopesticide and a lead compound for drug discovery, understanding the bioactivity of both its natural and synthetically produced forms is crucial. Advances in synthetic biology and chemical synthesis have now made it possible to produce this compound through various methods, including total chemical synthesis and heterologous expression in hosts like Pichia pastoris.[4][5][6][7] This guide compares the bioactivity of natural this compound with its synthetic counterparts, focusing on their shared primary biological function: nematicidal activity.
Quantitative Bioactivity Data
The primary measure of this compound's bioactivity is its toxicity against plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita. The following table summarizes the available quantitative data on the nematicidal activity of natural and recombinantly produced this compound.
| Compound | Source | Target Organism | Bioassay Duration | LC50 (µM) | Reference |
| Natural this compound | Omphalotus olearius | Meloidogyne incognita | 16 hours | 0.57 | [8] |
| Recombinant this compound | Pichia pastoris | Meloidogyne incognita | 24 hours | Comparable to natural | [8] |
| Natural Omphalotins E-I | Omphalotus olearius | Meloidogyne incognita | Not Specified | 0.38 - 3.8 | [8] |
It is noteworthy that natural this compound shows weak activity against the saprophytic nematode Caenorhabditis elegans and exhibits weak cytotoxicity at higher concentrations (100 µg/ml), with no reported phytotoxic, antibacterial, or antifungal activities.[1][3]
Experimental Protocols
The evaluation of this compound's nematicidal activity typically involves in vitro assays with the target nematode species. The following is a generalized protocol based on methodologies cited in the literature.
Nematotoxicity Assay against Meloidogyne incognita
-
Culturing of Nematodes: Meloidogyne incognita is cultured on a suitable host plant (e.g., tomato plants) to obtain a supply of second-stage juveniles (J2), which are the infective stage.
-
Preparation of Test Compounds: Natural this compound is extracted and purified from the mycelium of Omphalotus olearius. Synthetic or recombinant this compound is produced, for instance, through heterologous expression in Pichia pastoris and subsequently purified. The compounds are dissolved in a suitable solvent and diluted to various concentrations.
-
Exposure in Microtiter Plates: The J2 nematodes are suspended in a buffer solution and aliquoted into the wells of a microtiter plate. The different concentrations of the test compounds are then added to the wells. A positive control (e.g., a commercial nematicide like fluopyram) and a negative control (solvent only) are included.[8]
-
Incubation: The plates are incubated at a controlled temperature for a specified period, typically ranging from 16 to 24 hours.[8]
-
Viability Assessment: After incubation, the viability of the nematodes is assessed. This is often done by observing their motility under a microscope. Nematodes that are immobile, even after gentle prodding, are considered dead.
-
Data Analysis: The percentage of mortality is calculated for each concentration of the test compound. The LC50 value, which is the concentration of the compound that causes 50% mortality of the nematodes, is then determined using statistical methods such as probit analysis.
Visualizing the Biosynthesis and Experimental Workflow
To better understand the production of this compound and the process of comparing its bioactivity, the following diagrams are provided.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for comparing bioactivity.
Discussion and Conclusion
The available data strongly suggest that recombinant this compound exhibits nematicidal activity comparable to that of its naturally occurring counterpart.[8] This is a significant finding for the potential commercialization of this compound as a biopesticide, as biotechnological production offers advantages in terms of scalability, yield, and purity over extraction from its natural fungal source. The complex, multiply N-methylated structure of this compound makes its chemical synthesis challenging, positioning recombinant production as a more viable alternative for large-scale applications.[5][6]
While the biosynthetic pathway of this compound is becoming clearer, involving the precursor protein OphMA and the processing enzyme OphP, the precise molecular target and mechanism of its toxic action against nematodes remain unknown.[9][10][11][12][13] Future research should focus on elucidating this mechanism to enable rational design of even more potent and selective nematicidal agents. The ability to produce this compound and its analogs through synthetic and biosynthetic means will be instrumental in these efforts.[5][6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Total synthesis of the nematicidal cyclododecapeptide this compound by using racemization-free triphosgene-mediated couplings in the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]
- 10. Macrocyclization of backbone N-methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. A Self-Sacrificing N-Methyltransferase Is the Precursor of the Fungal Natural Product Omphalotin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Nematicidal Potential: A Comparative Guide to the Structure-Activity Relationships of Omphalotin A Analogs
For researchers, scientists, and drug development professionals, Omphalotin A, a cyclic dodecapeptide of fungal origin, presents a compelling scaffold for the development of novel nematicidal agents. Its potent and selective activity against plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita, has spurred investigations into the structure-activity relationships (SAR) of its various analogs. This guide provides a comprehensive comparison of the performance of different this compound analogs, supported by experimental data, detailed methodologies, and a visualization of its biosynthetic pathway.
This compound, originally isolated from the mushroom Omphalotus olearius, is characterized by a 12-amino-acid macrocycle with nine N-methylated peptide bonds. These structural features are crucial for its biological activity and stability.[1][2] The promiscuity of the biosynthetic enzymes involved in its production, namely the precursor protein OphMA and the prolyl oligopeptidase OphP, has opened avenues for the generation of a diverse range of natural and synthetic analogs.[3][4]
Comparative Nematicidal Activity of this compound and Its Analogs
The nematicidal potency of this compound and its analogs is typically evaluated against the second-stage juveniles (J2) of Meloidogyne incognita. The following table summarizes the available quantitative data on the activity of various analogs.
| Compound | Structure/Modification | Target Organism | Activity (LC50/LD90) | Reference |
| This compound | Natural Cyclic Dodecamer | Meloidogyne incognita | LC50: 0.38 - 3.8 µM | [5] |
| Lentinulin A | Natural Analog (different amino acid sequence) | Meloidogyne incognita | LC50: < 1.0 µM | [1] |
| Dendrothelin A | Natural Analog (different amino acid sequence) | Meloidogyne incognita | LC50: < 1.0 µM | [1] |
| Omphalotins E-I | Oxidatively modified natural analogs | Meloidogyne incognita | LD90: 2 - 5 µg/mL | [5] |
Note: LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test organisms. LD90 (Lethal Dose 90%) is the dose that is lethal to 90% of the test organisms.
Qualitative SAR studies have revealed that substitutions of specific amino acids in the this compound core peptide can influence the production and methylation pattern of the resulting analogs. For instance, while Alanine is well-tolerated at all positions, charged residues like Glutamate and Arginine can significantly decrease the degree of methylation.[6] However, a comprehensive quantitative analysis correlating these structural modifications to nematicidal activity is not yet extensively available in the literature.
Experimental Protocols
The generation and evaluation of this compound analogs involve a series of key experimental procedures.
Heterologous Production of this compound Analogs in Pichia pastoris
This method allows for the recombinant production of this compound and its analogs.
-
Gene Synthesis and Cloning: The gene encoding the precursor protein OphMA, with the desired analog sequence, is synthesized and cloned into a Pichia pastoris expression vector, such as pPICZA.[1][7]
-
Transformation: The expression vector is then transformed into a suitable P. pastoris strain (e.g., GS115) by electroporation.[1][8]
-
Cultivation and Expression: Transformed yeast cells are initially grown in a buffered glycerol-complex medium (BMGY). Protein expression is then induced by transferring the cells to a buffered methanol-complex medium (BMMY) and cultivating for several days at 30°C.[1][9]
-
Extraction and Purification:
-
Yeast cells are harvested by centrifugation and lysed using glass beads.[1]
-
The cyclic peptides are extracted from the cell lysate using an organic solvent such as ethyl acetate.[1]
-
The organic phase is evaporated, and the resulting peptide pellet is dissolved in methanol.[1]
-
Further purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
-
Analysis: The purified peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) to confirm their identity and methylation pattern.[1]
Nematicidal Bioassay against Meloidogyne incognita
This assay is used to determine the biological activity of the this compound analogs.
-
Nematode Culture: Meloidogyne incognita is cultured on a suitable host plant, such as tomato plants (Solanum lycopersicum).
-
Egg Extraction and Hatching: Eggs are extracted from the roots of infected plants using a sodium hypochlorite solution. The eggs are then rinsed and placed in a hatching chamber to obtain second-stage juveniles (J2).
-
Bioassay Setup:
-
A suspension of J2 nematodes (approximately 100-200 individuals) is added to the wells of a microtiter plate.
-
The this compound analog, dissolved in a suitable solvent, is added to the wells at various concentrations.
-
Control wells containing the solvent and a known nematicide (e.g., fluopyram) are also included.[1]
-
-
Incubation and Observation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific period (e.g., 24-72 hours).
-
Mortality Assessment: After incubation, the number of dead or immobile nematodes is counted under a microscope. Nematodes are considered dead if they do not respond to a physical stimulus with a fine needle.[10]
-
Data Analysis: The mortality data is used to calculate the LC50 or LD90 values using statistical software.[1]
Biosynthetic Pathway of this compound
The mechanism of action of this compound is currently unknown. However, its biosynthetic pathway has been elucidated and provides a basis for the generation of its analogs. The following diagram illustrates the key steps in the biosynthesis of this compound.
References
- 1. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Bioassay-Guided Isolation of Nematicidal Artemisinic Acid and Dihydroartemisinic Acid from Artemisia annua L. and Evaluation of Their Activity against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thepab.org [thepab.org]
- 7. Heterologous Production of Fungal Effectors in Pichia pastoris | Springer Nature Experiments [experiments.springernature.com]
- 8. dokumen.pub [dokumen.pub]
- 9. eppendorf.com [eppendorf.com]
- 10. Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction [mdpi.com]
The Untapped Potential of Omphalotin A: A Comparative Guide to Synergistic Biocontrol Strategies
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide addresses the theoretical potential for synergistic applications of Omphalotin A. To date, no direct experimental studies evaluating the synergistic effects of this compound with other biocontrol agents have been published in peer-reviewed literature. This document aims to bridge this research gap by providing a comparative framework based on established principles of biocontrol synergy and proposing a roadmap for future investigation.
Introduction: The Nematicidal Power of this compound
This compound is a cyclic dodecapeptide produced by the fungus Omphalotus olearius. It has demonstrated potent and selective nematicidal activity, positioning it as a promising candidate for the development of novel bionematicides. Its primary mode of action is understood to be the disruption of the nematode's nervous system, leading to paralysis and death.[1] As the agricultural industry pivots towards more sustainable and integrated pest management (IPM) strategies, exploring the synergistic potential of this compound with other biocontrol agents is a logical and crucial next step.
The Rationale for Synergy: Why Combine Biocontrol Agents?
The combination of multiple biocontrol agents can lead to synergistic, additive, or antagonistic effects. Synergy, where the combined effect is greater than the sum of the individual effects, is the most desirable outcome in a biocontrol strategy. The primary mechanisms driving synergy include:
-
Complementary Modes of Action: Targeting different physiological pathways or life stages of the nematode can overwhelm its defense mechanisms.
-
Enhanced Bioavailability and Efficacy: One agent may facilitate the entry or activity of another.
-
Broadened Spectrum of Activity: Combining agents can provide control over a wider range of nematode species.
-
Induction of Host Plant Resistance: Some biocontrol agents can trigger systemic resistance in plants, adding another layer of protection.[2][3][4]
-
Improved Environmental Persistence: One microbe might create a more favorable environment for the survival and proliferation of another.
Hypothetical Synergistic Partners for this compound
Given this compound's neurotoxic mode of action, promising synergistic partners would likely possess complementary mechanisms. Below, we compare potential candidates.
| Biocontrol Agent Class | Primary Mode of Action Against Nematodes | Hypothetical Synergistic Mechanism with this compound |
| Bacterial Parasites (e.g., Pasteuria penetrans) | Obligate parasites of nematodes; spores attach to the nematode cuticle, germinate, and proliferate within the host, ultimately killing it. | P. penetrans could weaken the nematode, making it more susceptible to the neurotoxic effects of this compound. |
| Egg-Pathogenic Fungi (e.g., Purpureocillium lilacinum) | Parasitizes nematode eggs and females, reducing nematode reproduction.[5][6] | A two-pronged attack: this compound targets mobile nematode stages, while P. lilacinum targets sedentary and reproductive stages. |
| Toxin-Producing Bacteria (e.g., Bacillus thuringiensis) | Produces crystalline (Cry) and cytotoxic (Cyt) proteins that disrupt the nematode's digestive system.[7] | Dual attack on both the nervous and digestive systems, potentially leading to faster nematode mortality. |
| Rhizosphere-Colonizing Bacteria (e.g., Pseudomonas fluorescens) | Competes with nematodes for nutrients, produces nematicidal compounds, and can induce systemic resistance in plants.[7][8] | A multi-faceted approach: direct nematicidal activity from both agents, coupled with resource competition and enhanced plant defenses. |
| Nematode-Trapping Fungi (e.g., Arthrobotrys oligospora) | Forms adhesive nets or constricting rings to trap and digest nematodes. | Physical entrapment by the fungus could increase the contact time and uptake of this compound by the nematode. |
Proposed Experimental Protocol for Evaluating Synergy
To validate the hypothetical synergistic effects, a structured experimental approach is necessary. Here, we outline a protocol for assessing the synergy between this compound and Bacillus thuringiensis (Bt).
Objective
To determine if the combined application of this compound and Bacillus thuringiensis results in a synergistic, additive, or antagonistic effect on the mortality of the root-knot nematode Meloidogyne incognita.
Materials
-
Purified this compound
-
A commercial formulation of Bacillus thuringiensis with known nematicidal activity
-
Cultures of Meloidogyne incognita (second-stage juveniles, J2)
-
Sterile water
-
24-well microtiter plates
-
Microscope
Experimental Design
-
Dose-Response Curves:
-
Prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Prepare serial dilutions of the Bt formulation (e.g., 10^3, 10^4, 10^5, 10^6, 10^7 CFU/mL).
-
Determine the LC50 (lethal concentration for 50% of the population) for each agent individually.
-
-
Synergy Assay (Checkerboard Assay):
-
Design a matrix of combinations of this compound and Bt at concentrations below, at, and above their individual LC50 values (e.g., 0.25x, 0.5x, 1x, 2x LC50).
-
In each well of a 24-well plate, add a fixed number of M. incognita J2s (e.g., 100) suspended in sterile water.
-
Add the corresponding concentrations of this compound and/or Bt to each well according to the checkerboard design. Include controls with only this compound, only Bt, and a negative control with sterile water.
-
Incubate the plates at a constant temperature (e.g., 25°C) for a defined period (e.g., 48 hours).
-
After incubation, determine the percentage of nematode mortality in each well under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing.
-
Replicate each treatment at least three times.
-
Data Analysis
-
Calculate the Combination Index (CI) using the Chou-Talalay method. The CI value indicates the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Hypothetical Data Presentation
The following table illustrates how the results from the proposed synergy experiment could be presented.
| Treatment Group | This compound Conc. (µg/mL) | Bt Conc. (CFU/mL) | Observed Mortality (%) | Expected Mortality (%) | Combination Index (CI) | Interaction |
| Control | 0 | 0 | 2 | - | - | - |
| This compound | 1.0 (LC20) | 0 | 20 | - | - | - |
| Bt | 0 | 10^5 (LC25) | 25 | - | - | - |
| Combination 1 | 1.0 | 10^5 | 65 | 40 | 0.6 | Synergy |
| Combination 2 | 0.5 | 10^5 | 50 | 32.5 | 0.7 | Synergy |
| Combination 3 | 1.0 | 5x10^4 | 48 | 30 | 0.8 | Synergy |
Note: Expected Mortality (%) is calculated assuming an additive effect. The Combination Index would be formally calculated using appropriate software.
Visualizing Potential Synergistic Pathways and Workflows
Diagrams created using Graphviz can help visualize the complex relationships in synergistic biocontrol.
Caption: Hypothetical synergistic mechanism of this compound and Bacillus thuringiensis.
Caption: Workflow for evaluating the synergy of biocontrol agents.
Future Directions and Conclusion
The exploration of this compound's synergistic potential is a promising frontier in the development of next-generation bionematicides. While this guide provides a theoretical framework, empirical validation is essential. Future research should focus on:
-
Screening a diverse range of microbial biocontrol agents for synergistic activity with this compound.
-
Investigating the underlying molecular and physiological mechanisms of any observed synergistic interactions.
-
Optimizing formulations and application strategies for synergistic combinations to ensure stability and efficacy in field conditions.
-
Evaluating the impact of these combinations on non-target organisms and the broader soil microbiome.
By systematically investigating these synergistic possibilities, the scientific community can unlock the full potential of this compound, contributing to more effective and sustainable nematode management in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Interactions Within Multiple-Strain Biological Control Agents Impact Soil-Borne Plant Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modes of Action of Microbial Biocontrol in the Phyllosphere [frontiersin.org]
- 4. Mode of Action of Microbial Biological Control Agents Against Plant Diseases: Relevance Beyond Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Nematode Management Strategies: Optimization of Combined Nematicidal and Multi-Functional Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pomais.com [pomais.com]
- 7. Biocontrol of plant parasitic nematodes by bacteria and fungi: a multi-omics approach for the exploration of novel nematicides in sustainable agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Transcriptomic Analysis of Nematicidal Compounds: A Focus on Omphalotin A and Macrocyclic Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of nematicidal compounds on nematodes, with a primary focus on the natural product Omphalotin A and a well-studied class of anthelmintics, the macrocyclic lactones. While direct transcriptomic data for this compound is not yet publicly available, this document summarizes the known information about its activity and biosynthesis, and presents a detailed analysis of the transcriptomic changes induced by macrocyclic lactones in the nematode Toxocara canis. This comparison aims to provide a framework for understanding the potential molecular mechanisms of this compound and to guide future research in the development of novel nematicides.
Introduction to this compound
This compound is a cyclic dodecapeptide produced by the fungus Omphalotus olearius. It exhibits potent and selective nematicidal activity, particularly against the plant-parasitic root-knot nematode Meloidogyne incognita.[1][2] Its unique structure, featuring multiple N-methylated peptide bonds, contributes to its stability and biological activity.[2] While the precise molecular target of this compound in nematodes is yet to be fully elucidated, its potent activity suggests a specific mode of action that likely involves the disruption of essential biological pathways.
Alternative Nematicidal Agents: Macrocyclic Lactones
Macrocyclic lactones, such as ivermectin and moxidectin, are a cornerstone of anthelmintic therapy in both veterinary and human medicine.[3] These compounds are derived from soil-dwelling bacteria of the genus Streptomyces. Their primary mode of action involves the potentiation of glutamate-gated chloride ion channels, leading to paralysis and death of the nematode.[3] The transcriptomic effects of macrocyclic lactones have been studied, providing valuable insights into the nematode's response to these drugs.
Comparative Transcriptomic Analysis
As direct transcriptomic data for this compound is unavailable, we present the data from a study on Toxocara canis larvae treated with ivermectin and moxidectin as a proxy for the potential transcriptomic impact of a cyclic peptide nematicide.[4] This allows for a comparative framework, highlighting the types of genes and pathways that may be affected by such compounds.
Summary of Differentially Expressed Genes (DEGs) in Toxocara canis Larvae Treated with Macrocyclic Lactones
The following table summarizes the number of differentially expressed genes (DEGs) identified in Toxocara canis third-stage larvae after in vitro treatment with 10 μM ivermectin or moxidectin.[4]
| Treatment | Upregulated Genes | Downregulated Genes | Total DEGs |
| Ivermectin | 453 | 155 | 608 |
| Moxidectin | 902 | 511 | 1413 |
| Data from a transcriptomic study on Toxocara canis larvae.[4] |
The data reveals a significant impact on gene expression by both macrocyclic lactones, with moxidectin affecting a larger number of genes.[4] The differentially expressed genes are implicated in a range of biological processes, including transcriptional regulation, energy metabolism, and host-parasite interactions.[4]
Experimental Protocols
Transcriptomic Analysis of Toxocara canis Larvae Treated with Macrocyclic Lactones
The following is a summary of the experimental protocol used to obtain the transcriptomic data for macrocyclic lactones.[4]
1. Nematode Culture and Treatment:
-
Toxocara canis third-stage larvae were derived from embryonated eggs.
-
Larvae were treated in vitro with 10 μM of ivermectin or moxidectin in RPMI-1640 medium.
-
Control larvae were treated with the vehicle (RPMI-1640) alone.
2. RNA Extraction and Sequencing:
-
Total RNA was extracted from the treated and control larvae.
-
RNA quality and quantity were assessed.
-
RNA sequencing libraries were prepared and sequenced using an Illumina platform.
3. Data Analysis:
-
Raw sequencing reads were quality-controlled and mapped to the Toxocara canis draft genome.
-
Differential gene expression analysis was performed to identify genes with statistically significant changes in expression between the treated and control groups.
-
Functional annotation and pathway analysis were conducted to determine the biological roles of the differentially expressed genes.
Visualizing Molecular Pathways and Workflows
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving a precursor protein, OphMA, and a prolyloligopeptidase, OphP.[5] The following diagram illustrates the proposed pathway.
Caption: Proposed biosynthetic pathway of this compound.
General Experimental Workflow for Nematode Transcriptomics
The following diagram outlines a typical workflow for a transcriptomic analysis of nematodes treated with a nematicidal compound.
Caption: General workflow for nematode transcriptomic analysis.
Potential Signaling Pathways Affected by Nematicidal Cyclopeptides
Based on the transcriptomic data from macrocyclic lactones and the known biology of nematodes, several signaling pathways are likely to be impacted by nematicidal cyclopeptides.
Caption: Potential signaling pathways affected by nematicidal cyclopeptides.
Conclusion and Future Directions
The study of transcriptomic responses to nematicidal compounds offers a powerful approach to understanding their mechanisms of action and for the identification of novel drug targets. While this guide highlights the significant impact of macrocyclic lactones on the nematode transcriptome, the absence of similar data for this compound underscores a critical knowledge gap. Future research should prioritize the transcriptomic analysis of nematodes treated with this compound to elucidate its mode of action, identify its molecular targets, and pave the way for the development of new and effective nematicides. Such studies will be invaluable for the agricultural and pharmaceutical industries in the ongoing effort to control parasitic nematode infections.
References
- 1. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
Safety Operating Guide
Proper Disposal of Omphalotin A: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Omphalotin A, a cyclic peptide with nematicidal activity. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate any potential environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific waste management policies.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1]
In the event of a spill, small quantities of solid material should be carefully collected using appropriate tools to avoid dust generation and placed in a sealed container for disposal.[1] For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for chemical waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Purity | 99.78% | MedchemExpress.com[2] |
| Storage Temperature (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month[2] | MedchemExpress.com[2] |
| Nematicidal Activity (LD50 against Meloidogyne incognita) | 18.95 µg/mL | Microbial and Plant Derived Low Risk Pesticides Having Nematocidal Activity - PMC - NIH[3] |
| Nematicidal Activity (LD50 against Caenorhabditis elegans) | 0.57 µg/mL | Microbial and Plant Derived Low Risk Pesticides Having Nematocidal Activity - PMC - NIH[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process to ensure its deactivation and safe removal. As a bioactive cyclic peptide, this compound should not be disposed of down the drain or in regular trash without appropriate treatment.
1. Decontamination of Labware and Surfaces:
-
Enzymatic Cleaning: All glassware, utensils, and surfaces that have come into contact with this compound should be decontaminated. An effective method is the use of an enzymatic detergent. Prepare a 1% (m/v) solution of a suitable enzymatic cleaner and use it to soak contaminated materials or wipe down surfaces.
-
Chemical Inactivation: Following the enzymatic cleaning, a secondary chemical inactivation step is recommended. Prepare a fresh solution of 10% sodium hypochlorite (bleach) and allow it to have a contact time of at least 30 minutes with the cleaned labware and surfaces.
-
Thorough Rinsing: After chemical inactivation, rinse all items thoroughly with water.
2. Disposal of Solid this compound Waste:
-
Segregation: Unused or expired solid this compound should be collected in a clearly labeled, sealed, and leak-proof container designated for "Bioactive Chemical Waste."
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent authority for guidance on the final disposal of the collected solid waste. It will likely be incinerated through a licensed hazardous waste disposal company.
3. Disposal of Liquid this compound Waste (Solutions):
-
Chemical Inactivation: For aqueous solutions containing this compound, chemical inactivation is the primary method of disposal.
-
Adjust the pH of the solution to be basic (pH > 12) by slowly adding a suitable base, such as sodium hydroxide.
-
Add a sufficient volume of 10% sodium hypochlorite solution to the basic peptide solution.
-
Allow the mixture to react for at least 2 hours to ensure the degradation of the cyclic peptide.
-
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid, such as hydrochloric acid.
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations and your institution's policies. Always confirm with your EHS office before drain disposal.
4. Disposal of Contaminated Consumables:
-
Collection: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be collected in a designated and clearly labeled "Bioactive Waste" bag.
-
Autoclaving: For materials that are compatible, autoclaving is a recommended method for decontamination. Place the collected waste in an autoclavable bag and process at 121°C for a minimum of 60 minutes to ensure sterilization.[4]
-
Final Disposal: After autoclaving, the waste can typically be disposed of in the regular laboratory trash, provided the bag is not a biohazard-labeled bag. Confirm this procedure with your institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste streams.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Omphalotin A
FOR IMMEDIATE IMPLEMENTATION BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Omphalotin A, a cyclic peptide with potent nematicidal properties. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research activities.
Personal Protective Equipment (PPE)
The following table outlines the minimum personal protective equipment required when handling this compound in solid (lyophilized powder) and solution forms.
| PPE Category | Solid Form (Lyophilized Powder) | Solution Form |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Not generally required if handled in a certified chemical fume hood. |
| Hand Protection | Double-gloving with nitrile gloves | Nitrile gloves |
| Eye Protection | Chemical safety goggles | Chemical safety goggles or safety glasses with side shields |
| Body Protection | Full-coverage lab coat, disposable sleeves | Full-coverage lab coat |
| Foot Protection | Closed-toe shoes | Closed-toe shoes |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to prevent contamination and accidental exposure. The following workflow provides a step-by-step guide for laboratory operations.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the safe handling of this compound during common laboratory procedures.
Receiving and Storage
-
Verification : Upon receipt, verify the integrity of the container.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage (up to 6 months), a temperature of -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable[2]. The storage area should be clearly labeled with a hazard warning.
Preparation of Stock Solutions
-
Work Area Preparation : All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above for handling the solid form.
-
Weighing : Use a calibrated analytical balance. Tare a sterile microcentrifuge tube. Carefully transfer the desired amount of lyophilized this compound to the tube using a chemical-resistant spatula.
-
Dissolving : Add the appropriate solvent (e.g., DMSO, ethanol) to the microcentrifuge tube to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.
-
Labeling : Clearly label the stock solution container with the name of the compound, concentration, solvent, date of preparation, and appropriate hazard symbols.
Experimental Use
-
Work Area : All experiments involving this compound should be performed in a certified chemical fume hood.
-
Aliquoting : Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and to minimize the quantity of material being handled at any given time.
-
Spill Management : In the event of a small spill, decontaminate the area with a suitable disinfectant (e.g., 70% ethanol) and absorb the spill with inert material. For larger spills, evacuate the area and follow institutional emergency procedures.
Decontamination and Disposal
-
Liquid Waste : All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste : All contaminated solid waste, including pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated hazardous waste container.
-
Waste Disposal : Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. General recommendations for cyclic peptides suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
